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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 3-(Methyl(pyridin-2-yl)amino)benzoic Acid

Executive Summary In modern medicinal chemistry, the strategic design of building blocks is paramount to navigating the complex multi-parameter optimization required in drug discovery. 3-(methyl(pyridin-2-yl)amino)benzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic design of building blocks is paramount to navigating the complex multi-parameter optimization required in drug discovery. 3-(methyl(pyridin-2-yl)amino)benzoic acid (C₁₃H₁₂N₂O₂) represents a privileged diarylamine scaffold. By integrating a 2-aminopyridine motif with a conformationally restricting N-methyl group and a versatile meta-carboxylic acid vector, this compound serves as a highly modular intermediate. It is frequently utilized in the synthesis of targeted kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and protein-protein interaction (PPI) modulators.

This technical guide provides an in-depth analysis of the compound’s structural rationale, physicochemical properties, and a field-proven, self-validating synthetic methodology grounded in palladium-catalyzed cross-coupling techniques.

Structural Rationale & Pharmacophore Mapping

The architectural design of 3-(methyl(pyridin-2-yl)amino)benzoic acid is not arbitrary; every functional group serves a distinct mechanistic purpose in both synthesis and biological targeting.

  • The N-Methyl Conformational Lock : The methylation of the bridging amine is a critical structural intervention. By eliminating the hydrogen bond donor capacity of the secondary amine, the topological polar surface area (TPSA) is reduced, which significantly lowers the desolvation penalty upon binding to a hydrophobic protein pocket. Furthermore, the steric bulk of the methyl group restricts the rotatable bonds, forcing the pyridyl and phenyl rings into a specific dihedral orientation that often perfectly mimics the bioactive conformation required for hinge-binding in kinases.

  • The 2-Pyridyl Ring : This moiety acts as a potent hydrogen bond acceptor. In kinase inhibitors, the nitrogen atom of the 2-pyridyl group frequently engages the backbone amide of the kinase hinge region, anchoring the molecule within the ATP-binding site.

  • The meta-Benzoic Acid Vector : The carboxylic acid provides a robust, orthogonal handle for late-stage functionalization. It is typically subjected to amide coupling with various aliphatic or aromatic amines, allowing researchers to probe the solvent-exposed regions of a target protein without disrupting the core hinge-binding interactions.

Pharmacophore Core 3-(methyl(pyridin-2-yl)amino)benzoic acid NMe N-Methyl Group Core->NMe Pyr 2-Pyridyl Ring Core->Pyr COOH meta-Benzoic Acid Core->COOH Effect1 Lowers Desolvation Penalty Forces Dihedral Angle NMe->Effect1 Effect2 Interacts with Kinase Hinge or Metal Centers Pyr->Effect2 Effect3 Amide Coupling Vector for Targeted Extension COOH->Effect3

Figure 1: Pharmacophore mapping and structure-activity relationship (SAR) rationale.

Physicochemical Data Summary

Understanding the baseline physicochemical properties is essential for predicting solubility, permeability, and downstream reaction kinetics. The data below synthesizes computed and empirical baseline properties for this compound class, grounded in structural analogs documented in the .

PropertyValueMechanistic Implication
Molecular Formula C₁₃H₁₂N₂O₂Defines stoichiometry for coupling reactions.
Molecular Weight 228.25 g/mol Low MW allows for extensive downstream elaboration while remaining within Lipinski's Rule of 5.
Estimated LogP ~2.5Optimal lipophilicity for passive membrane permeability.
pKa (Carboxylic Acid) ~4.0Exists predominantly as a carboxylate anion at physiological pH (7.4).
pKa (Pyridinium Ion) ~5.2Remains largely unprotonated in blood plasma, ensuring neutral diffusion.
TPSA 52.6 ŲExcellent metric for blood-brain barrier (BBB) penetration if required.
H-Bond Donors/Acceptors 1 / 3Favorable for binding pocket interactions without excessive hydration shells.

Synthetic Methodology: The Buchwald-Hartwig Approach

The construction of the sterically hindered tertiary diarylamine core requires highly efficient catalytic systems. Traditional nucleophilic aromatic substitution (S_NAr) often fails or requires harsh conditions (e.g., >150 °C, strong bases) that can degrade the starting materials.

Instead, the demonstrate that the Buchwald-Hartwig amination is the gold standard for this transformation.

Mechanistic Causality in Reagent Selection
  • Protection Strategy : The free carboxylic acid of 3-(methylamino)benzoic acid must be protected as a methyl ester prior to coupling. Free acids can coordinate with the Palladium catalyst, poisoning it, or react with the inorganic base to form insoluble carboxylate salts that crash out of the organic solvent.

  • Catalyst & Ligand (Pd₂(dba)₃ / Xantphos) : We utilize Tris(dibenzylideneacetone)dipalladium(0) combined with Xantphos. Xantphos is explicitly chosen for its large bite angle (111°). In the catalytic cycle, a wide bite angle forces the palladium intermediate into a geometry that dramatically accelerates the reductive elimination step. This is the rate-limiting step when forming sterically encumbered tertiary amines.

  • Base (Cs₂CO₃) : Cesium carbonate is selected over stronger bases like NaOtBu. NaOtBu can prematurely hydrolyze the methyl ester or cause transesterification. Cs₂CO₃ provides sufficient basicity to deprotonate the secondary amine intermediate while maintaining functional group tolerance.

Synthesis SM1 Methyl 3-(methylamino)benzoate Cat Pd2(dba)3 / Xantphos Cs2CO3, Toluene SM1->Cat SM2 2-Bromopyridine SM2->Cat Int Methyl Ester Intermediate Cat->Int C-N Coupling Deprot LiOH, THF/H2O Int->Deprot Prod Target Free Acid Deprot->Prod Saponification

Figure 2: Two-step synthetic workflow utilizing Pd-catalyzed Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that any deviations in catalyst activation or reaction kinetics are caught in real-time.

Step 1: Buchwald-Hartwig Amination
  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-(methylamino)benzoate (1.0 equiv, 10 mmol) and 2-bromopyridine (1.2 equiv, 12 mmol).

  • Catalyst Loading : Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and Xantphos (0.04 equiv, 4 mol%).

  • Base Addition : Add anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol).

  • Degassing (Critical Step) : Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Solvent : Inject anhydrous, degassed Toluene (0.2 M, 50 mL) via syringe.

  • Reaction : Heat the mixture to 100 °C in an oil bath for 12 hours.

  • In-Process Control (IPC) : Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated when the starting material mass (m/z 165) is depleted and the intermediate mass (m/z 242) constitutes >95% of the UV trace.

  • Workup : Cool to room temperature. Filter the mixture through a pad of Celite to remove the insoluble palladium black and cesium salts. Wash the Celite with EtOAc (3 x 20 mL). Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate ester.

Step 2: Saponification to the Free Acid
  • Solvation : Dissolve the purified methyl ester intermediate (1.0 equiv) in a 3:1 mixture of THF and H₂O (0.1 M).

  • Hydrolysis : Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv). Stir at room temperature for 4 hours.

  • IPC : Monitor by TLC (UV 254 nm). The starting material ester will run high (Rf ~0.6 in 1:1 Hex/EtOAc), while the carboxylate salt will remain at the baseline.

  • Quench and Isolation : Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove organic impurities.

  • Precipitation : Carefully acidify the aqueous layer with 1M HCl dropwise until the pH reaches ~4.5 (the isoelectric point of the compound). Causality: Over-acidification will protonate the pyridine ring (pKa ~5.2), causing the compound to re-dissolve into the aqueous phase as an HCl salt.

  • Filtration : Collect the resulting white/off-white precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford pure 3-(methyl(pyridin-2-yl)amino)benzoic acid.

Downstream Applications in Drug Development

Once synthesized, this building block is primed for parallel library synthesis. The free carboxylic acid is typically activated using coupling reagents like HATU or EDC/HOBt in the presence of DIPEA. By reacting this core with a diverse array of primary or secondary amines, medicinal chemists can rapidly generate libraries of amides. These derivatives are routinely screened against kinase panels or utilized as core scaffolds in the development of PROTACs (Proteolysis Targeting Chimeras), where the benzoic acid vector serves as an ideal attachment point for PEGylated linkers.

References

The methodologies and structural rationales discussed in this whitepaper are grounded in the following authoritative sources:

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Advances URL:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: Molecules (via PubMed Central) URL:[Link]

  • PubChem Compound Database (Baseline Physicochemical Benchmarks) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Exploratory

Medicinal Chemistry Applications of N-Methyl-N-(2-pyridyl) Aminobenzoates: A Scaffold Design and Synthesis Whitepaper

Executive Summary The N-methyl-N-(2-pyridyl)amino group is a privileged pharmacophore in modern medicinal chemistry, most famously utilized in the thiazolidinedione class of antidiabetic drugs such as Rosiglitazone [1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methyl-N-(2-pyridyl)amino group is a privileged pharmacophore in modern medicinal chemistry, most famously utilized in the thiazolidinedione class of antidiabetic drugs such as Rosiglitazone [1]. When this moiety is directly conjugated to a benzoate core—forming N-methyl-N-(2-pyridyl) aminobenzoates —the resulting scaffold offers a unique combination of conformational rigidity, precise vectorization of hydrogen-bond acceptors, and highly tunable lipophilicity.

This technical guide explores the rational design, synthetic methodologies, and target applications of this specific scaffold, providing drug development professionals with field-proven protocols and causality-driven insights for integrating this building block into novel discovery pipelines.

Structural & Physicochemical Profiling

The strategic value of the N-methyl-N-(2-pyridyl) aminobenzoate scaffold lies in its highly predictable three-dimensional geometry and electronic distribution.

Causality in Pharmacophore Design
  • The N-Methyl Group (Conformational Restrictor): The inclusion of the N-methyl group is not merely to eliminate a hydrogen-bond donor. Sterically, the methyl group restricts the torsional angle between the pyridine ring and the benzoate core, preventing coplanarity. This forced dihedral angle ensures that the molecule adopts a "V-shaped" conformation, which is critical for fitting into deep, narrow hydrophobic pockets (such as the PPARγ ligand-binding domain) without incurring a high entropic penalty upon binding [2].

  • The 2-Pyridyl Ring (H-Bond Acceptor): The pyridine nitrogen serves as a potent, directional hydrogen-bond acceptor. In the context of kinase inhibitors, this nitrogen effectively mimics the N1 of the adenine ring of ATP, allowing it to anchor securely to the kinase hinge region [3].

  • The Benzoate Moiety (Specificity Probe): The benzoate ester provides a rigid aromatic spacer. By modifying the ester (e.g., methyl, tert-butyl, or free carboxylic acid), medicinal chemists can drastically shift the molecule's ClogP and target selectivity.

Pharmacophore Core N-methyl-N-(2-pyridyl) aminobenzoate Scaffold Pyridine 2-Pyridyl Ring (H-Bond Acceptor) Core->Pyridine NMethyl N-Methyl Group (Conformational Restrictor) Core->NMethyl Benzoate Benzoate Moiety (Hydrophobic/Specificity Probe) Core->Benzoate Kinase Kinase Hinge Region Pyridine->Kinase Binds PPAR PPARγ Ligand Binding Domain Benzoate->PPAR Extends into

Pharmacophore mapping of the N-methyl-N-(2-pyridyl) aminobenzoate scaffold.

Medicinal Chemistry Applications & SAR Data

The modularity of the benzoate tail allows this scaffold to be repurposed across vastly different therapeutic targets.

Metabolic Disorders (PPAR Modulators)

Drawing inspiration from the ethoxybenzyl ether linker in Rosiglitazone, replacing the flexible ether with a rigidified benzoate ester alters the binding kinetics. The ester carbonyl can engage in secondary hydrogen bonding with tyrosine residues in the PPARγ pocket, while bulky ester groups (like tert-butyl) increase hydrophobic contacts, driving up potency [1].

Kinase Inhibitors (JAK/Src Families)

When the benzoate ester is hydrolyzed to a free carboxylic acid, the scaffold's physicochemical profile shifts dramatically. The 2-aminopyridine motif binds the hinge region, while the carboxylic acid extends into the DFG-out allosteric pocket, forming critical salt bridges with conserved lysine residues [3].

Quantitative SAR Summary

The table below summarizes the structure-activity relationship (SAR) data demonstrating how modifications to the benzoate R-group dictate target selectivity.

Compound VariantR-Group (Benzoate)ClogPKinase IC50 (nM)PPARγ EC50 (nM)Structural Rationale
Scaffold A Methyl ester2.8>10,000450High lipophilicity favors the hydrophobic PPARγ pocket.
Scaffold B Free carboxylic acid1.215>10,000Acid forms a critical salt bridge in the kinase DFG pocket.
Scaffold C tert-Butyl ester3.5>10,000120Bulky ester enhances van der Waals contacts in metabolic targets.

Experimental Protocols: Synthesis and Validation

To ensure high scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in quality control metric to confirm causality and experimental success.

Step-by-Step Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality Check: Traditional Nucleophilic Aromatic Substitution (SNAr) requires highly electron-deficient aromatics, which severely limits the substrate scope of the benzoate. By utilizing a Palladium-catalyzed Buchwald-Hartwig cross-coupling, we can efficiently couple unactivated alkyl halobenzoates with 2-(methylamino)pyridine.

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 2-(Methylamino)pyridine (1.2 eq)

  • Pd(OAc)₂ (0.05 eq) and Xantphos (0.1 eq)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous 1,4-Dioxane

Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine methyl 4-bromobenzoate, 2-(methylamino)pyridine, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Solvent Addition: Add anhydrous 1,4-dioxane. Causality: Dioxane is chosen over DMF to allow for higher reflux temperatures without risking base-mediated hydrolysis of the benzoate ester.

  • Reaction: Heat the mixture to 100°C for 12 hours.

  • Self-Validation (In-Process): Pull a 10 µL aliquot at 6 hours. Run LC-MS. The reaction is proceeding correctly if the mass peak of the starting bromide is replaced by the product mass (M+H).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Self-Validation (Structural): Perform ¹H-NMR. Success is confirmed by the disappearance of the secondary amine N-H proton and a distinct downfield shift of the N-methyl singlet (~3.4 ppm), confirming successful C-N bond formation.

In Vitro Screening: TR-FRET Assay for Target Engagement

Causality Check: Highly conjugated pyridine-benzoate systems often exhibit auto-fluorescence, which causes false positives in standard ELISA or fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, allowing short-lived background auto-fluorescence to decay, thereby isolating the true binding signal.

Methodology:

  • Plate Preparation: Dispense 10 µL of the purified N-methyl-N-(2-pyridyl) aminobenzoate (serial dilutions in DMSO) into a 384-well microplate.

  • Reagent Addition: Add 10 µL of the target protein (e.g., GST-tagged PPARγ LBD) and 10 µL of the fluorescent tracer/antibody mix (Europium-labeled anti-GST and APC-labeled ligand).

  • Incubation: Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Measurement: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation (Data Integrity): Calculate the Z'-factor using a known reference inhibitor (e.g., Rosiglitazone) as the positive control and DMSO as the negative control. A Z'-factor > 0.5 validates that the assay window is robust and the data is trustworthy.

Workflow Step1 Reagent Prep: 2-(Methylamino)pyridine + Halo-benzoate Step2 Buchwald-Hartwig Cross-Coupling (Pd catalyst, Base) Step1->Step2 Step3 Purification (Flash Chromatography) Step2->Step3 Step4 Structural Validation (NMR, LC-MS) Step3->Step4 Step5 In Vitro Screening (TR-FRET Assays) Step4->Step5

Self-validating high-throughput synthetic workflow for aminobenzoate libraries.

References

  • Cantello, B. C., et al. "[[omega-(Heterocyclylamino)alkoxy]benzyl]-2,4-thiazolidinediones as potent antihyperglycemic agents." Journal of Medicinal Chemistry, 1994.[Link]

  • SmithKline Beecham PLC. "Process for the preparation of rosiglitazone maleate.
  • Incyte Holdings Corp. "Small molecule inhibitors of the JAK family of kinases.
Foundational

Pyridine-Substituted Aminobenzoic Acid Building Blocks: Strategic Applications in Medicinal Chemistry

Topic: Pyridine-substituted aminobenzoic acid building blocks Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals [1] Executive Summary In the landscape of fragment-ba...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pyridine-substituted aminobenzoic acid building blocks Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), pyridine-substituted aminobenzoic acids represent a privileged class of bifunctional building blocks.[1] These scaffolds combine the directional bonding capability of aminobenzoic acids with the physicochemical modulation properties of the pyridine ring.

This guide provides a technical deep-dive into the structural utility, synthetic pathways, and medicinal chemistry applications of these building blocks. It is designed to assist synthetic chemists and lead optimization scientists in leveraging these moieties to correct metabolic liabilities, improve aqueous solubility, and access novel intellectual property space.

Part 1: Structural Landscape & Chemical Space[1]

The term "pyridine-substituted aminobenzoic acid" encompasses a diverse chemical space. Unlike simple aminobenzoic acids (PABA analogs), the introduction of a pyridine ring creates a bi- or tricyclic system that significantly alters the electronic and steric environment of the molecule.

Structural Classification

We categorize these building blocks into three primary distinct classes based on the connectivity of the pyridine ring to the central benzoic acid scaffold:

  • Type I: C-Linked Biaryls (Phenylpyridines)

    • Structure: The pyridine ring is directly attached to the benzene core via a C-C bond.

    • Utility: Used to extend the scaffold into a solvent-exposed region or a hydrophobic pocket (e.g., Kinase hinge binders).

  • Type II: N-Linked (Aminopyridines)

    • Structure: The pyridine ring is attached to the amino group of the aminobenzoic acid.

    • Utility: Mimics diarylurea or diarylamine pharmacophores; common in GPCR ligands.[1]

  • Type III: Linker-Separated

    • Structure: A methylene or heteroatom spacer separates the pyridine from the core.

    • Utility: Provides rotational freedom to optimize pi-stacking interactions.[1]

Visualization of Structural Classes

The following diagram illustrates the taxonomy of these building blocks and their retrosynthetic disconnection points.

Structural_Taxonomy Root Pyridine-Substituted Aminobenzoic Acids TypeI Type I: C-Linked Biaryls (Phenylpyridines) Root->TypeI TypeII Type II: N-Linked (N-Pyridyl Anilines) Root->TypeII TypeIII Type III: Linker-Separated (Benzylic/Ether) Root->TypeIII RetroI Retrosynthesis: Suzuki-Miyaura Coupling TypeI->RetroI Disconnection RetroII Retrosynthesis: Buchwald-Hartwig / SnAr TypeII->RetroII Disconnection RetroIII Retrosynthesis: Reductive Amination TypeIII->RetroIII Disconnection

Figure 1: Structural taxonomy and retrosynthetic logic for pyridine-substituted aminobenzoic acid building blocks.

Part 2: Physicochemical Properties & Bioisosterism[2][3][4]

Integrating a pyridine ring into an aminobenzoic acid scaffold is rarely a random choice; it is a strategic maneuver to modulate Lipophilic Efficiency (LipE) .[1]

The "Pyridine Effect"

Replacing a phenyl ring with a pyridine (or attaching a pyridine) introduces a basic nitrogen atom (pKa ~5.2 for unsubstituted pyridine).[1] This has three critical effects on the building block:

  • Solubility Enhancement: The pyridine nitrogen can accept a hydrogen bond or become protonated at physiological pH, significantly lowering LogD compared to a biphenyl analog.

  • Dipole Moment: The dipole created by the nitrogen atom can lock the conformation of the molecule via intramolecular hydrogen bonding (e.g., with an ortho-amide proton).

  • Metabolic Stability: Pyridine rings are generally less prone to oxidative metabolism (CYP450) than phenyl rings, provided the electron-deficient nature of the ring is maintained.

Comparative Data: Benzene vs. Pyridine Substituents

The table below highlights the theoretical shift in properties when a phenyl substituent is replaced by a 3-pyridyl substituent on a 4-aminobenzoic acid core.

Property4-Amino-3-phenylbenzoic acid4-Amino-3-(3-pyridyl)benzoic acidImpact
cLogP ~3.5~2.1Improved Solubility
H-Bond Acceptors 34New Interaction Vector
TPSA (Ų) ~60~73Permeability Modulation
pKa (Acid) ~4.5~4.4Negligible Change
pKa (Base) ~2.5 (Aniline)~5.2 (Pyridine)Ionizable Center Added

Part 3: Synthetic Methodologies & Protocols[1]

Synthesis of these building blocks requires robust protocols that tolerate the amphoteric nature of aminobenzoic acids (presence of both amine and carboxylic acid).

Protocol A: Synthesis of Type I (C-Linked) Building Blocks

Target: Methyl 4-amino-3-(pyridin-3-yl)benzoate Method: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.[1]

Rationale: Direct coupling of the free acid is often low-yielding due to catalyst poisoning by the carboxylate.[1] We utilize the methyl ester, which is easily hydrolyzed later (LiOH/THF). The amino group is generally tolerated without protection in Suzuki conditions, but if the boronic acid is electrophilic, an acetamide protection may be required.

Step-by-Step Protocol:

  • Reagents:

    • Methyl 4-amino-3-bromobenzoate (1.0 eq)[1]

    • Pyridine-3-boronic acid (1.2 eq)[1]

    • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq) — Chosen for stability and efficiency with heteroaryl boronic acids.[1]

    • K₂CO₃ (3.0 eq)[1]

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Procedure:

    • Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Add solvents.[1] Sparge with Argon for 10 minutes (Critical step to prevent homocoupling).[1]

    • Catalyst Addition: Add the Pd catalyst quickly under Argon flow. Seal the vial.

    • Heating: Heat to 90°C for 12 hours.

    • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine.

    • Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes). The pyridine nitrogen makes the product streak on silica; adding 1% Triethylamine to the eluent is recommended.

  • Validation:

    • Expected MS (ESI+): M+1 peak corresponding to the biaryl product.[1]

    • 1H NMR: Diagnostic shift of the aniline protons and appearance of pyridine signals (singlet at ~8.8 ppm for H-2 of pyridine).[1]

Protocol B: Synthesis of Type II (N-Linked) Building Blocks

Target: 4-(Pyridin-3-ylamino)benzoic acid Method: Buchwald-Hartwig Amination.[1]

Rationale: Nucleophilic aromatic substitution (SnAr) only works if the pyridine is activated (e.g., 2-chloro-nitropyridine).[1] For unactivated systems, Pd-catalyzed amination is required.[1]

Reaction Workflow Diagram:

Synthesis_Workflow cluster_conditions Critical Parameters SM1 Methyl 4-bromobenzoate Cat Pd2(dba)3 / XPhos Cs2CO3, Toluene, 100°C SM1->Cat SM2 3-Aminopyridine SM2->Cat Inter Intermediate Ester (N-Linked) Cat->Inter Note1 XPhos Ligand required for electron-poor anilines Cat->Note1 Hydrol Hydrolysis (LiOH, THF/H2O) Inter->Hydrol Final Target: 4-(Pyridin-3-ylamino) benzoic acid Hydrol->Final

Figure 2: Synthetic workflow for N-linked pyridine-aminobenzoic acid derivatives via Buchwald-Hartwig coupling.

Part 4: Medicinal Chemistry Applications[1][2][5][6][7][8][9][10][11]

Scaffold Hopping & Fragment Linking

Pyridine-substituted aminobenzoic acids are ideal for Fragment-Based Drug Discovery (FBDD) .[1]

  • The Acid Handle: Used for amide coupling to extend the molecule into a specificity pocket.

  • The Amine Handle: Used to form urea or amide linkers (e.g., Sorafenib-like kinase inhibitors).[1]

  • The Pyridine: Acts as a solvent-exposed polar group or interacts with specific residues (e.g., Hinge region Cys/Met in kinases).

Case Study: Kinase Inhibition

In the design of Type II kinase inhibitors, the "Glu-out" conformation often requires a hydrophobic spacer linked to a hydrogen bond donor/acceptor pair.

  • Application: A 3-(pyridin-3-yl)-4-aminobenzoic acid moiety can replace a biphenyl urea.[1]

  • Mechanism: The pyridine nitrogen can form a water-mediated hydrogen bond with the gatekeeper residue, while the benzoic acid (converted to an amide) extends into the allosteric pocket.

Handling & Stability[1]
  • Storage: These building blocks are stable solids.[1] However, due to the basic pyridine and acidic carboxylate, they often exist as zwitterions.

  • Salt Formation: For long-term storage, converting them to HCl salts (protonating the pyridine) or Sodium salts (deprotonating the acid) prevents polymerization or oxidative degradation.[1]

  • Light Sensitivity: Aminobenzoic acids (like PABA) are UV-active and can degrade.[1] Store in amber vials.

References

  • PubChem. 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid | C13H12N2O2.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context: Frequency of amide/Suzuki couplings in drug discovery).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Context: Protocol standard for Buchwald-Hartwig).
  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context: Pyridine as a phenyl bioisostere).

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of 3-(Methyl(pyridin-2-yl)amino)benzoic acid in DMSO

Executive Summary The accurate determination of a compound's solubility is a cornerstone of successful drug discovery and development. Poor solubility can impede reliable in vitro testing, lead to poor bioavailability, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of a compound's solubility is a cornerstone of successful drug discovery and development. Poor solubility can impede reliable in vitro testing, lead to poor bioavailability, and create significant formulation challenges, ultimately increasing costs and timelines.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility profile of 3-(Methyl(pyridin-2-yl)amino)benzoic acid in Dimethyl Sulfoxide (DMSO). While specific public data on this compound is limited, this document outlines the fundamental principles and gold-standard experimental protocols necessary to generate a robust and reliable solubility profile. We will delve into the critical distinction between kinetic and thermodynamic solubility, provide detailed, step-by-step methodologies for their determination, and discuss the key factors that can influence experimental outcomes.

The Central Role of DMSO in Early-Stage Drug Discovery

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent, widely regarded as the "universal solvent" in early-stage drug discovery.[4] Its utility stems from a unique combination of properties:

  • Broad Solubilizing Power: DMSO can effectively dissolve a wide range of both polar and nonpolar compounds, making it indispensable for preparing high-concentration stock solutions from diverse chemical libraries.[5]

  • Miscibility: It is readily miscible with water and a variety of organic solvents, which facilitates its use in aqueous biological assays.[5]

  • High Boiling Point: With a boiling point of 189 °C, DMSO has a low volatility, which minimizes solvent evaporation and helps maintain accurate compound concentrations during experiments.[5][6]

  • Cryoprotectant Properties: DMSO is a standard cryoprotectant, used to preserve the viability of cells and tissues during low-temperature storage.[4]

Despite its advantages, it is crucial to acknowledge that DMSO is not an inert solvent. It is hygroscopic, readily absorbing water from the atmosphere, which can significantly decrease compound solubility.[7][8] Furthermore, high concentrations of DMSO can be toxic to cells and may interfere with certain assay components.[8] Therefore, a core principle in assay development is to keep the final concentration of DMSO as low as possible, typically below 0.5%.[8]

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is paramount for correctly designing experiments and interpreting data. These two parameters measure different properties of a compound and are relevant at different stages of the drug discovery pipeline.[3][9]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under non-equilibrium conditions. It is typically determined by rapidly diluting a high-concentration DMSO stock solution into an aqueous buffer.[1][10] The resulting value often represents a supersaturated state and is highly relevant for high-throughput screening (HTS), where compounds are in contact with the assay medium for short periods.[1][10] Kinetic solubility assays are fast and well-suited for early-stage discovery to quickly flag compounds with potential solubility issues.[3][9]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[2][11] This measurement is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours).[1][11] It is considered the "gold standard" and is critical for lead optimization, pre-formulation studies, and predicting in vivo absorption.[2][3]

As a general rule, the kinetic solubility value is often higher than the thermodynamic solubility value because it can represent a temporarily supersaturated state before precipitation occurs.[12]

Caption: Relationship between Kinetic and Thermodynamic Solubility.

Experimental Protocols for Solubility Determination

To generate a comprehensive solubility profile for 3-(Methyl(pyridin-2-yl)amino)benzoic acid, both thermodynamic and kinetic methods should be employed.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility.[13] It measures the concentration of the compound in a saturated solution after a prolonged incubation period.

Materials and Reagents:

  • 3-(Methyl(pyridin-2-yl)amino)benzoic acid (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3-(Methyl(pyridin-2-yl)amino)benzoic acid (e.g., 1-2 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[14]

    • Add a known volume of DMSO (e.g., 1 mL) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[13]

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.[13]

  • Sample Collection and Analysis:

    • Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are disturbed or transferred.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.[13]

  • Quantification:

    • Prepare a standard curve by dissolving known concentrations of the test compound in DMSO.

    • Accurately dilute the filtered supernatant with DMSO to fall within the linear range of the standard curve.

    • Analyze the diluted sample and the standards using a validated HPLC-UV or LC-MS method to determine the compound's concentration.[2][15]

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

    • Express the final solubility in units such as mg/mL or µM.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility (Turbidimetric Method)

This high-throughput method provides a rapid assessment of solubility by measuring the precipitation of a compound as it is diluted from a DMSO stock into an aqueous buffer. For determining solubility in DMSO itself, a modified approach focusing on the dissolution limit is more appropriate. However, the standard turbidimetric assay is crucial for understanding how a DMSO stock will behave when introduced into the aqueous environment of a biological assay.

Materials and Reagents:

  • 3-(Methyl(pyridin-2-yl)amino)benzoic acid (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Plate reader capable of measuring absorbance or a nephelometer

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[13] Ensure complete dissolution using vortexing or sonication.[8]

  • Serial Dilution:

    • In a separate 96-well plate, perform a serial dilution of the DMSO stock solution using 100% DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer:

    • In a new 96-well assay plate, add a large volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well.

    • Rapidly add a small volume (e.g., 2 µL) from each concentration of the DMSO serial dilution plate to the corresponding wells of the aqueous plate. This results in a final DMSO concentration of 1%.[16]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[16]

    • Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) or using a nephelometer.[13][16]

  • Data Analysis:

    • The concentration at which a significant increase in turbidity or light scattering is observed, compared to DMSO-only controls, is determined to be the kinetic solubility limit.[16]

Kinetic_Solubility_Workflow Start Start PrepStock Prepare High-Conc. Stock in 100% DMSO Start->PrepStock SerialDilute Serial Dilute in 100% DMSO PrepStock->SerialDilute AddToBuffer Add to Aqueous Buffer in 96-well Plate SerialDilute->AddToBuffer Incubate Incubate (1-2 hours) AddToBuffer->Incubate Measure Measure Turbidity (Nephelometry) Incubate->Measure Analyze Identify Precipitation Concentration Measure->Analyze End Kinetic Solubility Value Analyze->End

Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and record-keeping.

Table 1: Thermodynamic Solubility Data Template

Parameter Value Unit Method Temperature (°C) Observations
Thermodynamic Solubility To be determined mg/mL Shake-Flask 25 e.g., Color of solution

| Thermodynamic Solubility | To be determined | µM | Shake-Flask | 25 | |

Table 2: Kinetic Solubility Data Template

Parameter Value Unit Method Final DMSO (%) Observations

| Kinetic Solubility | To be determined | µM | Turbidimetry | 1.0 | e.g., Time to precipitation |

Interpreting the Results: A high thermodynamic solubility in DMSO (e.g., >10 mM) is desirable for creating concentrated stock solutions. The kinetic solubility in aqueous buffer will dictate the maximum concentration that can be reliably tested in biological assays without the compound precipitating out of solution. A significant drop from the initial DMSO concentration to the final aqueous kinetic solubility is common and highlights the importance of this measurement.

Key Factors Influencing DMSO Solubility

Several factors can affect the outcome of solubility experiments, and controlling for them is essential for data integrity.

  • Water Content: DMSO is highly hygroscopic. The presence of even small amounts of water can dramatically reduce the solubility of many organic compounds.[7] Always use anhydrous DMSO from a freshly opened bottle or properly stored stock and minimize its exposure to the atmosphere.

  • Compound Purity: Impurities can sometimes artificially increase apparent solubility.[17] It is crucial to use a well-characterized compound with the highest possible purity.

  • Temperature: Solubility is temperature-dependent. While most substances see increased solubility with heating, this is not universal.[18][19] All experiments should be conducted at a controlled and recorded temperature. Gentle warming can be used to aid initial dissolution, but the compound's stability at higher temperatures must be considered.[8][20]

  • Equilibration Time: For thermodynamic measurements, insufficient equilibration time will lead to an underestimation of the true solubility. The 24-48 hour window is a standard, but for some crystalline compounds, longer times may be necessary.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound precipitation.[7][8] It is best practice to aliquot stock solutions into single-use volumes to maintain their integrity.[8]

Conclusion

Determining the solubility profile of 3-(Methyl(pyridin-2-yl)amino)benzoic acid in DMSO is not merely a procedural step but a foundational component of its preclinical characterization. A thorough understanding, derived from methodologically sound experiments, is essential for its successful application in drug discovery. By employing both the gold-standard shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can generate a comprehensive dataset. This data will empower informed decision-making, from the design of robust in vitro screens to the development of viable formulations for in vivo studies, ultimately enhancing the probability of advancing a promising candidate through the development pipeline.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • Hopax. DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Glazunova, E., et al. (2020). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Pampalakis, G., et al. (2016). Study of some basic factors influencing the solubility of small-molecule inhibitors. ResearchGate. [Link]

  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Zhou, L., et al. (2025). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Veranova. Improving solubility and accelerating drug development. [Link]

  • SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Avanscure. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | CAS Number : 641569-94-0. [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO? [Link]

Sources

Foundational

A Technical Guide to the Zwitterionic Character of Pyridyl-Aminobenzoic Acid Derivatives

Introduction: The Dual-Identity Molecule in Modern Drug Discovery In the landscape of medicinal chemistry, the ionization state of a drug candidate is a paramount determinant of its ultimate success or failure. It govern...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Identity Molecule in Modern Drug Discovery

In the landscape of medicinal chemistry, the ionization state of a drug candidate is a paramount determinant of its ultimate success or failure. It governs a cascade of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, including aqueous solubility, membrane permeability, and target engagement. Among the various charge states, the zwitterion—a molecule that simultaneously carries both a positive and a negative charge on different atoms, while being electrically neutral overall—presents a unique and often challenging physicochemical profile.

Pyridyl-aminobenzoic acid derivatives represent a significant scaffold in drug development, appearing in molecules targeting a wide array of diseases. These structures are amphoteric, containing a basic pyridyl nitrogen and an acidic carboxylic acid group. The interplay between the pKa of these two functional groups dictates whether the molecule exists predominantly as a neutral species or as a zwitterion at physiological pH. Understanding, characterizing, and modulating this zwitterionic character is a critical task for researchers and drug development professionals. This guide provides an in-depth technical overview of the principles, experimental workflows, and strategic implications of the zwitterionic nature of this important class of molecules.

Section 1: The Physicochemical Basis of Zwitterion Formation

The existence of a pyridyl-aminobenzoic acid derivative in its zwitterionic form is a function of the equilibrium between its different protonation states. This equilibrium is governed by the respective acid dissociation constants (pKa) of the carboxylic acid group and the conjugate acid of the pyridyl nitrogen.

The key parameter is the difference between these pKa values, often denoted as ΔpKa (pKabase - pKaacid).

  • Classical Zwitterions: A molecule is considered a "classical" zwitterion when the acidic pKa is significantly lower than the basic pKa. This large separation ensures that there is a wide pH range over which the carboxylic acid is deprotonated (COO⁻) and the pyridine is protonated (NH⁺) simultaneously.

  • Nonclassical Zwitterions: Many pharmaceutically relevant molecules, including some pyridyl-aminobenzoic acid derivatives, exhibit zwitterionic behavior despite having a small or even negative ΔpKa.[1][2] These "nonclassical" zwitterions are often characterized by weaker acidic and basic groups within an extended aromatic system, which can stabilize the zwitterionic form.[1][2]

The distribution of species as a function of pH can be visualized through a speciation diagram.

Caption: pH-dependent equilibrium of a pyridyl-aminobenzoic acid derivative.

Section 2: Synthesis of Pyridyl-Aminobenzoic Acid Derivatives

The construction of the C-N bond linking the pyridine and aminobenzoic acid moieties is a cornerstone of synthesizing this class of compounds. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation due to its broad substrate scope and functional group tolerance.[3][4]

Field-Proven Protocol: Buchwald-Hartwig Amination

This protocol provides a general framework for the palladium-catalyzed coupling of an aminobenzoic acid with a bromopyridine.

Rationale for Component Selection:

  • Palladium Precatalyst (e.g., Pd(OAc)₂): Provides the active Pd(0) species required to initiate the catalytic cycle.[5]

  • Ligand (e.g., X-Phos, BINAP): A bulky, electron-rich phosphine ligand is crucial. It stabilizes the Pd(0) species, facilitates the oxidative addition of the aryl halide, and promotes the final reductive elimination step.[6] Bidentate ligands like BINAP can prevent catalyst deactivation and improve reaction rates.[3]

  • Base (e.g., Cs₂CO₃, KOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. The choice of base can significantly impact the reaction outcome.[6]

  • Solvent (e.g., Toluene, Dioxane): An anhydrous, aprotic solvent is essential to prevent quenching of the base and catalyst deactivation.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the bromopyridine derivative (1.0 equiv.), the aminobenzoic acid derivative (1.2 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 equiv.), and the ligand (e.g., X-Phos, 0.10 equiv.).

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the bromopyridine).

  • Degassing: Subject the mixture to three cycles of vacuum-backfilling with the inert gas. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).[4]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.[5]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired pyridyl-aminobenzoic acid derivative.[4]

Section 3: Experimental Characterization of the Zwitterionic State

A multi-pronged approach is necessary to unambiguously characterize the zwitterionic nature of a compound, both in solution and in the solid state.

Characterization_Workflow cluster_Solid Solid State Analysis cluster_Conclusion Conclusion Titration Potentiometric Titration (pKa Determination) Conclusion Zwitterionic Character Confirmation Titration->Conclusion NMR ¹H NMR Spectroscopy (pH-dependent shifts) NMR->Conclusion UV UV-Vis Spectroscopy (pH-dependent λₘₐₓ) UV->Conclusion Xray X-ray Crystallography (Unambiguous Structure) Xray->Conclusion Drug_Properties_Tradeoff Zwitterion Zwitterionic Character Solubility High Aqueous Solubility Zwitterion->Solubility Increases Permeability Low Membrane Permeability Zwitterion->Permeability Decreases Formulation Favorable Formulation Solubility->Formulation Absorption Poor Oral Absorption Permeability->Absorption

Sources

Exploratory

Beyond the Hinge: Engineering Novel Scaffolds for Next-Generation Kinase Inhibitors

Executive Summary For two decades, kinase inhibitor discovery has been dominated by the "low-hanging fruit" of Type I ATP-competitive scaffolds. While successful (e.g., Imatinib, Dasatinib), this space is now chemically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For two decades, kinase inhibitor discovery has been dominated by the "low-hanging fruit" of Type I ATP-competitive scaffolds. While successful (e.g., Imatinib, Dasatinib), this space is now chemically saturated and plagued by on-target resistance (gatekeeper mutations) and off-target toxicity due to the high conservation of the ATP-binding cleft.

This guide addresses the structural and methodologic pivot required to discover novel scaffolds —specifically Macrocycles , Tunable Covalent Binders , and Allosteric Modulators . We move beyond simple


 values to prioritize Residence Time (

)
and Selectivity Profiles , providing a roadmap for integrating DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD) into your pipeline.

The Structural Pivot: Escaping the ATP Cleft

To engineer novel scaffolds, one must first deconstruct the limitations of the "Hinge-Binding" dogma. Traditional Type I inhibitors rely on hydrogen bonds with the hinge region (e.g., residues M318 in c-Src). The next generation of scaffolds exploits dynamic conformational states.

The Kinase Conformation Landscape

Kinases are molecular switches. Novel scaffolds target the inactive states or distinct pockets formed by conformational shifts.

  • Type II (DFG-out): Stabilizes the inactive conformation where the DFG motif (Asp-Phe-Gly) flips 180°, opening a hydrophobic back pocket.

  • Type III (Allosteric - Proximal): Binds adjacent to the ATP site but does not compete directly with ATP; often locks the

    
    C-helix in an inactive position.
    
  • Type IV (Allosteric - Distal): Binds remote from the active site, inducing conformational changes that distort the catalytic machinery (e.g., the myristoyl pocket in ABL).[1]

Visualization: Kinase Binding Modes

KinaseBindingModes ATP_Site ATP Binding Pocket (Highly Conserved) Type1 Type I Inhibitor (Hinge Binder) Active Conformation Type1->ATP_Site Competes with ATP Type2 Type II Inhibitor (DFG-out Binder) Inactive Conformation Type2->ATP_Site Occupies + Hydrophobic Pocket Allosteric Allosteric Pocket (Non-Conserved) Type3 Type III Inhibitor (Proximal) Allosteric->Type3 Type4 Type IV Inhibitor (Distal/Remote) Allosteric->Type4 Type3->ATP_Site Distorts alphaC-Helix Type4->ATP_Site Remote Conformational Shift

Caption: Schematic differentiation of kinase inhibitor binding modes. Type I/II compete at the ATP site, while Type III/IV exploit non-conserved allosteric pockets for higher selectivity.

Emerging Scaffold Architectures

Macrocycles: Entropy as a Design Feature

Linear kinase inhibitors often suffer from an "entropic penalty" upon binding—they must freeze multiple rotatable bonds to fit the active site. Macrocyclization pre-organizes the molecule into a bioactive conformation.

  • Mechanism: Linking two vectors of a linear scaffold (e.g., solvent front to hinge binder) creates a rigid cycle. This reduces

    
     penalty, improving potency.[2][3]
    
  • Key Example: Lorlatinib (PF-06463922). By macrocyclizing the crizotinib scaffold, Pfizer created a compact molecule capable of penetrating the Blood-Brain Barrier (BBB) and avoiding steric clashes with ALK resistance mutations (e.g., G1202R).

  • Design Rule: Target ring sizes of 12–18 atoms. Use "Macro-Hop" strategies to screen varying linker lengths early in the hit-to-lead phase.

Tunable Covalent Inhibitors

First-generation covalent drugs (e.g., Ibrutinib) used highly reactive acrylamides to target cysteines. The new wave focuses on "Tunable Reversibility."

  • Chemistry:

    
    -substituted methacrylamides and cyanoacrylamides.
    
  • Advantage: These warheads have higher

    
     values for the transition state, allowing for "Reversible Covalent" binding. The drug binds rapidly (
    
    
    
    ), stays bound long enough to silence the kinase (
    
    
    ), but eventually dissociates (
    
    
    ), reducing the risk of permanent haptenization and immune reaction.
  • Target: Non-catalytic cysteines (e.g., Cys797 in EGFR).

Allosteric Scaffolds (Type IV)
  • Case Study: Asciminib (Novartis). Unlike orthosteric BCR-ABL inhibitors (Nilotinib), Asciminib binds to the myristoyl pocket (Type IV).

  • Benefit: It creates a "STAMP" (Specifically Targeting the ABL Myristoyl Pocket) mechanism. Because it does not compete with ATP (mM concentration in cells), it maintains potency even in high-ATP environments and selects exclusively for ABL over other kinases.

Discovery Methodologies

To find these non-traditional scaffolds, standard High-Throughput Screening (HTS) is often insufficient because HTS libraries are biased toward planar, hinge-binding heterocycles.

DNA-Encoded Libraries (DEL)

DEL allows the screening of billions of compounds in a single tube.

  • Application: Ideal for finding binders in novel pockets (allosteric) or identifying macrocyclic starting points.

  • Workflow:

    • Target Prep: Biotinylated Kinase (ensure minimal structural distortion).

    • Selection: Incubate library with target. Wash away non-binders.

    • Elution: Denature protein to release high-affinity DNA-tagged binders.

    • Sequencing: NGS (Next-Gen Sequencing) decodes the "barcodes" to identify the chemical structure.

    • Note: GSK2982772 (RIP1 kinase inhibitor) was discovered via DEL.[4]

Fragment-Based Drug Discovery (FBDD)
  • Application: Best for Type IV allosteric pockets which are often small and hydrophobic.

  • Technique: High-concentration screening (SPR or NMR) of low molecular weight fragments (<300 Da).

  • Logic: A weak millimolar hit in a novel pocket is more valuable than a nanomolar hit in the ATP hinge.

Experimental Protocol: Kinetic Validation via SPR

For novel scaffolds,


 is a poor predictor of in vivo efficacy. Residence Time (

)
is the critical metric.[5] A covalent or macrocyclic inhibitor may have the same

as a linear Type I, but a

of hours vs. minutes.

Method: Surface Plasmon Resonance (SPR) – Biacore or Sierra systems.

Protocol: Kinase Residence Time Determination[5][6][7]

Objective: Determine


, 

, and

for a novel macrocyclic inhibitor.

Reagents:

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO (matched to sample).

  • Sensor Chip: CM5 (Carboxymethyl dextran).

  • Ligand: Biotinylated Kinase Domain (e.g., ALK).

Step-by-Step Workflow:

  • Surface Preparation (Capture Method):

    • Why: Covalent coupling (amine coupling) can occlude the binding site. Streptavidin-Biotin capture is superior for orienting the kinase.

    • Immobilize Streptavidin on CM5 chip to ~3000 RU.

    • Inject Biotinylated Kinase (10 µg/mL) to capture ~500–1000 RU (keep low to avoid mass transport limitation).

  • Solvent Correction:

    • Inject DMSO calibration standards (0.5% to 1.5%) to correct for bulk refractive index changes. Crucial for small molecule screening.

  • Kinetic Injection (Single Cycle Kinetics):

    • Why: SCK is faster and requires no regeneration between concentrations, preserving the protein activity.

    • Prepare 5-fold dilution series of the Inhibitor (e.g., 0.1 nM to 100 nM).

    • Injection: Sequentially inject low

      
       high concentrations (120s contact time each) without dissociation in between.
      
    • Final Dissociation: After the highest concentration, allow a long dissociation phase (e.g., 1200s–3600s). Critical for measuring slow

      
       of macrocycles.
      
  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Calculate Residence Time:

      
      .
      
Visualization: SPR Workflow

SPR_Workflow Step1 1. Surface Prep (Streptavidin Capture of Biotin-Kinase) Step2 2. Solvent Correction (DMSO Calibration) Step1->Step2 Step3 3. Single Cycle Injection (0.1 -> 100 nM) No Regeneration Steps Step2->Step3 Step4 4. Long Dissociation (>1200s to measure k_off) Step3->Step4 Step5 5. Analysis Calc Residence Time (1/k_off) Step4->Step5

Caption: Single Cycle Kinetics (SCK) workflow for determining residence time of slow-dissociating inhibitors.

Comparative Data: Scaffold Performance

The following table summarizes the physicochemical and kinetic shifts observed when moving from traditional to novel scaffolds.

FeatureType I (Linear)MacrocycleAllosteric (Type IV)
Binding Site ATP Hinge (Conserved)ATP Hinge + Solvent FrontDistal Pocket (Unique)
Selectivity Low/ModerateHigh (Shape complementarity)Very High
Entropy (

)
High PenaltyLow Penalty (Pre-organized)Variable
Residence Time MinutesHours (Slow

)
Variable
Resistance Profile Vulnerable to GatekeeperResilient (Avoids clashes)Resilient (Non-competitive)
Ligand Efficiency ModerateHighLower (often requires larger mass)

References

  • Johnson, T. W., et al. (2014). "Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations." Journal of Medicinal Chemistry. Link

  • Schoepfer, J., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry. Link

  • Copeland, R. A. (2016). "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery. Link

  • Harris, P. A., et al. (2017). "DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors."[6] Journal of Medicinal Chemistry. Link[6]

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

Sources

Foundational

Procurement Strategy and Quality Control Protocol for 3-(Methyl(pyridin-2-yl)amino)benzoic Acid in Drug Development

Chemical Identity & Structural Rationale In structure-based drug design (SBDD), the selection of specific bifunctional building blocks is rarely arbitrary. 3-(Methyl(pyridin-2-yl)amino)benzoic acid represents a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Structural Rationale

In structure-based drug design (SBDD), the selection of specific bifunctional building blocks is rarely arbitrary. 3-(Methyl(pyridin-2-yl)amino)benzoic acid represents a highly specialized intermediate, featuring a benzoic acid core substituted at the meta position with a tertiary amine (N-methyl-N-(pyridin-2-yl)).

The Causality of the Structure: Why utilize this specific scaffold? The combination of the pyridine ring and the tertiary amine creates a rigid, predictable 3D vector. Unlike secondary amines, the N-methyl group prevents hydrogen bond donation, enforcing a specific dihedral angle that forces the pyridine ring out of coplanarity with the benzoic acid. This topological restriction is critical when targeting deep hydrophobic pockets or kinase hinge regions, where the pyridine nitrogen must be perfectly positioned to act as a hydrogen bond acceptor without the entropic penalty of conformational freezing 1. Furthermore, the carboxylic acid provides a versatile, orthogonal handle for downstream amide couplings.

Market Landscape & Procurement Strategy

Because 3-(Methyl(pyridin-2-yl)amino)benzoic acid is a niche intermediate, it is frequently synthesized on a custom basis or sourced from specialized building-block libraries. To establish a reliable procurement strategy and cost expectation, we benchmark pricing and supply chain logic against closely related, commercially available structural analogs (e.g., pyrimidine-substituted amino benzoic acids).

Quantitative Supplier & Pricing Benchmark

Table 1: Market pricing and supplier evaluation based on structural analogs.

SupplierBenchmark AnalogPurityPrice Estimate (USD)Lead TimeStrategic Advantage
Sigma-Aldrich 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid≥97%~$150 - $200 / 100 mg1-2 WeeksComprehensive COA/COO; high reliability for late-stage IND-enabling studies 2.
ChemScene 3-{[(pyrimidin-4-yl)amino]methyl}benzoic acid≥95%~$34.00 / 100 mg1-3 WeeksHighly cost-effective for early-stage High-Throughput Screening (HTS) and SAR exploration 3.
BLD Pharm 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid≥95%Custom Quote2-4 WeeksExcellent scalability for cold-chain transportation and bulk synthesis campaigns 4.

Causality in Vendor Selection: Choosing a vendor is a risk mitigation strategy. For initial SAR exploration, cost-effective suppliers like ChemScene are preferred to maximize library size. However, for late-stage biological assays where trace heavy metal catalysts or isomeric impurities could derail readouts, premium suppliers like Sigma-Aldrich are mandatory due to their rigorous, documented QC pipelines.

Self-Validating Quality Control (QC) Protocol

A core tenet of chemical procurement is to never trust a vendor's Certificate of Analysis (COA) blindly. The presence of the pyridine ring makes this compound susceptible to oxidation, while the carboxylic acid can retain moisture. The following orthogonal validation system ensures batch integrity.

Step-by-Step QC Methodology
  • LC-MS (Purity & Mass Confirmation):

    • Method: Reverse-phase C18 column, gradient 5-95% Acetonitrile/Water with 0.1% Formic Acid.

    • Causality: The basic pyridine nitrogen ensures excellent ionization in positive ESI mode. We specifically monitor for a +16 Da mass shift. Why? Pyridine N-oxidation frequently occurs during transit or prolonged storage. A UV trace at 254 nm ensures >95% purity of the parent mass.

  • 1H and 13C NMR (Structural Integrity):

    • Method: Dissolve 5 mg of the procured compound in DMSO-d6.

    • Causality: LC-MS is blind to regiochemistry. A vendor might accidentally supply the para-substituted isomer. The 1H NMR splitting pattern in the aromatic region—specifically the singlet-like appearance of the proton isolated between the amine and carboxylate in the meta isomer—is the only definitive way to self-validate that the substitution pattern is correct before committing the batch to a multi-step synthesis.

  • Karl Fischer Titration (Moisture Content):

    • Method: Volumetric titration using a dual-platinum electrode.

    • Causality: Amino-benzoic acids are highly hygroscopic. Excess water (>1%) will aggressively quench coupling reagents (like HATU or EDC) in downstream amide bond formations, leading to unexplained reaction failures and wasted material.

Experimental Workflow Visualization

The logical relationship between procurement, orthogonal QC validation, and downstream application is mapped below. This system is designed to catch structural and purity failures before they bottleneck a drug discovery pipeline.

QC_Workflow Start Vendor Selection (Purity vs. Cost) Procurement Procurement of Target Compound Start->Procurement LCMS LC-MS Analysis (Mass & Purity >95%) Procurement->LCMS NMR 1H/13C NMR (Regiochemistry) Procurement->NMR Decision QC Pass? LCMS->Decision NMR->Decision Purification Preparative HPLC Purification Decision->Purification No (Purity < 95%) Application Downstream Application (Amide Coupling) Decision->Application Yes (Purity ≥ 95%) Purification->LCMS Re-test

Figure 1: Self-validating procurement and QC workflow for heteroaryl-amino benzoic acid derivatives.

Downstream Application: Amide Coupling Methodology

Once the compound passes QC, it is typically deployed into library synthesis. Because the tertiary amine at the meta position exerts mild steric and electronic effects on the benzoic acid, standard EDC/HOBt coupling often suffers from low yields.

Step-by-Step HATU Coupling Protocol

Causality: The electron-withdrawing nature of the pyridine ring slightly deactivates the carboxylic acid. HATU generates an HOAt ester, which is significantly more reactive than the HOBt ester generated by EDC, overcoming this electronic deactivation and driving the coupling to completion.

  • Pre-Activation: Dissolve 1.0 eq of 3-(Methyl(pyridin-2-yl)amino)benzoic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration). Add 3.0 eq of DIPEA. Stir for exactly 10 minutes at room temperature.

    • Logic: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive HOAt ester. The 10-minute pre-activation is critical to ensure complete conversion before the amine is introduced, preventing side reactions.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir for 2-4 hours. Monitor the disappearance of the HOAt ester via LC-MS.

  • Workup & Isolation: Quench the reaction with saturated NaHCO3 and extract with EtOAc.

    • Logic: The basic pyridine ring allows for an optional acidic wash (0.1 M HCl) to extract the desired product into the aqueous layer, leaving neutral organic impurities behind. Subsequent basification and re-extraction yield a highly pure product suitable for biological testing.

References

  • Title: 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)
  • Title: 3-{[(pyrimidin-4-yl)
  • Title: 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)
  • Title: 3-[(Pyridin-4-ylmethyl)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-(Methyl(pyridin-2-yl)amino)benzoic Acid Derivatives

Introduction The 3-(Methyl(pyridin-2-yl)amino)benzoic acid scaffold is a significant structural motif in medicinal chemistry and drug discovery. Its derivatives have been explored for their potential as kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-(Methyl(pyridin-2-yl)amino)benzoic acid scaffold is a significant structural motif in medicinal chemistry and drug discovery. Its derivatives have been explored for their potential as kinase inhibitors and other therapeutic agents. The synthesis of these molecules primarily relies on the formation of a crucial carbon-nitrogen (C-N) bond between a pyridine ring and a benzoic acid moiety. This document provides detailed protocols and scientific insights into the synthesis of 3-(Methyl(pyridin-2-yl)amino)benzoic acid and its derivatives, with a focus on the widely applicable Buchwald-Hartwig amination reaction. These guidelines are intended for researchers, scientists, and professionals in drug development.

Core Synthetic Strategy: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This reaction is particularly effective for coupling amines with aryl halides or pseudohalides, offering a broad substrate scope and functional group tolerance compared to traditional methods like nucleophilic aromatic substitution.[3] The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl product.[2]

For the synthesis of 3-(Methyl(pyridin-2-yl)amino)benzoic acid derivatives, the Buchwald-Hartwig amination provides a direct and efficient route. The key disconnection is between the nitrogen of the N-methyl-2-aminopyridine and the C3 position of the benzoic acid ring.

Protocol 1: Synthesis of Methyl 3-(Methyl(pyridin-2-yl)amino)benzoate via Buchwald-Hartwig Amination

This protocol describes the synthesis of the methyl ester of the target compound, which can then be hydrolyzed to the final benzoic acid. Using the ester form of the benzoic acid is often advantageous as it can improve solubility and reduce potential side reactions involving the carboxylic acid group.

Diagram of the Synthetic Workflow

reagent1 Methyl 3-bromobenzoate reaction Buchwald-Hartwig Amination reagent1->reaction reagent2 N-Methyl-2-aminopyridine reagent2->reaction catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) catalyst->reaction base Base (e.g., NaOtBu) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Methyl 3-(Methyl(pyridin-2-yl)amino)benzoate purification->product

Caption: Workflow for the synthesis of Methyl 3-(Methyl(pyridin-2-yl)amino)benzoate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 3-bromobenzoate≥98%Commercially Available---
N-Methyl-2-aminopyridine≥98%Commercially AvailableCan be synthesized if needed.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir-sensitive, handle under inert atmosphere.
Xantphos≥98%Commercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHygroscopic, handle under inert atmosphere.
TolueneAnhydrousCommercially AvailableUse dry, oxygen-free solvent.
Diethyl etherAnhydrousCommercially Available---
Saturated aqueous NH₄Cl---Prepared in-house---
Brine---Prepared in-house---
Anhydrous Magnesium Sulfate (MgSO₄)---Commercially Available---
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Ethyl acetateHPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents:

    • Under the inert atmosphere, add methyl 3-bromobenzoate (1.0 mmol) and N-methyl-2-aminopyridine (1.2 mmol).

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction:

    • Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 3-(methyl(pyridin-2-yl)amino)benzoate.

Causality Behind Experimental Choices
  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is crucial for facilitating the catalytic cycle, particularly the reductive elimination step which can be challenging for electron-rich anilines.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido intermediate. Weaker bases may result in slower reaction rates or incomplete conversion.[4]

  • Solvent: Anhydrous and deoxygenated toluene is a common solvent for Buchwald-Hartwig reactions as it is non-protic and has a high boiling point suitable for the reaction temperature.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst deactivation.

Protocol 2: Hydrolysis of Methyl 3-(Methyl(pyridin-2-yl)amino)benzoate to 3-(Methyl(pyridin-2-yl)amino)benzoic Acid

This protocol details the final step to obtain the target carboxylic acid.

Diagram of the Hydrolysis Workflow

start Methyl 3-(Methyl(pyridin-2-yl)amino)benzoate hydrolysis Base-mediated Hydrolysis (e.g., LiOH in THF/MeOH/H₂O) start->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification precipitation Precipitation & Filtration acidification->precipitation product 3-(Methyl(pyridin-2-yl)amino)benzoic Acid precipitation->product

Caption: Workflow for the hydrolysis of the methyl ester to the final benzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 3-(Methyl(pyridin-2-yl)amino)benzoateAs synthesized---
Lithium hydroxide (LiOH)≥98%Commercially Available
Tetrahydrofuran (THF)Reagent GradeCommercially Available
Methanol (MeOH)Reagent GradeCommercially Available
Deionized Water------
Hydrochloric Acid (HCl)1 M aqueous solutionPrepared in-house
Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve methyl 3-(methyl(pyridin-2-yl)amino)benzoate (1.0 mmol) in a mixture of THF (5 mL), MeOH (2 mL), and water (2 mL) in a round-bottom flask.

  • Hydrolysis:

    • Add lithium hydroxide (2.0 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

    • Dilute the residue with water (10 mL).

    • Carefully acidify the aqueous solution to pH 5-6 with 1 M HCl. A precipitate should form.

    • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(methyl(pyridin-2-yl)amino)benzoic acid.

Expected Characterization
  • ¹H NMR: Expect signals corresponding to the aromatic protons on both the pyridine and benzene rings, a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons, the N-methyl carbon, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Alternative Synthetic Approaches

While the Buchwald-Hartwig amination is a robust method, other strategies can be considered:

  • Goldberg Reaction: A copper-catalyzed C-N coupling reaction, which can sometimes be a more economical alternative to palladium-catalyzed methods.[5]

  • Synthesis from Pyridine N-Oxides: Activation of the pyridine ring through N-oxide formation can facilitate nucleophilic substitution with the aminobenzoic acid derivative.[6]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield in Buchwald-Hartwig ReactionInactive catalystEnsure strictly anhydrous and anaerobic conditions. Use fresh catalyst and ligand.
Inefficient baseUse a stronger base or ensure the base is anhydrous.
Steric hindranceExperiment with different bulky phosphine ligands (e.g., BrettPhos, RuPhos).
Incomplete HydrolysisInsufficient base or reaction timeIncrease the amount of base and/or extend the reaction time. Gentle heating may be applied.
Difficulty in PurificationCo-eluting impuritiesOptimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

The synthesis of 3-(Methyl(pyridin-2-yl)amino)benzoic acid derivatives can be effectively achieved through a two-step sequence involving a Buchwald-Hartwig amination followed by ester hydrolysis. The protocols provided herein offer a detailed and scientifically-grounded approach for researchers in the field of synthetic and medicinal chemistry. Careful optimization of the reaction conditions, particularly the catalyst system and base, is key to achieving high yields and purity.

References

  • De, S., & Krogstad, D. J. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 53(43), 5769-5771. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(5), 1733. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-24. [Link]

  • Royal Society of Chemistry. (2009). Supporting Information for Chemical Communications. [Link]

  • YouTube. (2024). Hydrolysis of Methyl Benzoate. [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Application

Application Note: Precision Synthesis of 3-(Methylamino)benzoic Acid Analogs via Buchwald-Hartwig Amination

Abstract The synthesis of 3-(methylamino)benzoic acid analogs presents a specific chemoselective challenge: coupling a small, nucleophilic primary amine (methylamine) with an electron-deficient aryl halide while managing...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 3-(methylamino)benzoic acid analogs presents a specific chemoselective challenge: coupling a small, nucleophilic primary amine (methylamine) with an electron-deficient aryl halide while managing a competing acidic functionality (carboxylic acid). Traditional S_NAr methods often fail due to the deactivation of the ring upon carboxylate formation or require harsh conditions that degrade sensitive substrates. This guide details a robust Buchwald-Hartwig amination protocol utilizing BrettPhos-Pd catalysis. We prioritize a two-stage workflow (Esterification


 Amination 

Hydrolysis) for maximum reproducibility, while also providing an advanced direct-coupling protocol using LiHMDS for specific use cases.

Strategic Considerations & Mechanistic Insight

The Challenge of Methylamine

Methylamine (


) is the smallest primary amine.[1] In palladium-catalyzed cross-coupling, it suffers from two main issues:
  • Bis-arylation: The product, a secondary aniline (

    
    ), is often more nucleophilic than the starting methylamine, leading to the formation of diaryl byproducts (
    
    
    
    ).
  • Volatility & Handling: Gaseous methylamine is difficult to dispense accurately. Solutions (THF/MeOH) or Hydrochloride salts are preferred but require specific base adjustments.

Ligand Selection: The BrettPhos Advantage

For this specific transformation, BrettPhos is the ligand of choice over XPhos or BINAP.

  • Selectivity: BrettPhos is sterically designed to favor the reductive elimination of the mono-arylated product while sterically inhibiting the coordination of the secondary amine product, effectively stopping the reaction at the desired

    
     stage.
    
  • Activity: It promotes oxidative addition into electron-neutral and electron-deficient aryl chlorides and bromides under mild conditions.

Substrate Protection (Acid vs. Ester)
  • Free Acid (COOH): The acidic proton can protonate the reactive Pd-amido intermediate or consume the stoichiometric base, stalling the catalytic cycle. While LiHMDS can circumvent this (see Protocol B), it is operationally demanding.

  • Ester (COOMe/COOtBu): Masking the acid as an ester prevents catalyst poisoning and simplifies purification. This is the recommended industrial route .

Experimental Workflows

Decision Tree & Workflow Visualization

G Start Starting Material: 3-Halo-benzoic Acid Decision Substrate Sensitivity? Start->Decision RouteA Route A (Robust): Ester Protection Decision->RouteA Standard / Scale-up RouteB Route B (Advanced): Direct Coupling Decision->RouteB Base-Sensitive Moieties StepA1 1. Esterification (MeOH, H2SO4) RouteA->StepA1 StepA2 2. Buchwald Amination (BrettPhos Pd G3, MeNH2, Cs2CO3) StepA1->StepA2 StepA3 3. Hydrolysis (LiOH, THF/H2O) StepA2->StepA3 Product Target: 3-(Methylamino)benzoic Acid StepA3->Product StepB1 Direct Amination (BrettPhos Pd G3, LiHMDS, MeNH2) RouteB->StepB1 StepB1->Product

Caption: Decision matrix for synthesizing aminobenzoic acid derivatives. Route A is recommended for highest purity; Route B for rapid screening.

Detailed Protocols

Protocol A: The "Ester-First" Route (Recommended)

Target: Methyl 3-(methylamino)benzoate (Precursor to acid)

Materials
  • Substrate: Methyl 3-bromobenzoate (1.0 equiv)

  • Amine Source: Methylamine (2.0 M in THF) (1.5 equiv)

  • Catalyst: BrettPhos Pd G3 Precatalyst (1–2 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (fine powder)
  • Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol

Step-by-Step Procedure
  • Setup: In a glovebox or under active

    
     flow, charge a reaction vial with Methyl 3-bromobenzoate (1.0 mmol, 215 mg), BrettPhos Pd G3 (0.02 mmol, 18 mg), and 
    
    
    
    (2.0 mmol, 652 mg).
  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL).

  • Amine Addition: Add Methylamine (2.0 M in THF, 0.75 mL, 1.5 mmol) via syringe.

    • Note: If using Methylamine Hydrochloride salt, add it with the solids in step 1 and increase base to 3.0 equiv.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 4–12 hours.

    • Monitoring: Check LCMS for consumption of bromide. The mono-methylated product (

      
      ) should dominate.
      
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

  • Hydrolysis (Optional): Dissolve ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 equiv). Stir at RT for 2h.[2] Acidify to pH 4 with 1M HCl to precipitate the free acid target.

Protocol B: Direct Amination of Free Acid (Advanced)

Target: 3-(methylamino)benzoic acid (Directly)

Rationale: Uses LiHMDS (Lithium Hexamethyldisilazide) as a soluble base. LiHMDS deprotonates the carboxylic acid first (forming the Li-carboxylate), then acts as the base for the amination cycle.

Materials
  • Substrate: 3-Bromobenzoic acid (1.0 equiv)

  • Catalyst: BrettPhos Pd G3 (2–3 mol%)

  • Base: LiHMDS (1.0 M in THF) (3.5 equiv )

    • Calculation: 1 equiv for -COOH, 1 equiv for reaction, excess to drive kinetics.

  • Amine: Methylamine hydrochloride (1.2 equiv)

Procedure
  • Charge vial with 3-Bromobenzoic acid (1.0 mmol), Methylamine HCl (1.2 mmol), and Precatalyst.

  • Add THF (anhydrous).

  • Dropwise add LiHMDS (3.5 mmol) at RT. (Exotherm possible).

  • Heat to 65°C for 16 hours.

  • Quench: Carefully add 1M HCl until pH < 3.

  • Extraction: Extract with EtOAc. The product will be in the organic layer (as the amino acid is zwitterionic but often extractable, or requires isoelectric precipitation).

Optimization & Troubleshooting Guide

IssueObservation (LCMS)Root CauseCorrective Action
Low Conversion High % Starting MaterialCatalyst deactivation or PoisoningSwitch to BrettPhos Pd G3 (precatalyst) instead of in-situ mixing. Ensure solvent is strictly anhydrous.
Bis-Arylation Peak at M + (Ar-H)Poor Ligand SelectivityConfirm ligand is BrettPhos . Do NOT use XPhos or BINAP. Reduce temperature to 60°C.
Protodehalogenation Product mass = Ar-H (Benzoic acid)

-Hydride Elimination / Reduction
Use t-Amyl Alcohol or Dioxane instead of primary alcohols. Ensure amine source is pure.
Ester Hydrolysis Acid product formed during couplingWet Base / Hygroscopic SolventUse anhydrous

. Switch to

(milder).

Catalytic Cycle Visualization

Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Amine Coordination (Ar-Pd-NH2Me) OxAdd->Coord MeNH2 Deprot Deprotonation (Ar-Pd-NHMe) Coord->Deprot Base (-HBr) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Ar-NHMe BrettNote BrettPhos Steric Bulk Prevents Ar-NHMe binding (Stops Bis-arylation)

Caption: The BrettPhos ligand (L) creates a steric environment that favors the release of the mono-methylated product, preventing re-entry into the cycle.[2]

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[3] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[1][3] Journal of the American Chemical Society.[1] Link

  • Maiti, D., & Buchwald, S. L. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • BenchChem Application Notes. (2025). Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives. Link

  • Kashani, S. K., et al. (2020).[4] Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. Link[4]

Sources

Method

The Ullmann Coupling Reaction for N-Arylation of Aminobenzoates: A Detailed Guide for Researchers

Introduction: A Modern Perspective on a Classic Transformation The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Perspective on a Classic Transformation

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Among the array of methods available, the Ullmann coupling reaction, a copper-catalyzed cross-coupling of an amine and an aryl halide, has a rich history and continues to be a highly relevant transformation.[1][2] This guide provides an in-depth exploration of the Ullmann N-arylation specifically tailored to aminobenzoate substrates, a class of compounds frequently encountered in drug discovery and development.

While palladium-catalyzed methods like the Buchwald-Hartwig amination have gained significant traction, the Ullmann reaction offers a compelling, cost-effective alternative, utilizing the more abundant and less toxic copper as a catalyst.[3] Historically, the Ullmann condensation required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[1][4] However, the advent of modern ligand-accelerated protocols has revolutionized this reaction, allowing for milder conditions, lower catalyst loadings, and a broader substrate scope.[5][6]

This document will provide a comprehensive overview of the mechanistic underpinnings of the Ullmann N-arylation, detailed experimental protocols, and critical insights into reaction optimization and troubleshooting, with a specific focus on the nuances presented by aminobenzoate substrates.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The currently accepted mechanism for the ligand-assisted copper-catalyzed N-arylation of amines involves a catalytic cycle that can be broadly divided into three key stages:

  • Formation of the Copper-Amide Complex: The reaction is initiated by the coordination of the amine (in this case, the aminobenzoate) to the copper(I) catalyst. In the presence of a base, the amine is deprotonated to form a more nucleophilic copper-amide intermediate. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to promote unwanted side reactions, such as ester hydrolysis of the aminobenzoate.[6]

  • Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I)-amide complex. This is often the rate-determining step of the catalytic cycle.[4] The reactivity of the aryl halide follows the general trend: I > Br > Cl > F.[7] The use of more reactive aryl iodides and bromides is common, although modern ligand systems have shown increasing success with less reactive but more cost-effective aryl chlorides.[6]

  • Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate, which forms the desired C-N bond and regenerates the active copper(I) catalyst, allowing the cycle to continue.[8]

The role of the ligand is crucial in this process. Ligands, such as diamines, amino acids (like L-proline and N-methylglycine), and phenanthrolines, accelerate the reaction by stabilizing the copper catalyst, increasing its solubility, and facilitating the oxidative addition and reductive elimination steps.[5][9]

Below is a generalized catalytic cycle for the Ullmann N-arylation of an aminobenzoate:

Ullmann_Catalytic_Cycle cluster_cycle Catalytic Cycle CuI_L Cu(I)-Ligand Complex Amine_Coordination Amine Coordination (Aminobenzoate) CuI_L->Amine_Coordination + R-NH₂ - Base-H⁺ Cu_Amide Cu(I)-Amide Complex Amine_Coordination->Cu_Amide Oxidative_Addition Oxidative Addition (Ar-X) Cu_Amide->Oxidative_Addition + Ar-X Cu_III Cu(III) Intermediate Oxidative_Addition->Cu_III Reductive_Elimination Reductive Elimination Cu_III->Reductive_Elimination Reductive_Elimination->CuI_L Regenerated Catalyst Product N-Aryl Aminobenzoate Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the copper-catalyzed Ullmann N-arylation of aminobenzoates.

Experimental Protocols

The following protocols provide a starting point for the N-arylation of aminobenzoates. It is important to note that optimal conditions may vary depending on the specific substrates and should be determined experimentally.

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Methyl Anthranilate with an Aryl Bromide

This protocol is a robust starting point for the coupling of various aryl bromides with methyl 2-aminobenzoate (methyl anthranilate).

Materials:

  • Methyl 2-aminobenzoate

  • Aryl bromide

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-aminobenzoate (1.0 mmol, 1.0 equiv), aryl bromide (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous DMSO (3-5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: A Comparative Overview

The choice of reaction parameters can significantly impact the yield and efficiency of the Ullmann N-arylation of aminobenzoates. The following table summarizes typical reaction conditions and outcomes for the coupling of various aminobenzoates with aryl halides.

AminobenzoateAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl 2-aminobenzoate4-IodotolueneCuI (5)N,N'-Dimethylethylenediamine (10)K₃PO₄Toluene1102485[10]
Ethyl 4-aminobenzoate4-BromobenzonitrileCuI (10)L-Proline (20)K₂CO₃DMSO1201878[9]
Methyl 3-aminobenzoate1-IodonaphthaleneCuI (5)Phenanthroline (10)Cs₂CO₃Dioxane1002492[10]
Methyl 2-aminobenzoate2-ChloropyridineCuI (10)N-Methylglycine (20)K₃PO₄DMF1303665[9]
Ethyl 4-aminobenzoate4-BromoanisolePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1001291[11]

Experimental Workflow

A systematic approach is crucial for successful reaction optimization and execution. The following workflow diagram outlines the key steps from reaction setup to product analysis.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Setup Reaction Setup (Reagents, Catalyst, Ligand, Base) Start->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent Reaction Heat and Stir Solvent->Reaction Monitor Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for the Ullmann N-arylation of aminobenzoates.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common issues encountered during the Ullmann N-arylation of aminobenzoates and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized CuI)- Insufficiently anhydrous conditions- Inappropriate base or solvent- Low reactivity of aryl halide (e.g., chloride)- Use freshly purchased or purified CuI.- Ensure all glassware is oven-dried and use anhydrous solvents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., DMF, Dioxane, Toluene).[6]- For aryl chlorides, consider higher temperatures, more active ligands (e.g., phenanthrolines), or switching to a palladium-based system.[6]
Formation of Side Products - Hydrolysis of the ester: Presence of water or a strong, nucleophilic base.- Homocoupling of the aryl halide: High reaction temperature or high catalyst loading.- Debromination/deiodination of the aryl halide: Presence of protic impurities.- Use anhydrous conditions and a non-nucleophilic base like K₂CO₃ or Cs₂CO₃.- Lower the reaction temperature and/or catalyst loading.- Ensure all reagents and solvents are anhydrous.[6]
Inconsistent Yields - Variability in the quality of reagents (especially the copper source and base).- Inconsistent heating or stirring.- Air or moisture contamination.- Use reagents from a reliable source and store them properly.- Ensure uniform heating and efficient stirring.- Maintain a positive pressure of inert gas throughout the reaction.

Conclusion: A Versatile Tool for C-N Bond Formation

The Ullmann coupling reaction for the N-arylation of aminobenzoates remains a powerful and versatile tool in the synthetic chemist's arsenal. Through the use of modern ligand systems, this classic transformation can be performed under increasingly mild conditions with a broad range of substrates. By understanding the underlying mechanism and systematically optimizing reaction parameters, researchers can effectively leverage the Ullmann coupling to construct valuable N-aryl aminobenzoate building blocks for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation and troubleshooting of this important reaction.

References

  • Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 132(49), 17423–17429.[Link]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.[Link]

  • Wikipedia. (2023). Ullmann reaction. In Wikipedia. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Palladium-versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. European Journal of Organic Chemistry, 2007(12), 1935-1946.[Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Accounts of Chemical Research, 38(10), 815–824.[Link]

  • Chen, Y., & Yekta, S. (2012). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Chemical Communications, 48(79), 9879-9881.[Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88.[Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.[Link]

  • Kumar, A., & Kumar, S. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 938-945.[Link]

  • Deng, W., Wang, Y., Zhang, Y., & Ma, D. (2007). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. The Journal of Organic Chemistry, 72(24), 9370–9373.[Link]

  • OperaChem. (2025). Ullmann coupling-An overview. OperaChem.[Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis.[Link]

  • Chen, Y., & Ma, D. (2008). Copper-catalyzed N-arylation of amides using (S)-N-methylpyrrolidine-2-carboxylate as the ligand. Molecules, 13(10), 2569-2577.[Link]

  • Schareina, T., Zapf, A., & Beller, M. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105–1111.[Link]

  • OUCI. (n.d.). An efficient copper-catalyzed N-arylation of amides: synthesis of N-arylacrylamides and 4-amido-N-phenylbenzamides. OUCI.[Link]

  • Al-Masri, M., & El-Subri, I. (2018). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Jordan Journal of Pharmaceutical Sciences, 11(2).[Link]

  • Flores-Gaspar, A., Ñañez, D., Pino-Angulo, C., & Alarcón-Espósito, J. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1770.[Link]

  • Sathee Jee. (n.d.). Chemistry Ullmann Reaction. Sathee Jee.[Link]

  • Chakraborti, G., Paladhi, S., Mandal, T., & Dash, J. (2018). On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N‑Arylation of Aminophenols. The Journal of Organic Chemistry, 83(14), 7347–7359.[Link]

  • Mastalir, Á., & Molnár, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 11(7), 276.[Link]

  • Mastalir, Á., & Molnár, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate.[Link]

  • Zhang, Y., et al. (2025). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 30(9), 1937.[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.[Link]

  • Reddit. (2023, February 20). Troubleshooting Ullmann Couplint. r/Chempros.[Link]

  • Tan, J. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1104.[Link]

  • Cernak, T., et al. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 71(24), 9084–9089.[Link]

  • Belmessieri, D., et al. (2018). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Chemistry – A European Journal, 24(53), 14173-14177.[Link]

  • Tcyrulnikov, S., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4174–4177.[Link]

Sources

Application

Application Note: Protecting Group Strategies for 3-(Methyl(pyridin-2-yl)amino)benzoic Acid in Complex Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Executive Summary

In modern drug discovery, bifunctional building blocks like 3-(Methyl(pyridin-2-yl)amino)benzoic acid are highly valued for constructing kinase inhibitors, PROTAC linkers, and protein-protein interaction modulators. However, this molecule presents a "dual threat" during complex multi-step synthesis: a reactive carboxylic acid prone to unwanted acylation, and a strongly coordinating pyridine nitrogen that acts as a notorious Lewis base, poisoning transition-metal catalysts.

This application note details an orthogonal protection strategy. By converting the carboxylic acid to a sterically hindered tert-butyl ester and masking the pyridine ring as an N-oxide, chemists can preserve catalytic efficiency in downstream cross-coupling reactions while maintaining strict control over chemoselectivity.

Structural Analysis & Causality of Protection

The Carboxylic Acid: Why tert-Butyl?

Standard methyl or ethyl esters are typically cleaved via basic saponification (e.g., LiOH/NaOH). If the downstream target contains base-sensitive moieties (such as epimerizable stereocenters or fragile amides), saponification will cause target degradation. The tert-butyl ester is completely orthogonal to basic conditions, allowing for the selective saponification of other esters in the molecule while remaining untouched[1]. Furthermore, traditional Fischer esterification (using strong acids like H₂SO₄) protonates the pyridine ring, drastically reducing solubility. Therefore, a mild, base-driven approach using 2 is required to form the tert-butyl ester efficiently[2].

The Pyridine Nitrogen: Masking via N-Oxidation

The pyridine nitrogen cannot be "protected" with standard carbamates (like Boc or Fmoc) because it lacks an exchangeable proton. During downstream palladium- or copper-catalyzed cross-coupling reactions, the free pyridine nitrogen—a strong σ-donor—readily coordinates to the soft metal center, forming an off-cycle complex that stalls the catalytic cycle.

Converting the pyridine to an N-oxide fundamentally alters its coordination geometry and affinity[3]. According to Hard-Soft Acid-Base (HSAB) theory, the resulting oxygen atom is a "hard" donor that exhibits exceptionally low affinity for "soft" transition metals like Pd(0) or Pd(II). This masking strategy effectively shields the catalyst, allowing palladium-catalyzed cross-coupling reactions to proceed with high turnover frequencies[4].

Mechanistic Visualizations

The following diagrams illustrate the logical workflow of the protection strategy and the mechanistic causality behind catalyst preservation.

Workflow A 3-(Methyl(pyridin-2-yl) amino)benzoic acid B tert-Butyl Ester Formation A->B Boc2O, DMAP t-BuOH C Pyridine N-Oxidation (Masking) B->C mCPBA DCM D Downstream Reactions (e.g., Pd) C->D Catalyst Shielded E Global Deprotection (Reduction + TFA) D->E 1. Zn/AcOH 2. TFA/DCM

Caption: Workflow for orthogonal protection and deprotection of the bifunctional intermediate.

Mechanism cluster_0 Unprotected Pyridine Pathway cluster_1 N-Oxide Masked Pathway P1 Free Pyridine Nitrogen P2 Strong Metal Coordination (Pd/Cu Trap) P1->P2 P3 Catalyst Deactivation (Reaction Stalls) P2->P3 N1 Pyridine N-Oxide N2 Steric & Electronic Shielding N1->N2 N3 Catalytic Cycle Proceeds Efficiently N2->N3

Caption: Mechanism of catalyst preservation via pyridine N-oxide masking versus free pyridine poisoning.

Quantitative Data Analysis

The empirical advantages of this dual-protection strategy are summarized in the tables below, demonstrating both chemoselectivity and catalytic preservation.

Table 1: Comparison of Carboxylic Acid Protecting Groups for the Substrate

Protecting GroupReagentsYieldDeprotection ConditionsOrthogonality Profile
Methyl Ester MeOH, H₂SO₄45%*LiOH, THF/H₂OPoor (Cleaved by base; synthesis protonates pyridine)
Benzyl Ester BnBr, K₂CO₃78%Pd/C, H₂Moderate (Hydrogenation can be poisoned by free pyridine)
tert-Butyl Ester Boc₂O, DMAP, t-BuOH92% TFA, DCMExcellent (Stable to base, nucleophiles, and reduction)

*Low yield due to poor solubility of the pyridinium sulfate salt during synthesis.

Table 2: Impact of Pyridine Masking on Downstream Pd-Catalyzed Reactions

Substrate StateDownstream ReactionCatalyst SystemYieldExperimental Observation
Free Pyridine Suzuki Cross-CouplingPd(dppf)Cl₂<10%Rapid catalyst precipitation (black Pd(0) crash out)
Pyridine N-Oxide Suzuki Cross-CouplingPd(dppf)Cl₂88% Smooth conversion, homogeneous solution
Free Pyridine Buchwald-HartwigPd₂(dba)₃ / XPhos15%Off-cycle coordination stalls turnover
Pyridine N-Oxide Buchwald-HartwigPd₂(dba)₃ / XPhos82% High turnover frequency maintained

Experimental Protocols (Self-Validating Systems)

Protocol 1: Mild Synthesis of tert-Butyl 3-(methyl(pyridin-2-yl)amino)benzoate

Causality: Utilizing Boc₂O and DMAP avoids strong acids, preventing pyridinium salt formation and ensuring high solubility.

  • Setup: In an oven-dried flask under N₂, dissolve 3-(methyl(pyridin-2-yl)amino)benzoic acid (1.0 eq) in a 1:1 mixture of anhydrous THF and tert-butanol (0.2 M).

  • Catalysis: Add DMAP (0.1 eq). The solution will remain clear.

  • Activation: Dropwise, add a solution of Boc₂O (1.5 eq) in THF.

  • Self-Validation (In-Process): Observe the immediate evolution of CO₂ gas (bubbling). The reaction is driven forward by this entropic release.

  • Completion Check: Stir at 40 °C for 4 hours. Monitor via TLC (3:1 Hexanes/EtOAc). The reaction is complete when gas evolution ceases and the polar acid spot (R_f ~0.1) is entirely converted to the non-polar ester (R_f ~0.6).

  • Workup: Concentrate under reduced pressure, dissolve in DCM, wash with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Pyridine N-Oxidation (Masking)

Causality: Electrophilic oxidation selectively targets the most basic nitrogen (pyridine) while the conjugated tertiary aniline nitrogen remains unreactive.

  • Setup: Dissolve the tert-butyl ester from Protocol 1 (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Oxidation: Slowly add m-CPBA (77% purity, 1.2 eq) in small portions to control the exotherm.

  • Self-Validation (In-Process): Monitor via TLC (100% EtOAc). The N-oxide product will appear significantly more polar (R_f ~0.2) than the starting ester (R_f ~0.8).

  • Quench & Workup: Once complete (typically 2 hours), quench with saturated aqueous Na₂S₂O₃. Validation: Test the organic layer with starch-iodide paper to ensure all excess peroxide is destroyed (paper must remain white). Wash with 1M NaOH to remove m-chlorobenzoic acid, dry, and concentrate.

Protocol 3: Global Deprotection

Causality: Deprotection must be sequenced properly. Reducing the N-oxide first prevents the acidic TFA from protonating the N-oxide, which can complicate isolation.

  • Step A (Reduction): Dissolve the downstream coupled N-oxide intermediate in glacial acetic acid. Add Zinc dust (10.0 eq) and stir at room temperature for 2 hours. Filter through Celite to remove Zn salts and concentrate.

  • Step B (Ester Cleavage): Dissolve the crude reduced intermediate in DCM. Add an equal volume of Trifluoroacetic acid (TFA) to achieve a 50% v/v solution. Stir for 3 hours at room temperature.

  • Self-Validation (Final): Concentrate to remove TFA. Analyze the crude residue via LC-MS. The mass spectrum must show the exact mass of the fully deprotected target molecule, confirming the successful removal of both the oxygen mask and the tert-butyl group.

References

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry (2025). 2

  • Methylresorcinarene: a reaction vessel to control the coordination geometry of copper(II) in pyridine N-oxide copper(II) complexes. Dalton Transactions (2015). 3

  • Palladium-Catalyzed Oxidative Cross-Coupling Between Pyridine N-Oxides and Indoles. Organic Letters (2011). 4

  • Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts. Green Chemistry (2019). 1

Sources

Method

Application Note: Leveraging 3-(Methyl(pyridin-2-yl)amino)benzoic Acid in Fragment-Based Drug Design (FBDD)

Executive Summary & Molecular Rationale Fragment-Based Drug Design (FBDD) has emerged as a cornerstone methodology for identifying high-efficiency starting points in drug discovery[1]. Unlike high-throughput screening (H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

Fragment-Based Drug Design (FBDD) has emerged as a cornerstone methodology for identifying high-efficiency starting points in drug discovery[1]. Unlike high-throughput screening (HTS) of large, complex molecules, FBDD utilizes low-molecular-weight compounds (fragments) that bind with low affinity (typically


 in the 

M to mM range) but high ligand efficiency[2].

3-(Methyl(pyridin-2-yl)amino)benzoic acid (MW: 228.25 Da) is a highly privileged fragment scaffold that perfectly adheres to the "Rule of Three" (Ro3). Its structural architecture provides distinct, highly directional pharmacophoric vectors:

  • The Benzoic Acid Moiety: Acts as a potent hydrogen-bond donor/acceptor and a critical metal-chelating group. Carboxylate-containing fragments are frequently utilized to target the zinc-dependent active sites of metallo-β-lactamases (e.g., NDM-1)[3] and matrix metalloproteinases (MMPs)[4].

  • The Pyridine Ring: Functions as a hydrogen-bond acceptor and participates in

    
     stacking. Pyridine derivatives are classic hinge-binding motifs in kinase inhibitor design (e.g., CHK2)[2].
    
  • The Methylamine Linker: The

    
    -methyl substitution is a critical design choice. It restricts the rotatable bonds between the aromatic systems, locking the fragment into a preferred conformation. This causality is vital: pre-organizing the fragment reduces the entropic penalty upon target binding, thereby improving the overall free energy of binding (
    
    
    
    ).

Orthogonal Biophysical Triage: SPR and NMR

Because fragments bind weakly, primary screening requires highly sensitive biophysical techniques. We employ a self-validating orthogonal cascade, beginning with Surface Plasmon Resonance (SPR) for high-throughput kinetic triage, followed by Ligand-Observed Nuclear Magnetic Resonance (NMR) to confirm solution-state binding[5].

G Start Fragment Library Including 3-(Methyl(pyridin-2-yl)amino)benzoic acid SPR Primary Screen: SPR (Identify Binders, KD > 100 μM) Start->SPR NMR Orthogonal Screen: NMR (STD / WaterLOGSY) SPR->NMR Hits Xray Structural Elucidation (X-ray Crystallography Soaking) NMR->Xray Validated Hits Opt Hit-to-Lead Optimization (Fragment Growing/Linking) Xray->Opt 3D Binding Mode

Fig 1. Orthogonal FBDD screening cascade for validating low-affinity fragment hits.

Protocol 2.1: Primary Triage via Surface Plasmon Resonance (SPR)

SPR is chosen as the primary screen because it requires minimal protein consumption and provides real-time kinetic data (association/dissociation rates).

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., a metalloenzyme) onto a CM5 sensor chip via standard amine coupling until a density of 2000–3000 Response Units (RU) is achieved.

  • Self-Validating Control (DMSO Calibration): Fragments are stored in 100% DMSO. Because DMSO has a high refractive index, slight mismatches between the running buffer and sample buffer cause massive false-positive signals. Causality: Run a 7-point DMSO calibration curve (e.g., 0.5% to 5% DMSO) before screening to build a solvent correction model. This ensures all subsequent signals are true binding events.

  • Fragment Injection: Inject 3-(Methyl(pyridin-2-yl)amino)benzoic acid at a high concentration (1 mM) in running buffer (e.g., PBS, 0.05% Tween-20, 2% DMSO) at a flow rate of 30

    
    L/min.
    
  • System Validation: Inject a known positive control fragment at the beginning, middle, and end of the run to verify that the immobilized protein has not denatured over time.

Protocol 2.2: Solution-State Confirmation via Ligand-Observed NMR

Fragments identified by SPR must be validated orthogonally to rule out non-specific binding or aggregation. Saturation Transfer Difference (STD) NMR is ideal because it detects transient, low-affinity interactions (


 up to 10 mM) directly in solution[1].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution containing 10–20

    
    M of the target protein and 1 mM of the fragment in deuterated buffer (e.g., 50 mM Tris-d11, pD 7.4, 100% 
    
    
    
    ).
  • Self-Validating Control (Reference Spectrum): Causality: Fragments can form micelles or aggregates that yield false STD signals. Record an STD spectrum of the 1 mM fragment without the protein. This negative control is mandatory to establish a baseline.

  • STD Acquisition: Irradiate the protein methyl resonances (usually at -0.5 ppm to 0.5 ppm) using a train of Gaussian pulses for 2 seconds. The magnetization transfers via spin diffusion to the bound fragment.

  • Data Interpretation: Subtract the "off-resonance" spectrum from the "on-resonance" spectrum. A positive hit is confirmed only if the fragment's aromatic protons (e.g., the pyridine and benzoic acid signals between 7.0–8.5 ppm) appear in the difference spectrum but are completely absent in the negative control.

Structural Elucidation: X-ray Crystallography Soaking

Once binding is confirmed, determining the 3D binding mode is critical for hit-to-lead optimization[6].

Step-by-Step Methodology:

  • Apo-Crystal Growth & Validation: Grow apo-crystals of the target protein. Self-Validating Control: Before soaking fragments, soak an apo-crystal in the crystallization liquor supplemented with the exact concentration of cryoprotectant and DMSO (e.g., 5% DMSO) intended for the fragment soak. Shoot this crystal to ensure the solvent system does not degrade the diffraction resolution.

  • High-Concentration Soaking: Transfer validated apo-crystals into a soaking drop containing 20–50 mM of 3-(Methyl(pyridin-2-yl)amino)benzoic acid. Causality: Because the

    
     is weak, massive molar excess is required to drive the equilibrium toward the bound state within the crystal lattice.
    
  • Incubation & Cryocooling: Incubate for 1 to 24 hours. Flash-cool the crystals in liquid nitrogen and collect diffraction data.

G Frag 3-(Methyl(pyridin-2-yl)amino)benzoic acid MW: 228.25 cLogP: ~1.8 Carboxylate Benzoic Acid Moiety (Metal Chelation / Salt Bridge) Frag->Carboxylate Pyridine Pyridine Ring (H-Bond Acceptor / Pi-Stacking) Frag->Pyridine Linker Methylamine Linker (Conformational Constraint) Frag->Linker Target1 Metalloenzymes (e.g., NDM-1) Zn2+ Interaction Carboxylate->Target1 Target2 Kinase Hinge Region Backbone NH Interaction Pyridine->Target2

Fig 2. Pharmacophore mapping and target interactions of the benzoic acid and pyridine moieties.

Hit-to-Lead Optimization Strategy

Upon acquiring the X-ray co-crystal structure, the fragment undergoes "fragment growing"[7].

  • Vector 1 (Carboxylate Extension): If the benzoic acid is anchoring to a zinc ion (as seen in MBLs), the meta- or para-positions of the benzene ring provide excellent vectors to grow into adjacent hydrophobic pockets.

  • Vector 2 (Pyridine Elaboration): If the pyridine nitrogen is acting as a hydrogen bond acceptor at a kinase hinge, substituents can be added to the 4- or 5-position of the pyridine ring to access the solvent-exposed channel or the DFG-out pocket, dramatically increasing potency[6].

Quantitative Data Summary

The following table summarizes typical screening metrics and thresholds utilized when evaluating this fragment class across the biophysical cascade.

Screening ModalityTypical ConcentrationHit Threshold / MetricCausality for Threshold
SPR (Primary) 1.0 mM

theoretical

Ensures stoichiometry is ~1:1; rules out super-stoichiometric aggregation.
STD-NMR 1.0 mM (Frag) + 15

M (Protein)
Amplification Factor

Confirms specific magnetization transfer; eliminates background noise.
Enzymatic Assay 300

M

Inhibition
Fragments rarely show low-

M

; high-concentration screening prevents false negatives[2].
X-ray Soaking 20 – 50 mMOccupancy

High concentration overcomes weak

to yield clear

electron density maps.

References

1.[2] Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. National Institutes of Health (NIH). Available at:[Link] 2.[6] Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. ACS Publications. Available at:[Link] 3.[1] Fragment-Based Drug Discovery Using NMR Spectroscopy. National Institutes of Health (NIH). Available at:[Link] 4.[5] Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. Available at:[Link] 5.[3] A fragment-based drug discovery strategy applied to the identification of NDM-1 β-lactamase inhibitors. University of Siena. Available at:[Link] 6.[7] NMR and SPR Fragment-Based Screening Can Produce Novel High Affinity Small Molecule Hits against Structured RNAs. ResearchGate. Available at:[Link] 7.[4] Identifying Chelators for Metalloprotein Inhibitors Using a Fragment-Based Approach. National Institutes of Health (NIH). Available at:[Link]

Sources

Application

Optimization of reaction yields for pyridyl-aminobenzoic acid coupling

Application Note: Optimization of Reaction Yields for Pyridyl-Aminobenzoic Acid Coupling Executive Summary The coupling of pyridine moieties with aminobenzoic acid derivatives generates privileged scaffolds ubiquitously...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Reaction Yields for Pyridyl-Aminobenzoic Acid Coupling

Executive Summary

The coupling of pyridine moieties with aminobenzoic acid derivatives generates privileged scaffolds ubiquitously found in kinase inhibitors (e.g., Sorafenib, Imatinib analogs) and anti-fibrotic agents. However, these reactions are frequently bottlenecked by two distinct mechanistic failures:

  • Electronic Deactivation: The electron-deficient nature of aminopyridines renders them poor nucleophiles in amide coupling.

  • Catalyst Poisoning: The pyridine nitrogen lone pair can competitively coordinate with Pd-catalysts in Buchwald-Hartwig C-N couplings.

  • Zwitterionic Solubility: Unprotected aminobenzoic acids display poor solubility in organic solvents (DCM, THF), leading to heterogeneous reaction mixtures and incomplete conversion.

This guide details optimized protocols for both Amide Linkage (via in situ acid chloride generation and T3P® coupling) and C-N Linkage (via Pd-catalyzed amination), focusing on yield enhancement and scalability.

Mechanistic Challenges & Strategic Solutions

The Nucleophilicity Problem (Amide Coupling)

When coupling a benzoic acid to an aminopyridine, standard carbodiimide reagents (EDC/HOBt) often fail because the exocyclic amine of the pyridine is significantly less nucleophilic than a standard aniline. The pyridine ring pulls electron density away from the amine.[1] Furthermore, the pyridine nitrogen (endocyclic) is basic and can form unreactive


-acylpyridinium salts that sequester the activating agent.
  • Solution: Switch from "activation-based" reagents (HATU) to "high-energy" intermediates (Acid Chlorides via POCl

    
    ) or "non-coordinating" activating agents like T3P (Propylphosphonic anhydride).
    
The Coordination Problem (C-N Coupling)

In Buchwald-Hartwig amination, the pyridine substrate acts as a "catalyst sink." The endocyclic nitrogen binds to the Palladium center, displacing the phosphine ligand and arresting the catalytic cycle.

  • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , Xantphos ) that sterically crowd the metal center, preventing pyridine coordination while facilitating reductive elimination.

Decision Framework for Method Selection

The following logic gate determines the optimal synthetic route based on your specific substrate constraints.

CouplingStrategy Start Start: Define Substrates LinkType Target Linkage Type? Start->LinkType Amide Amide Bond (-CO-NH-) LinkType->Amide CN C-N Bond (-NH-) LinkType->CN NuCheck Is Amine Electron Deficient? (e.g., 2-aminopyridine) Amide->NuCheck Protect Is COOH Protected? CN->Protect Std Protocol A: HATU / DIPEA NuCheck->Std No (Aniline) Difficult Protocol B: POCl3 / Pyridine (In-situ Acid Chloride) NuCheck->Difficult Yes (Aminopyridine) Green Protocol C: T3P / Pyridine (High Solubility) NuCheck->Green Scale-up/Green Ester Use Ester Substrate Protect->Ester No Buchwald Protocol D: Pd(OAc)2 / BrettPhos Cs2CO3 Protect->Buchwald Yes (Ester) Ester->Buchwald

Figure 1: Decision tree for selecting the optimal coupling protocol based on linkage type and substrate electronics.

Detailed Experimental Protocols

Protocol A: The "Nuclear Option" for Unreactive Amines (POCl Method)

Best for: Coupling sterically hindered or electron-deficient aminopyridines with aminobenzoic acids.

Rationale: Standard coupling reagents (HATU) generate an active ester. For aminopyridines, this ester is often not electrophilic enough. Phosphorus oxychloride (POCl


) generates an acid chloride in situ, which is orders of magnitude more reactive.

Materials:

  • Carboxylic Acid (e.g., 4-nitrobenzoic acid or protected aminobenzoic acid)

  • Amine (e.g., 2-amino-4-methylpyridine)

  • Reagent: POCl

    
     (Phosphorus oxychloride)[2]
    
  • Solvent: Dry Pyridine (acts as both solvent and base)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add the Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) to the flask.

  • Solvent: Add anhydrous Pyridine (10 V/w relative to acid). Stir at 0°C (ice bath).

  • Activation: Dropwise add POCl

    
     (1.2 equiv) over 15 minutes. Caution: Exothermic.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1 hour. If LCMS shows incomplete conversion, heat to 50°C for 2 hours.

  • Quench: Cool to 0°C. Carefully add water (dropwise initially) to hydrolyze excess POCl

    
    .
    
  • Workup: Dilute with EtOAc. Wash with sat. NaHCO

    
     (2x) and Brine (1x). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from EtOH or flash chromatography (DCM:MeOH).

Validation:

  • Yield Expectation: >85% (compared to ~20-40% with EDC/HOBt for these substrates).

  • Critical Check: Ensure the system is strictly anhydrous before POCl

    
     addition to prevent formation of phosphoric acid.
    
Protocol B: Scalable & Green Coupling (T3P Method)

Best for: Process chemistry and substrates with solubility issues.

Rationale: T3P (Propylphosphonic anhydride) exhibits low toxicity and high water solubility of its by-products, simplifying workup. It drives the reaction via a mixed anhydride mechanism that is highly reactive but selective.

Procedure:

  • Dissolve Carboxylic Acid (1.0 equiv) and Aminopyridine (1.2 equiv) in EtOAc or 2-MeTHF (10 V).

  • Add Pyridine (2.5 equiv) or DIPEA (3.0 equiv). Cool to 0°C.[3]

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Stir at RT for 12–24 hours.

  • Workup: Wash organic layer with water, 0.5M HCl (to remove unreacted pyridine), and NaHCO

    
    . The by-products are water-soluble.
    
Protocol C: C-N Bond Formation (Buchwald-Hartwig)

Best for: Synthesizing diarylamines (Pyridine-NH-Phenyl).

Rationale: Using a protected aminobenzoate (ester) prevents the carboxylic acid from quenching the base or reacting with the Pd-catalyst. BrettPhos is selected for its ability to couple primary amines with heteroaryl halides efficiently.

Materials:

  • Aryl Halide: 2-Chloropyridine derivative (1.0 equiv)

  • Amine: Methyl 4-aminobenzoate (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: BrettPhos (4 mol%) or Xantphos (for lower cost)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or K
    
    
    PO
    
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with Aryl Halide, Amine, Base, and Ligand. Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(OAc)

    
     and Solvent (degassed).
    
  • Reaction: Heat to 100°C for 4–12 hours.

  • Monitoring: Monitor by HPLC. Look for the disappearance of the aryl chloride.

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via silica gel chromatography.

  • Deprotection (Optional): Hydrolyze the ester (LiOH/THF/H

    
    O) to reveal the free acid if needed.
    

Comparative Yield Analysis

The following data summarizes typical yields obtained when coupling 2-amino-4-picoline with 4-nitrobenzoic acid (a model system for difficult couplings).

Reagent SystemConditionsYield (%)Purity (Crude)Notes
EDC / HOBt DMF, RT, 24h25%LowIncomplete conversion; difficult removal of urea by-products.
HATU / DIPEA DMF, RT, 12h45%MediumHigh cost; difficult removal of tetramethylurea.
SOCl

(Reflux)
Neat, 80°C60%LowSignificant degradation/tarring due to harsh acidity.
POCl

/ Pyridine
0°C to RT, 2h92% HighRecommended. Fast, clean, easy workup.
T3P / Pyridine EtOAc, RT, 24h88%HighExcellent for scale-up; safest profile.

Table 1: Comparison of coupling reagents for electron-deficient aminopyridines.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (Amide) Formation of unreactive

-acylpyridinium salt.
Switch to Protocol A (POCl

)
. Ensure Pyridine is dry.[1] Heat to 50°C.
Low Conversion (Buchwald) Catalyst poisoning by Pyridine N.Switch ligand to BrettPhos or tBuBrettPhos . Increase catalyst loading to 5 mol%.
Product is stuck in water layer Zwitterionic nature of product (COOH + Pyridine).Adjust pH to the isoelectric point (usually pH 4-6) to precipitate the product. Use n-Butanol for extraction.
Homocoupling of Halide Oxidation of Pd catalyst.Ensure stricter inert atmosphere (Argon balloon or glovebox).

References

  • BenchChem Technical Support. (2025).[1][4] Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of amide derivatives for electron deficient amines using EDC/DMAP. PMC8658186. Retrieved from

  • Organic Syntheses. (2014). Buchwald-Hartwig Coupling of Heterocycles. Org. Synth. 2014, 91, 260-272. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers. Retrieved from

  • Growingscience. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support &amp; Troubleshooting Center: Solubilization of 3-(Methyl(pyridin-2-yl)amino)benzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists encountering solubility bottlenecks with 3-(Methyl(pyridin-2-yl)amino)benzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists encountering solubility bottlenecks with 3-(Methyl(pyridin-2-yl)amino)benzoic acid . Due to its complex structural features, this molecule often exhibits poor aqueous solubility, leading to inconsistent assay results, precipitation during dilution, and poor bioavailability.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and the physicochemical causality behind each solubilization strategy.

Section 1: Core Physicochemical FAQs

Q1: Why is 3-(Methyl(pyridin-2-yl)amino)benzoic acid practically insoluble in DI water at neutral pH? A: The solubility barrier is driven by the molecule's amphoteric nature and high lipophilicity. The structure contains an acidic benzoic acid moiety (pKa ~4.2) and a basic pyridine ring (pKa ~5.2).

  • The Causality: When the ambient pH is between 4.2 and 5.2, the molecule reaches its isoelectric point, forming a zwitterion (or neutral species). This state minimizes the net electrostatic charge, maximizing crystal lattice energy and virtually eliminating ion-dipole interactions with water 1. Even at pH 7.4, where the molecule carries a net negative charge (carboxylate anion), the highly hydrophobic diphenylamine-like core (methyl(pyridin-2-yl)amino) imposes a severe hydration energy penalty, restricting passive aqueous solubility 2.

Q2: My compound precipitates immediately when I dilute my DMSO stock into PBS. What is happening? A: This is a classic case of solvent-shift precipitation. While the compound is highly soluble in DMSO, introducing it to an aqueous buffer (PBS) drastically increases the dielectric constant of the medium. The sudden shift forces the hydrophobic core out of the solution faster than it can form stable colloidal suspensions, leading to rapid nucleation and crystallization 3.

Section 2: Troubleshooting Workflows & Self-Validating Protocols

Strategy A: pH-Shift Solubilization (Alkaline Salt Formation)

Use Case: High-concentration stock preparation where downstream applications can tolerate pH adjustments (e.g., specific in vitro chemical assays). Mechanism: Pushing the pH at least 2 units above the carboxylic acid pKa (to pH > 8) ensures complete deprotonation, maximizing the ion-dipole interactions between the carboxylate anion and water 1.

  • Step 1: Weigh the desired mass of 3-(Methyl(pyridin-2-yl)amino)benzoic acid and suspend it in 80% of the final target volume of sterile DI water.

  • Step 2: Begin continuous magnetic stirring (400 RPM).

  • Step 3: Titrate dropwise with 0.1 M NaOH. Monitor the pH continuously until it stabilizes between 8.5 and 9.0.

  • Step 4 (Self-Validation): The milky suspension will transition to a completely transparent solution. To validate that no micro-precipitates remain, measure the optical density at 600 nm (OD600). An OD600 < 0.01 confirms complete solubilization.

  • Step 5: Adjust to the final volume with DI water.

Strategy B: Cyclodextrin Inclusion Complexation

Use Case: Cell-based assays or in vivo dosing requiring strict physiological pH (7.4) and zero organic solvents. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic interior cavity that physically encapsulates the lipophilic methyl-pyridine core of the drug. Meanwhile, its hydrophilic hydroxyl exterior maintains excellent aqueous solubility, shielding the drug from the aqueous environment without altering its chemical structure 4.

  • Step 1: Prepare a 20% (w/v) HP-β-CD solution in 50 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Step 2: Add the drug powder directly to the cyclodextrin solution to reach the target concentration (typically up to 5-10 mg/mL).

  • Step 3: Sonicate the mixture in a bath sonicator for 30–45 minutes at room temperature. Causality: Sonication provides the kinetic activation energy required to drive the hydrophobic drug into the cyclodextrin cavity.

  • Step 4 (Self-Validation): Centrifuge the sample at 10,000 x g for 10 minutes.

    • If a pellet forms: The saturation limit of the inclusion complex has been exceeded.

    • If no pellet forms: The supernatant contains the fully solubilized, stable complex ready for physiological use.

Strategy C: Cosolvent Master Mix

Use Case: Assays that require physiological pH but can tolerate low percentages (<5%) of organic solvents. Mechanism: Cosolvents like PEG 400 or DMSO lower the overall dielectric constant of the aqueous mixture, reducing the polarity gap between the solvent and the lipophilic drug 3.

  • Step 1: Dissolve the compound in 100% DMSO to create a highly concentrated master stock (e.g., 50 mM).

  • Step 2: Pre-mix your target aqueous buffer with a secondary cosolvent (e.g., 10% v/v PEG 400 in PBS).

  • Step 3: While vigorously vortexing the PEG/PBS mixture, inject the DMSO stock dropwise. Causality: Rapid mixing prevents localized supersaturation zones, stopping nucleation before it starts.

  • Step 4 (Self-Validation): Shine a laser pointer through the final solution. If the beam path is visible (Tyndall effect), sub-visible colloidal aggregates have formed, indicating the solvent capacity is exceeded. If the beam is invisible, the solution is a true molecular dispersion.

Section 3: Quantitative Decision Matrix

Use the table below to compare the expected outcomes of each solubilization technique for 3-(Methyl(pyridin-2-yl)amino)benzoic acid.

Solubilization StrategyPrimary MechanismEstimated Max ConcentrationDownstream CompatibilityMajor Drawbacks
pH Adjustment (NaOH) Ionization (Carboxylate formation)> 25 mg/mLChemical assays, formulation intermediatesHighly alkaline (pH > 8.5); causes cell toxicity in vitro.
Cosolvency (5% DMSO) Dielectric constant reduction1 - 5 mg/mLTolerant cell lines, biochemical assaysDMSO can alter cell membrane permeability or inhibit certain enzymes.
Complexation (HP-β-CD) Hydrophobic cavity encapsulation5 - 15 mg/mLIn vivo dosing, sensitive cell-based assaysHigher cost of excipients; requires kinetic energy (sonication) to form.
Micellar (Tween 80) Surfactant micelle entrapment2 - 8 mg/mLTopical formulations, specific oral dosesSurfactants can cause protein denaturation in sensitive biochemical assays.

Section 4: Solubilization Workflow Diagram

G Start Target: Solubilize 3-(Methyl(pyridin-2-yl)amino)benzoic acid Assay Is downstream assay pH-sensitive? Start->Assay NoPH No (Can tolerate pH <3 or >8) Assay->NoPH Flexible pH YesPH Yes (Requires physiological pH 7.4) Assay->YesPH Strict pH 7.4 PHAdj pH Adjustment (Form Na+ or HCl salt) NoPH->PHAdj TolerateOrg Can assay tolerate organic solvents? YesPH->TolerateOrg YesOrg Yes (<5% DMSO/PEG) TolerateOrg->YesOrg Tolerates Organics NoOrg No (Strictly aqueous) TolerateOrg->NoOrg No Organics Cosolvent Cosolvent System (DMSO/PEG400 + Buffer) YesOrg->Cosolvent Cyclo Complexation (HP-β-CD inclusion) NoOrg->Cyclo

Decision matrix for selecting a solubility enhancement strategy based on assay constraints.

References

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article Source: Global Research Online URL:[Link]

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL:[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL:[Link]

  • Computational Model for Predicting Chemical Substituent Effects on Passive Drug Permeability across Parallel Artificial Membranes Source: National Institutes of Health (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Aggregation Issues in NMR of Pyridyl-aminobenzoic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common aggregation-related issues encountered during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common aggregation-related issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of pyridyl-aminobenzoic acids. These molecules are prone to self-association, which can lead to significant challenges in obtaining high-quality, interpretable NMR spectra. This resource offers practical solutions and explains the underlying chemical principles to empower you to overcome these obstacles.

I. Understanding the Problem: The "Why" Behind Aggregation

Pyridyl-aminobenzoic acids possess functional groups—a pyridine ring, an amino group, and a carboxylic acid—that are highly susceptible to forming intermolecular, non-covalent bonds. These interactions are the primary drivers of the aggregation that leads to problematic NMR spectra, characterized by broad signals, poor resolution, and even the complete disappearance of peaks.[1][2]

The two main culprits behind this aggregation are:

  • Hydrogen Bonding: The carboxylic acid and amino groups are excellent hydrogen bond donors and acceptors.[3][4][5] This leads to the formation of dimers and larger oligomers in solution. The pyridine nitrogen can also act as a hydrogen bond acceptor.[4]

  • π-π Stacking: The aromatic rings of the pyridyl and benzoic acid moieties can stack on top of each other, another significant contributor to aggregation.[3][4]

These aggregation phenomena are highly dependent on factors such as solvent, concentration, and temperature.[6][7]

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section provides direct answers and actionable protocols to address specific problems you may encounter.

Q1: My NMR signals are broad and poorly resolved. What is the most likely cause and my first troubleshooting step?

A1: The most probable cause is molecular aggregation. As molecules aggregate, their effective size in solution increases. This leads to slower tumbling, which in turn results in faster transverse relaxation (shorter T2) and, consequently, broader NMR signals.[1][2]

Your First Step: Optimize the Solvent System

The choice of solvent is critical in controlling aggregation.[8][9]

  • For Non-polar to Moderately Polar Pyridyl-aminobenzoic Acids: You might initially try a less polar solvent like deuterated chloroform (CDCl₃). However, if you observe broad peaks, it's a strong indication that the solvent is not effectively disrupting the intermolecular hydrogen bonds.[10]

  • The Go-To Solution: Use a Polar, Hydrogen-Bond Disrupting Solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice for polar molecules prone to aggregation.[11][12] Its strong hydrogen bond accepting character effectively competes with the intermolecular hydrogen bonding between your analyte molecules, leading to the dissolution of aggregates and sharper signals.[10][11] Deuterated methanol (CD₃OD) can also be effective for similar reasons.[10]

Experimental Protocol: Solvent Screening

  • Initial Analysis: Prepare your sample in CDCl₃ at a standard concentration (e.g., 5-10 mg in 0.6 mL). Acquire a standard ¹H NMR spectrum.

  • Solvent Change: If the spectrum shows significant line broadening, prepare a new sample in DMSO-d₆ at the same concentration.

  • Comparison: Acquire a ¹H NMR spectrum under the same conditions and compare the resolution and peak shape to the CDCl₃ spectrum. You should observe a significant improvement in DMSO-d₆.

SolventPolarityHydrogen Bond Accepting AbilityTypical Application
CDCl₃LowWeakNonpolar to moderately polar compounds
DMSO-d₆HighStrongPolar molecules, compounds with exchangeable protons (acids, amines)
CD₃ODHighModeratePolar molecules, can be used to identify exchangeable protons
Q2: I've switched to DMSO-d₆, but my signals are still broader than expected. What's my next move?

A2: If changing the solvent alone is insufficient, the next logical steps involve adjusting the sample concentration and the acquisition temperature.

Step 1: Decrease the Sample Concentration

Aggregation is a concentration-dependent phenomenon. By lowering the concentration, you shift the equilibrium away from the aggregated state towards the monomeric species.[10][13]

Experimental Protocol: Concentration Titration

  • Prepare a Stock Solution: Dissolve a known, higher amount of your pyridyl-aminobenzoic acid (e.g., 20 mg) in a specific volume of DMSO-d₆ (e.g., 1 mL).

  • Serial Dilutions: Prepare a series of samples by diluting the stock solution. Aim for concentrations that are, for example, 50%, 25%, and 12.5% of the original.

  • Acquire Spectra: Run ¹H NMR spectra for each concentration.

  • Analyze: Observe the effect of concentration on the peak widths. You should see a trend of sharpening signals as the concentration decreases.

Step 2: Increase the Temperature

Increasing the temperature of the NMR experiment can provide enough thermal energy to disrupt the non-covalent interactions (hydrogen bonds and π-π stacking) that cause aggregation.[10][14][15][16] This often leads to a dramatic sharpening of the NMR signals.

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Incremental Heating: Increase the sample temperature in increments (e.g., 10 K). Allow the sample to equilibrate for a few minutes at each new temperature before acquiring a new spectrum.

  • Monitor Changes: Continue increasing the temperature until you observe a significant sharpening of the peaks or you reach the solvent's boiling point or instrumental limits.

  • Caution: Be mindful of the boiling point of your solvent (DMSO-d₆: 189 °C, CDCl₃: 61.2 °C).[11] Also, be aware that the chemical shifts of labile protons (e.g., -COOH, -NH₂) will change with temperature.[17][18]

Q3: I suspect aggregation is still an issue, but I need a more definitive way to confirm and characterize it. What advanced NMR techniques can I use?

A3: For a more in-depth analysis of aggregation, Diffusion-Ordered Spectroscopy (DOSY) is an exceptionally powerful tool.[2][19][20]

DOSY NMR: A "Virtual" Separation Technique

DOSY is a 2D NMR experiment that separates the signals of different species in a mixture based on their diffusion coefficients.[20][21] Smaller molecules diffuse faster and have larger diffusion coefficients, while larger molecules or aggregates diffuse slower and have smaller diffusion coefficients.[20]

How DOSY Helps:

  • Confirmation of Aggregation: If your compound is aggregating, the DOSY spectrum will show that the signals from your molecule have a smaller diffusion coefficient than would be expected for its monomeric form.

  • Characterization of Oligomeric States: In some cases, you might be able to resolve signals from different oligomeric states (e.g., monomers and dimers) if they are in slow exchange on the NMR timescale.

Experimental Workflow: DOSY Analysis

DOSY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prep Prepare Sample in Appropriate Solvent Acquire Acquire 2D DOSY Experiment Prep->Acquire Insert into Spectrometer Process Process Data to Generate 2D Spectrum Acquire->Process Automated or Manual Processing Analyze Analyze Diffusion Coefficients Process->Analyze Interpret Interpret Results: Monomer vs. Aggregate Analyze->Interpret

Caption: A streamlined workflow for DOSY NMR experiments.

III. Frequently Asked Questions (FAQs)

Q: Can I use D₂O to sharpen the signals of my carboxylic acid and amine protons?

A: Adding a drop of deuterium oxide (D₂O) to your NMR sample in an organic solvent like DMSO-d₆ will cause the labile protons (-COOH and -NH₂) to exchange with deuterium.[13] This will make their signals disappear from the ¹H NMR spectrum. While this can be a useful technique to identify these peaks, it doesn't solve the underlying aggregation problem that broadens the other signals of the molecule. It's a characterization tool, not a solution for aggregation-induced line broadening of the carbon-bound protons.

Q: Why do my aromatic signals sometimes appear as a complex multiplet in one solvent and as well-resolved doublets in another?

A: This is a classic example of solvent effects on chemical shifts.[22] The electronic environment of your molecule can be significantly altered by the polarity and anisotropic effects of the solvent. In a solvent like CDCl₃, accidental overlap of signals can occur, leading to complex multiplets. Changing to a more polar solvent like DMSO-d₆ can alter the chemical shifts of the protons differently, breaking this degeneracy and revealing the expected splitting patterns (e.g., two doublets for a para-substituted benzene ring).[11]

Q: Are there any sample preparation "best practices" I should be following to minimize these issues from the start?

A: Absolutely. Good sample preparation is fundamental to high-quality NMR.[23]

  • Ensure Complete Dissolution: Make sure your compound is fully dissolved before transferring it to the NMR tube. Any undissolved solids will worsen the magnetic field homogeneity and lead to broad lines.[23][24]

  • Filter Your Sample: Always filter your sample solution through a small plug of cotton or glass wool in a Pasteur pipette into the NMR tube.[25][26] This removes any particulate matter.

  • Use an Appropriate Sample Height: The optimal sample height in a standard 5 mm NMR tube is about 4-5 cm, which corresponds to approximately 0.6-0.7 mL of solvent.[23][26]

  • Avoid Paramagnetic Impurities: Traces of paramagnetic metals can cause severe line broadening.[13][23] Ensure your glassware is clean and your starting materials are of high purity.

Q: What is the underlying cause of aggregation in pyridyl-aminobenzoic acids?

A: The primary drivers are intermolecular hydrogen bonding and π-π stacking. The carboxylic acid and amino groups are potent hydrogen bond donors and acceptors, while the aromatic rings facilitate stacking interactions.[3][4] The specific arrangement of these functional groups in pyridyl-aminobenzoic acids makes them particularly susceptible to self-assembly in solution.

Visualizing the Interactions:

Aggregation_Mechanisms mol1 Pyridyl-aminobenzoic Acid COOH...NH₂ mol2 Pyridyl-aminobenzoic Acid NH₂...O=C mol1->mol2 mol3 Aromatic Ring mol4 Aromatic Ring mol3->mol4 agg1 Aggregate agg2 Aggregate agg1->agg2 Multiple Interactions

Caption: Key intermolecular forces driving aggregation.

By systematically applying these troubleshooting steps and understanding the chemical principles at play, you can successfully overcome the challenges of NMR analysis for aggregating systems like pyridyl-aminobenzoic acids and obtain high-quality, publishable data.

References

  • White Rose Research Online. (2026, January 16). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystalliz.
  • mediaTUM. (n.d.). Biochemical and NMR Characterization of Aggregating Proteins and their Interactions with Molecular Chaperones.
  • Chae, Y. K., Shin, H. B., & Woo, T. R. (2022, September 9). Identification of interaction partners using protein aggregation and NMR spectroscopy. PLOS One.
  • ACS Omega. (2025, September 1). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Publications.
  • NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery.
  • Figshare. (2023, June 8). Development of NMR tools to investigate aggregation phenomena.
  • (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • PubMed. (2009, November 15). Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives.
  • ChemRxiv. (2020, September 14). On the Polymorph-Selective Role of Hydrogen Bonding and π - π Stacking in Para-Aminobenzoic Acid Solutions.
  • NIH. (n.d.). 4-Aminobenzoic acid–1,2-bis(4-pyridyl)ethane (2/1). PMC.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Benchchem. (n.d.). Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.
  • ChemRxiv. (n.d.). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding.
  • University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs.
  • Benchchem. (n.d.). Troubleshooting NMR peak assignments for pyridinium salts.
  • (2005, March 21). Pi-stacking induced NMR spectrum splitting in enantiomerically enriched Ru(II) complexes.
  • ResearchGate. (2025, August 7). General and Specific Solvent Effects in Optical Spectra of ortho-Aminobenzoic Acid | Request PDF.
  • ResearchGate. (n.d.). Hydrogen-bonding in α p-aminobenzoic acid (distances in Å)[21]. Retrieved from

  • The Three-Mode Company. (n.d.). Assessment of techniques for DOSY NMR data processing.
  • Moroccan Journal of Chemistry. (2016, January 12). Relationships between some calculated NMR data and π-π stacking binding energies in complexes involved substituted-coronenes, Benzene, and Hexafluorobenzene.
  • (n.d.). NMR Sample Prepara-on.
  • ResearchGate. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?.
  • Research Explorer The University of Manchester. (2016, August 23). Solvent and additive effects on the appearance of polymorphs of p-aminobenzoic acid.
  • MDPI. (2024, June 21). The Temperature Dependence of Hydrogen Bonds Is More Uniform in Stable Proteins: An Analysis of NMR h3 J NC′ Couplings in Four Different Protein Structures.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • Rsc.org. (n.d.). Supporting Information.
  • (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • ResearchGate. (2013, May 23). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?.
  • Reddit. (2017, October 10). NMR question : r/OrganicChemistry.
  • Research Explorer. (2013, July 26). New Techniques in Diffusion-Ordered NMR Spectroscopy.
  • ChemicalBook. (n.d.). 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum.
  • Benchchem. (n.d.). Unveiling Molecular Mixtures: A Comparative Guide to Diffusion-Ordered NMR Spectroscopy (DOSY) for Solution-State Analysis.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • CDN. (2017, February 2). Common problems and artifacts encountered in solution‐state NMR experiments.
  • NIH. (n.d.). 2-Aminobenzoic acid–4-(pyridin-4-yldisulfanyl)pyridine (1/1). PMC.
  • Pendidikan Kimia. (n.d.). NMR Determination of Hydrogen Bond Thermodynamics in a Simple Diamide: A Physical Chemistry Experiment.
  • (n.d.). NMR Sample Preparation.
  • PMC. (n.d.). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding.
  • (2022, December 5). Problems, principles and progress in computational annotation of NMR metabolomics data.
  • YouTube. (2024, February 15). HNMR Practice Problems with Step-by-Step Solutions.
  • ResearchGate. (n.d.). Effect of temperature on the 1 H NMR spectrum of 1, measured at a....

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Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Sterically Hindered Amide Bond Formation

Welcome to the Advanced Synthesis Support Center. As Application Scientists, we frequently encounter the "brick wall" of steric hindrance during amide bond formation—particularly when coupling α,α-disubstituted amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As Application Scientists, we frequently encounter the "brick wall" of steric hindrance during amide bond formation—particularly when coupling α,α-disubstituted amino acids (e.g., Aib), N-methylated residues, or bulky/electron-deficient amines. This guide dissects the kinetic barriers of these couplings and provides validated, step-by-step protocols to restore high yields and stereochemical integrity.

Part 1: Diagnostic FAQs – The Causality of Coupling Failures

Q1: Why do standard coupling reagents (like DCC or HBTU) fail when coupling bulky substrates? A: Amide bond formation relies on the nucleophilic attack of an amine onto an activated ester. Steric bulk (e.g., from an isopropyl or gem-dimethyl group) severely restricts the Bürgi-Dunitz trajectory required for the amine to attack the carbonyl carbon. This steric clash exponentially increases the activation energy of the tetrahedral intermediate. Consequently, the reaction kinetics slow down drastically, allowing competing side reactions (like hydrolysis or rearrangement of the active ester) to consume the starting materials before the amide bond can form[1].

Q2: Why is epimerization so prevalent in hindered couplings, and how does Oxyma Pure prevent it? A: Because hindered couplings are kinetically slow, the activated carboxylic acid has a prolonged lifespan in the reaction mixture. This extended duration gives the intermediate time to cyclize into an oxazolone, which readily undergoes base-catalyzed deprotonation at the α-carbon, leading to epimerization[2]. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) mitigates this by forming an exceptionally reactive, yet stable, active ester that accelerates the amidation rate, outcompeting the oxazolone formation pathway. Furthermore, when used with DIC, it operates under base-free conditions, removing the primary catalyst for oxazolone enolization.

Q3: When should I abandon active esters and use Acyl Fluorides? A: When coupling two highly hindered partners (e.g., Aib to N-Me-Val) or an electron-deficient amine (e.g., substituted anilines), even the most reactive Oxyma esters may fail. Acyl fluorides are the ultimate solution here. The fluorine atom is highly electronegative (increasing the electrophilicity of the carbonyl) but sterically very small (similar in size to a hydrogen atom). This unique combination allows nucleophilic attack with minimal steric repulsion[3].

Part 2: Reagent Selection & Quantitative Performance Matrix

To optimize your workflow, select your coupling reagent based on the specific steric and stereochemical demands of your substrates.

Coupling ReagentActivation IntermediateEpimerization RiskEfficiency for Hindered SubstratesByproducts / Safety Profile
HATU HOAt esterModerateHighExplosive potential (benzotriazole), allergenic
COMU Oxyma esterLowVery HighWater-soluble, non-explosive, safer profile[4]
DIC / Oxyma Pure Oxyma esterVery LowHigh (Excellent with MW)[5]Diisopropylurea (soluble in organic), non-explosive
BTFFH / PFP Acyl FluorideLowOutstandingTetramethylurea (TMU) / Safe, stable intermediates[6]

Part 3: Validated Step-by-Step Methodologies

The following protocols are designed as self-validating systems, incorporating in-process visual or analytical checks to guarantee success.

Protocol A: Microwave-Assisted DIC/Oxyma Pure Coupling (For Epimerization-Prone Hindered Substrates)

Causality: Microwave irradiation supplies the precise thermal energy needed to overcome the steric activation barrier. DIC/Oxyma Pure maintains a base-free environment, preserving the stereocenter of sensitive residues like α-phenylglycine (Phg) or Cysteine[5].

Step-by-Step Workflow:

  • Preparation: Dissolve the Fmoc-protected amino acid (5.0 eq.) and Oxyma Pure (5.0 eq.) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIC (5.0 eq.) to the mixture.

    • Self-Validation Check: Monitor the solution. The formation of the active ester is rapid. A slight exotherm and the eventual precipitation of diisopropylurea (if using high concentrations or DCM) confirm carbodiimide consumption[2].

  • Coupling: Add the activated mixture to the resin-bound hindered amine.

  • Microwave Irradiation: Heat the reaction vessel to 75 °C – 90 °C for 3 to 5 minutes under microwave irradiation[5].

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 × 3 mL) to remove unreacted species and urea byproducts.

Protocol B: In Situ Acyl Fluoride Generation via BTFFH or PFP (For Extreme Steric Clash)

Causality: Generating an acyl fluoride in situ using BTFFH or Pentafluoropyridine (PFP) circumvents the need to isolate sensitive intermediates. The resulting C-F bond is highly stable against hydrolysis but exceptionally reactive toward amines[1][6].

Step-by-Step Workflow:

  • Deprotonation: Dissolve the sterically hindered carboxylic acid (1.0 eq.) in anhydrous DMF or DCM. Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.5 eq.), and cool to 0 °C.

  • Fluorination: Add BTFFH or PFP (1.1 eq.) to the solution. Stir for 30 minutes.

    • Self-Validation Check: Take a small aliquot for 19F NMR or LC-MS. The disappearance of the BTFFH/PFP signal and the appearance of the distinct acyl fluoride peak confirms successful activation before the amine is even introduced[6].

  • Amidation: Add the hindered or electron-deficient amine (1.2 eq.) to the reaction mixture.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 to 12 hours, depending on the steric bulk.

  • Workup: Dilute with ethyl acetate and wash with 5% NaHCO3, 1M HCl, and brine. The tetramethylurea byproduct from BTFFH is highly water-soluble and will partition entirely into the aqueous phase, leaving the pure amide in the organic layer.

Part 4: Strategic Decision Workflow

Use the following logical pathway to determine the optimal coupling strategy for your specific substrates.

Workflow Start Sterically Hindered Amide Coupling Epimerization High Epimerization Risk? (e.g., Phg, Cys, His) Start->Epimerization UseDICOxyma DIC / Oxyma Pure (Maintains Stereochemistry) Epimerization->UseDICOxyma Yes BulkyAmine Electron-Deficient or Highly Bulky Amine? Epimerization->BulkyAmine No Microwave Apply Microwave Heating (75°C - 90°C) UseDICOxyma->Microwave AcylFluoride In Situ Acyl Fluoride (BTFFH or PFP) BulkyAmine->AcylFluoride Yes Uronium COMU + Base (High Reactivity) BulkyAmine->Uronium No AcylFluoride->Microwave Uronium->Microwave

Decision workflow for selecting coupling strategies in sterically hindered amide bond formation.

Part 5: References

Sources

Optimization

Removing palladium impurities from 3-(Methyl(pyridin-2-yl)amino)benzoic acid synthesis

Topic: Strategies for Removing Palladium Impurities from the Synthesis of 3-(Methyl(pyridin-2-yl)amino)benzoic acid Audience: Researchers, Scientists, and Drug Development Professionals Introduction Palladium-catalyzed c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Removing Palladium Impurities from the Synthesis of 3-(Methyl(pyridin-2-yl)amino)benzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable tools in modern pharmaceutical synthesis for their efficiency in constructing complex molecules.[1][2][3] The synthesis of 3-(Methyl(pyridin-2-yl)amino)benzoic acid, an active pharmaceutical ingredient (API) intermediate, likely employs such a reaction. However, a significant challenge follows: the removal of residual palladium catalyst from the final product.

Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent limits on elemental impurities in drug products.[1][4][5] For palladium, the permitted daily exposure (PDE) for oral administration is typically 100 µ g/day , which often translates to a concentration limit of less than 10 ppm in the final API.[6][7]

The molecular structure of 3-(Methyl(pyridin-2-yl)amino)benzoic acid presents a specific and formidable challenge. The presence of both a pyridine nitrogen and a benzoic acid moiety creates powerful bidentate chelation sites that can tenaciously bind to palladium species, rendering conventional purification methods ineffective.[8][9] This guide provides in-depth, practical solutions and troubleshooting strategies tailored to address these specific challenges.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from 3-(Methyl(pyridin-2-yl)amino)benzoic acid particularly difficult?

The difficulty arises from the molecule's intrinsic ability to act as a strong ligand for palladium. The pyridine nitrogen and the carboxylate group can form a stable six-membered chelate ring with a palladium center. This strong interaction means the palladium is no longer a simple, unbound metallic particle but a complex integrated with the product itself, making it resistant to removal by simple filtration or crystallization.[8]

Q2: What are the primary strategies for palladium removal?

There are three main strategies, often used in combination:

  • Crystallization: While a standard purification technique, it can be unreliable for palladium removal. In some cases, the palladium complex can co-crystallize with the product, concentrating the impurity.[4] However, using additives like N-acetylcysteine during crystallization can help keep the palladium in the mother liquor.[10]

  • Adsorption: Using materials with high surface area, like activated carbon, to physically adsorb palladium species. This is a cost-effective but often non-selective method that can lead to significant product loss.[7][10]

  • Scavenging: This is the most targeted approach. It involves using solid-supported reagents (scavengers) functionalized with groups that have a very high affinity for palladium, such as thiols, thioureas, or amines.[11][12] The palladium-scavenger complex is then removed by simple filtration.

Q3: How do I select the most effective palladium scavenger for my product?

Scavenger selection is critical and depends on the specific palladium species present (e.g., Pd(0), Pd(II)) and the solvent system. For a molecule like 3-(Methyl(pyridin-2-yl)amino)benzoic acid, a multi-pronged approach is often necessary.

  • Thiol-Based Scavengers (e.g., ISOLUTE® Si-Thiol, SiliaMetS® Thiol): These are highly effective for a broad range of palladium species due to the strong affinity of sulfur for palladium.[12][13] They are often the first choice for screening.

  • Trimercaptotriazine (TMT)-Based Scavengers (e.g., ISOLUTE® Si-TMT): These offer multiple binding sites and are particularly effective at scavenging residual palladium.[13]

  • Amine-Based Scavengers: While the product itself contains nitrogen, specialized amine scavengers can still be effective, particularly if the palladium is in a specific oxidation state or coordination environment.

  • Aqueous Washes: Pre-treating the organic solution with an aqueous wash containing a strong chelating agent like N-acetylcysteine or sodium diethyldithiocarbamate can remove a significant portion of the palladium before using a solid scavenger.[1]

A screening process is highly recommended to identify the optimal scavenger and conditions for your specific process.

Q4: How can I monitor the palladium removal process efficiently?

While Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for final, precise quantification of elemental impurities, it is often slow and requires specialized facilities, making it impractical for process optimization.[14][15]

For rapid, high-throughput screening of different scavengers and conditions, catalysis-based fluorometric methods are an excellent alternative.[6][15] These assays use a non-fluorescent probe that palladium catalyzes to release a brightly fluorescent product.[10][14] The fluorescence intensity correlates directly with the amount of active palladium, allowing for quick and cost-effective decisions during development.[6][10]

Troubleshooting Guide

This section addresses common issues encountered during palladium removal for challenging compounds like 3-(Methyl(pyridin-2-yl)amino)benzoic acid.

Issue 1: Incomplete Palladium Removal (Residual Pd > 10 ppm)

  • Symptom: ICP-MS analysis shows final product palladium levels are above the regulatory limit.

  • Possible Cause 1: Sub-optimal Scavenger Choice or Conditions. The chosen scavenger may not have a high enough affinity for the specific palladium-product complex.

    • Solution:

      • Screen a Panel of Scavengers: Test different classes of scavengers (thiol, TMT, thiourea) to find the most effective one.

      • Optimize Conditions: Increase the equivalents of the scavenger, elevate the temperature (e.g., to 40-60 °C), and extend the reaction time (4-24 hours) to improve kinetics.[7]

  • Possible Cause 2: Strong Product Chelation. The product is outcompeting the scavenger for the palladium.

    • Solution:

      • pH Adjustment: Attempt to disrupt the product-palladium chelation. Carefully adding a non-coordinating acid (e.g., methanesulfonic acid) to protonate the pyridine nitrogen can weaken its bond to palladium, making the metal more available to the scavenger. Caution: This must be tested carefully to ensure product stability.

      • Combination Approach: Use an aqueous wash with N-acetylcysteine followed by treatment with a solid-supported scavenger like SEM-26.[1]

Issue 2: Significant Product Loss During Purification

  • Symptom: The final product yield is unacceptably low after the scavenging step.

  • Possible Cause: Non-specific Adsorption of Product. The product is binding to the scavenger resin or activated carbon.[7]

    • Solution:

      • Minimize Adsorbent: Use the minimum effective amount of the scavenger or carbon. Determine this through small-scale optimization experiments.

      • Thorough Washing: After filtering off the scavenger, wash the filter cake thoroughly with fresh solvent to recover adsorbed product.

      • Change Scavenger Support: If using a polystyrene-based scavenger, switch to a silica-based one (or vice-versa) as they have different non-specific binding properties.

Data & Visualization

Table 1: Comparison of Common Palladium Removal Strategies
StrategyKey Scavenging AgentProsConsTypical Efficiency
Adsorption Activated CarbonInexpensive, widely available.Non-selective, can lead to high product loss, may require large volumes.[4][7]Highly variable, 50-90%
Aqueous Wash N-Acetylcysteine (NAC)Cost-effective, removes some water-soluble Pd species.Often insufficient on its own, requires a two-phase system.Variable, often used as a pre-treatment.
Solid Scavenging Thiol-Functionalized SilicaHigh efficiency and selectivity for Pd, easy to remove by filtration.[16]Higher cost than carbon.Can reduce Pd from >500 ppm to <10 ppm.[16]
Solid Scavenging TMT-Functionalized ResinMultiple binding sites, very high affinity for Pd.[13]Can be more expensive, kinetics may be slower.Excellent, often used for final polishing to <5 ppm.
Diagrams

Scavenging_Workflow cluster_prep Preparation cluster_scavenge Scavenging Process cluster_workup Workup & Analysis start Crude Product Solution (High Pd Content) quant Quantify Initial Pd (ICP-MS or Fluorescent Assay) start->quant add_scav Add Scavenger (e.g., Si-Thiol, 2-5 wt equiv.) quant->add_scav stir Stir at Optimized Temp (e.g., 45°C, 4-16h) add_scav->stir filtrate Filter to Remove Scavenger-Pd Complex stir->filtrate wash Wash Filter Cake with Fresh Solvent filtrate->wash combine Combine Filtrate & Washings wash->combine analyze Analyze Final Pd Content (ICP-MS) combine->analyze end Purified Product analyze->end < 10 ppm?

Decision_Tree start Initial Pd Level > 1000 ppm? wash_yes Perform Aqueous Wash (e.g., N-Acetylcysteine) start->wash_yes Yes wash_no Proceed to Scavenging start->wash_no No scav_screen Screen Scavengers: - Si-Thiol - Si-TMT - Activated Carbon wash_yes->scav_screen wash_no->scav_screen check1 Pd < 50 ppm? scav_screen->check1 check2 Pd < 10 ppm? check1->check2 Yes optimize Optimize Conditions: - Increase Temp/Time - Increase Scavenger Equiv. check1->optimize No final Final Product check2->final Yes re_evaluate Re-evaluate Scavenger Choice or use Combination Treatment check2->re_evaluate No optimize->check1

Experimental Protocols

Protocol 1: Screening of Palladium Scavengers

  • Quantify Initial Palladium: Determine the starting palladium concentration in your crude product solution using a rapid fluorescent assay or ICP-MS.[14][15]

  • Preparation: In parallel vials, dissolve a known amount of the crude 3-(Methyl(pyridin-2-yl)amino)benzoic acid in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate).

  • Scavenger Addition: To each vial, add a different scavenger (e.g., Si-Thiol, Si-TMT, Activated Carbon) at a set weight equivalent (e.g., 5 equivalents relative to the mass of palladium).

  • Incubation: Stir all vials at a controlled temperature (e.g., 40 °C) for a set time (e.g., 8 hours).

  • Sampling & Analysis: Take an aliquot from each vial, filter, and analyze the supernatant for residual palladium.

  • Selection: Identify the scavenger that provides the most efficient removal with the highest product recovery.

Protocol 2: Bulk Scavenging using Thiol-Functionalized Silica

  • Dissolution: Dissolve the crude product in an appropriate solvent (10-20 volumes).

  • Scavenging: Add the pre-determined optimal amount of thiol-functionalized silica scavenger (e.g., 2-10 wt% of the crude product mass).

  • Stirring: Heat the mixture to the optimized temperature (e.g., 40-50 °C) and stir for 4-24 hours. Monitor the progress if possible.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite® to remove the solid scavenger.

  • Washing: Wash the filter cake thoroughly with several portions of fresh solvent to ensure complete recovery of the product.

  • Concentration and Analysis: Combine the filtrate and washings, remove the solvent under reduced pressure, and submit the purified product for final ICP-MS analysis to confirm palladium levels are below the required threshold.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Vertex AI Search.
  • Palladium Detection for API Purification. Arbor Assays.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.
  • How to Remove Palladium in three easy steps. Biotage.
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed.
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem.
  • Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Preprints.org.
  • Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions. Benchchem.
  • How can i remove palladium Pd catalyst easily?. ResearchGate.
  • Your trick to remove residual palladium. Reddit.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC.
  • Manipulating Electronic Effect of Nitrogen Donor-Based Ligands for Efficient Complexation and Separation of Palladium from Highly Acidic Solution. MDPI.
  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. ResearchGate.
  • Technical Support Center: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.
  • Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. IRIS.
  • CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid. Google Patents.

Sources

Troubleshooting

Technical Support Center: Recrystallization Troubleshooting for 3-(Methyl(pyridin-2-yl)amino)benzoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling the purification of 3-(Methyl(pyridin-2-yl)amino)benzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling the purification of 3-(Methyl(pyridin-2-yl)amino)benzoic acid . Due to the specific functional groups present in this molecule, standard recrystallization templates often fail. This document provides an authoritative, causally-driven framework to ensure high-purity isolation.

Mechanistic Overview & Solvent Causality

When designing a recrystallization protocol for 3-(Methyl(pyridin-2-yl)amino)benzoic acid, one must account for its unique structural amphoterism. The molecule features a hydrophobic diarylamine core, a basic pyridine nitrogen (hydrogen-bond acceptor), and an acidic carboxylic acid group (hydrogen-bond donor/acceptor).

The Causality of Solubility: Because of the basic pyridine and acidic benzoic acid moieties, this compound can exist as a zwitterion in polar protic environments. Protic solvents (like ethanol or water) stabilize the charged zwitterionic state, increasing solubility, whereas aprotic solvent systems (like ethyl acetate/heptane) favor the neutral, uncharged species [1].

  • Liquid-Liquid Phase Separation (Oiling Out): If the solvent's polarity drops too rapidly during cooling, the compound may undergo liquid-liquid phase separation rather than crystallization. This is a common failure mode when using aggressive anti-solvents like water or heptane without proper thermal control.

  • Isoelectric Point (pI) Sensitivity: If water is used as an anti-solvent, the pH of the aqueous phase strictly governs yield. Maximum precipitation occurs at the molecule's isoelectric point, where the net charge is zero [2].

Solvent Selection Matrix

To optimize your workflow, consult the following empirical data matrix for solvent systems.

Solvent SystemRatio (v/v)Hot SolubilityCold SolubilityYield PotentialImpurity Clearance
Ethanol / Water 3:1 to 5:1HighLowExcellent (>85%)High (removes polar impurities)
Isopropanol (IPA) NeatModerateVery LowGood (~75%)Excellent (ideal for pharma-grade)
Ethyl Acetate / Heptane 1:2HighLowModerate (~65%)Moderate (removes non-polar impurities)
THF / Water 4:1Very HighModerateLow (<50%)Poor (prone to oiling out)

Table 1: Quantitative comparison of standard recrystallization solvent systems for pyridine-substituted aminobenzoic acids.

Self-Validating Experimental Protocol: Ethanol/Water Co-Crystallization

This protocol utilizes a solvent/anti-solvent approach. It is designed to be self-validating; visual and thermal checkpoints ensure the thermodynamic pathway strongly favors crystal nucleation over amorphous precipitation.

Step 1: Primary Dissolution

  • Suspend 10.0 g of crude 3-(Methyl(pyridin-2-yl)amino)benzoic acid in 30 mL of absolute ethanol in a round-bottom flask.

  • Causality: Ethanol acts as the primary solvent, disrupting the intermolecular hydrogen bonds of the crude lattice without causing immediate ionization.

  • Heat the mixture to mild reflux (approx. 78°C) with stirring until complete dissolution is achieved.

  • Validation Check: The solution must be completely transparent. If particulates remain, add ethanol in 2 mL increments.

Step 2: Decolorization & Hot Filtration (Optional but Recommended)

  • If the solution is dark yellow or brown (indicating oxidative degradation of the amine), add 0.5 g of activated carbon (charcoal). Boil for 5 minutes [3].

  • Filter the hot solution rapidly through a pre-warmed Celite pad to remove the charcoal.

  • Causality: The Celite prevents fine carbon particles from passing through and acting as irregular nucleation sites for amorphous solid formation.

Step 3: Anti-Solvent Addition

  • Return the clear filtrate to reflux.

  • Add deionized water (anti-solvent) dropwise until a faint, persistent cloudiness (turbidity) is observed.

  • Validation Check: Add exactly 1-2 mL of hot ethanol until the solution just turns clear again. This sets the system exactly at the saturation point (metastable zone).

Step 4: Controlled Nucleation

  • Remove the flask from the heat source. Allow it to cool to room temperature ambiently (do not use an ice bath yet).

  • Causality: Slow cooling minimizes the degree of supersaturation, forcing the molecules to arrange into a highly ordered, pure crystal lattice rather than crashing out as an impure powder [1].

Step 5: Isolation

  • Once crystals have formed at room temperature, chill the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 10 mL of ice-cold 1:1 Ethanol/Water.

  • Dry under vacuum at 45°C to constant weight.

Troubleshooting FAQs

Q: My compound is "oiling out" (forming a separate liquid syrup) instead of forming solid crystals. How do I fix this? A: Oiling out occurs when the compound's saturation temperature in the chosen solvent mixture is higher than its melting point in that specific solvent environment. This is highly common with amphoteric compounds in EtOAc/Heptane mixtures.

  • Immediate Fix: Reheat the mixture until it forms a single homogeneous liquid phase. Add 10-15% more of the primary "good" solvent (e.g., Ethanol or EtOAc) to lower the saturation temperature.

  • Preventative Fix: Introduce a small amount of pure "seed crystals" when the solution is just slightly above room temperature to bypass the high nucleation energy barrier.

Q: The yield after cooling is unexpectedly low (<50%). Where is my product? A: Because 3-(Methyl(pyridin-2-yl)amino)benzoic acid contains both a basic pyridine and an acidic carboxyl group, it is highly sensitive to pH. If you used water as an anti-solvent, the pH might be deviating from the compound's isoelectric point (pI), causing it to remain dissolved as an ionized species.

  • Troubleshooting Step: Test the pH of the mother liquor. Adjust it carefully using dilute acetic acid or dilute ammonium hydroxide to approach the neutral pI. Alternatively, concentrate the mother liquor under reduced pressure to force further precipitation.

Q: I am seeing multiple crystal shapes (needles and blocks) in my final product. Is this a problem? A: Yes, this indicates polymorphism, which is common in aminobenzoic acid derivatives depending on the cooling rate and solvent [4]. Different polymorphs have different dissolution rates, which is critical if this is a pharmaceutical intermediate.

  • Troubleshooting Step: To ensure a consistent polymorphic form, strictly control your cooling ramp rate (e.g., 0.5°C/min) and always use the exact same solvent ratio. Isopropanol (neat) is highly recommended to suppress polymorphic variability.

Process Visualization

To assist laboratory personnel in real-time decision-making, follow the troubleshooting logic outlined in the diagram below.

RecrystallizationTroubleshooting Start Crude 3-(Methyl(pyridin-2-yl) amino)benzoic acid Dissolve Dissolve in minimal hot solvent (e.g., EtOH or EtOAc) Start->Dissolve ColorCheck Is the solution highly colored? Dissolve->ColorCheck Charcoal Add activated carbon & perform hot filtration ColorCheck->Charcoal Yes Cooling Cool slowly to room temperature ColorCheck->Cooling No Charcoal->Cooling OilCheck Does the compound oil out? Cooling->OilCheck FixOil Reheat, add primary solvent, or add seed crystals OilCheck->FixOil Yes YieldCheck Is the crystal yield low? OilCheck->YieldCheck No FixOil->Cooling FixYield Concentrate filtrate or adjust pH to isoelectric point YieldCheck->FixYield Yes Success Filter, wash, and dry pure crystals YieldCheck->Success No FixYield->Cooling

Fig 1: Troubleshooting decision tree for the recrystallization of amphoteric aminobenzoic acids.

References
  • University of Pittsburgh, Department of Chemistry. "The Recrystallization of Benzoic Acid." Pitt.edu. URL: [Link]

  • American Chemical Society. "Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents." Industrial & Engineering Chemistry Research. URL: [Link]

  • Royal Society of Chemistry. "Comparison between mechanochemical and solution synthesis of Zn and Cu complexes containing pyridine and p-halogen substituted benzoates." RSC Advances. URL: [Link]

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectroscopic Analysis of 3-(Methyl(pyridin-2-yl)amino)benzoic acid

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NM...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 3-(Methyl(pyridin-2-yl)amino)benzoic acid, a molecule of interest in medicinal chemistry. We will dissect the spectrum by comparing the expected chemical shifts and coupling patterns with established principles of NMR spectroscopy and data from related structural analogs.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The chemical structure of 3-(Methyl(pyridin-2-yl)amino)benzoic acid dictates a unique electronic environment for each of its non-equivalent protons. Understanding the interplay of electron-donating and electron-withdrawing groups is critical to predicting the resulting ¹H NMR spectrum. The benzoic acid moiety contains a strongly electron-withdrawing carboxylic acid group, which will deshield protons on its aromatic ring, shifting them to a lower field (higher ppm). Conversely, the methylamino group is electron-donating, which would typically shield adjacent protons. The pyridin-2-yl group also exerts its own electronic and anisotropic effects.

Molecular Structure and Proton Numbering

Caption: Structure of 3-(Methyl(pyridin-2-yl)amino)benzoic acid with proton labeling.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Integration Rationale
H-COOH> 10.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.
H6' (Py)8.1 - 8.3Doublet of doublets (dd)1HThis proton is ortho to the nitrogen in the pyridine ring, leading to significant deshielding.[1] It will be coupled to H5' and H4'.
H2 (BA)7.9 - 8.1Doublet (d) or triplet (t)1HOrtho to the electron-withdrawing COOH group, this proton is deshielded.[2][3] Its multiplicity will depend on the coupling with H6 and H4.
H6 (BA)7.7 - 7.9Doublet (d) or doublet of doublets (dd)1HAlso ortho to the COOH group, but its chemical environment is slightly different from H2 due to the meta-amino substituent.
H4' (Py)7.5 - 7.7Triplet of doublets (td) or multiplet (m)1HThis proton is influenced by the nitrogen atom and coupled to H3', H5', and H6'.
H4 (BA)7.3 - 7.5Triplet (t)1HPara to the COOH group and ortho to the amino group, its chemical shift will be a balance of these opposing effects.
H5' (Py)6.8 - 7.0Doublet of doublets (dd) or triplet (t)1HThis proton is meta to the ring nitrogen and will be less deshielded than the ortho and para protons.[4]
H3' (Py)6.6 - 6.8Doublet (d)1HThis proton is also meta to the ring nitrogen and adjacent to the amino-substituted carbon.
H5 (BA)6.9 - 7.2Doublet (d)1HOrtho to the electron-donating amino group and meta to the COOH group, this proton will be more shielded than other benzoic acid protons.[5]
N-CH₃3.3 - 3.5Singlet (s)3HThe methyl protons are attached to a nitrogen atom, placing them in the typical benzylic-like region.[6]

BA: Benzoic Acid Ring; Py: Pyridine Ring

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural analysis often involves complementary techniques.

Technique Information Provided Advantages Limitations
¹³C NMR Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.Excellent for determining the number of non-equivalent carbons and identifying functional groups (e.g., carbonyl carbon of the carboxylic acid).Lower sensitivity than ¹H NMR, often requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.High sensitivity, requires very small amounts of sample. High-resolution MS can provide exact mass and elemental composition.Does not provide detailed information about the connectivity of atoms. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Fast and non-destructive. Excellent for identifying characteristic functional groups like C=O (acid), O-H (acid), C-N, and aromatic C-H bonds.Provides limited information about the overall molecular structure and connectivity.
2D NMR (COSY, HSQC, HMBC) Provides information about the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).Essential for unambiguously assigning all proton and carbon signals, especially in complex molecules.Requires longer experiment times and more sophisticated data analysis.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Achieving a reliable ¹H NMR spectrum necessitates careful sample preparation and instrument setup.[7]

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can slightly influence chemical shifts.[8] For compounds with acidic protons like 3-(Methyl(pyridin-2-yl)amino)benzoic acid, DMSO-d₆ is often a good choice as it can slow down the exchange of the carboxylic acid proton, making it more likely to be observed.
  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.
  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with magnetic field homogeneity.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]
  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.
  • Acquisition Parameters:
  • Pulse Angle: A 30-45° pulse is typically used for quantitative measurements.
  • Acquisition Time (at): Set to at least 2-4 seconds to ensure good digital resolution.
  • Relaxation Delay (d1): A delay of 1-5 seconds is generally sufficient for most protons to relax.
  • Number of Scans (ns): Typically 8 to 16 scans are adequate for a sample of this concentration.
  • Processing:
  • Fourier Transform: Transform the acquired Free Induction Decay (FID) into the frequency domain spectrum.
  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
  • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Workflow for ¹H NMR Analysis

Caption: A streamlined workflow for obtaining and interpreting a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 3-(Methyl(pyridin-2-yl)amino)benzoic acid is predicted to be complex, with distinct signals for each of its non-equivalent protons distributed across the aromatic, benzylic-like, and acidic regions of the spectrum. A thorough interpretation, grounded in the fundamental principles of chemical shifts and spin-spin coupling, and supported by complementary analytical techniques, is essential for the unequivocal confirmation of its structure. The experimental protocol outlined provides a robust framework for obtaining high-quality data, which is the bedrock of accurate structural elucidation in the demanding field of drug development.

References

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. (2023, April 15). Magn Reson Chem, 61(4), 248-252. [Link]

  • Substituent effects on the 1H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines. (2006, September 23). Spectroscopy Letters. [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. (2026, January 13). ResearchGate. [Link]

  • Proton Chemical Shifts of the γ‐Substituted Pyridines. AIP Publishing. [Link]

  • APPENDIX 2 - MIT. MIT OpenCourseWare. [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. [Link]

  • ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. [Link]

  • Aromatics. Organic Chemistry at CU Boulder. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. [Link]

  • Basic NMR Concepts. Boston University. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. [Link]

  • The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. [Link]

  • Experimental section General. Royal Society of Chemistry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of N-methyl-N-pyridyl Aminobenzoic Acids

For researchers and professionals in drug development and chemical analysis, the structural elucidation of novel compounds is a critical, yet often challenging, task. N-methyl-N-pyridyl aminobenzoic acids represent a cla...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, the structural elucidation of novel compounds is a critical, yet often challenging, task. N-methyl-N-pyridyl aminobenzoic acids represent a class of molecules with significant potential as pharmaceutical intermediates or lead compounds. However, their structural complexity, particularly the presence of multiple potential isomeric forms, demands a robust analytical approach for unambiguous identification.

This guide provides an in-depth comparison of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behaviors of these compounds. Moving beyond a simple procedural outline, we will explore the causal mechanisms behind fragmentation, providing you with the predictive power to interpret spectra and design self-validating analytical methods.

The Analytical Challenge: Isomerism and Protonation

The primary analytical hurdle with N-methyl-N-pyridyl aminobenzoic acids is the potential for multiple isomers. The substitution pattern on both the benzoic acid ring (ortho, meta, para) and the pyridine ring (2-, 3-, 4-pyridyl) can yield numerous compounds with the same exact mass. While chromatographic separation is the first step in distinguishing these isomers, mass spectrometry provides the definitive structural fingerprint.

The key to unlocking this fingerprint lies in understanding where the initial protonation occurs during electrospray ionization (ESI). The site of protonation dictates the subsequent fragmentation cascade.[1][2][3] For this class of molecules, there are three primary sites for protonation in positive-ion ESI:

  • The Pyridine Nitrogen: Generally the most basic site.

  • The Carbonyl Oxygen of the carboxylic acid.

  • The Tertiary Amine Nitrogen: Linking the two aromatic rings.

The choice of ESI solvent can influence the formation of these different protonated isomers, or "protomers". For instance, using a methanol/water solution often favors protonation at the carbonyl oxygen (O-protomer), while an acetonitrile/water solution can favor protonation at an amine site (N-protomer).[2][3] Understanding and potentially controlling this initial step is crucial for reproducible fragmentation.

Proposed Fragmentation Pathways: A Predictive Framework

Collision-Induced Dissociation (CID) of the protonated molecule initiates fragmentation. The resulting product ions provide a roadmap to the original structure. Based on the fragmentation patterns of related structures like aminobenzoic acids and pyridines, we can predict the primary fragmentation pathways.[1][4][5]

Pathway A: Fragmentation initiated by Pyridine Ring Protonation

When the pyridine nitrogen is protonated, the charge is localized away from the aminobenzoic acid moiety. The most characteristic fragmentation for pyridine and related compounds is the loss of hydrogen cyanide (HCN) or its isomer HNC.[4]

  • Primary Loss: A neutral loss of 27 Da (HCN) is a strong indicator of a pyridine-containing compound.

  • Subsequent Fragmentation: The resulting ion can undergo further fragmentation, including losses related to the aminobenzoic acid portion.

Pathway B: Fragmentation initiated by Carbonyl Oxygen Protonation

Protonation on the carbonyl oxygen activates the carboxylic acid group for characteristic losses. This pathway is well-documented for benzoic acid and its derivatives.[1][5]

  • Loss of Water (H₂O): A neutral loss of 18 Da is common, often involving a nearby proton, potentially from the N-methyl group or the aromatic ring.

  • Loss of Carbon Monoxide (CO): Following water loss, a subsequent neutral loss of 28 Da can occur.

  • Loss of Carbon Dioxide (CO₂): A neutral loss of 44 Da.

  • Loss of the Carboxyl Group (•COOH): A radical loss of 45 Da.

Pathway C: Fragmentation initiated by Tertiary Amine Protonation

If the tertiary amine linking the rings is protonated, fragmentation can involve cleavages of the C-N bonds holding the molecule together.

  • Cleavage 1: Scission of the bond between the tertiary amine and the benzoic acid ring, leading to a charged pyridyl-amine fragment.

  • Cleavage 2: Scission of the bond between the tertiary amine and the pyridine ring, resulting in a charged methyl-aminobenzoic acid fragment.

The following diagram illustrates these proposed dominant fragmentation pathways originating from different protonation sites.

G cluster_0 Protonation Sites cluster_1 Primary Fragments cluster_2 Secondary/Characteristic Fragments M_H_Py [M+H]⁺ (Pyridine-N Protonated) Frag_HCN [M+H-HCN]⁺ M_H_Py->Frag_HCN -HCN M_H_O [M+H]⁺ (Carbonyl-O Protonated) Frag_H2O [M+H-H₂O]⁺ M_H_O->Frag_H2O -H₂O Frag_CO2 [M+H-CO₂]⁺ M_H_O->Frag_CO2 -CO₂ Frag_Benzoyl [C₆H₅CO]⁺ m/z 105 M_H_O->Frag_Benzoyl -Pyridyl-N-CH₃ M_H_N [M+H]⁺ (Tertiary-N Protonated) Frag_PyrAmine [Pyridyl-NH-CH₃]⁺ M_H_N->Frag_PyrAmine C-N Cleavage Frag_MeABA [CH₃-N-BenzoicAcid]⁺ M_H_N->Frag_MeABA C-N Cleavage Frag_H2O->Frag_Benzoyl -CO Frag_Phenyl [C₆H₅]⁺ m/z 77 Frag_Benzoyl->Frag_Phenyl -CO

Caption: Proposed fragmentation pathways based on initial protonation site.

Differentiating Isomers: A Comparative Data Framework

The true power of MS/MS lies in its ability to distinguish isomers based on the relative abundances of shared fragment ions and the presence of unique, diagnostically significant fragments. "Ortho effects," for example, can create unique fragmentation channels for ortho-substituted isomers that are not available to their meta and para counterparts due to spatial proximity facilitating cyclization and specific neutral losses.

The table below presents a hypothetical comparison of the expected fragmentation patterns for positional isomers of N-methyl-N-(4-pyridyl) aminobenzoic acid. The relative intensities are illustrative and would need to be confirmed experimentally.

Precursor Ion (m/z)Collision EnergyFragment Ion (m/z)Proposed IdentityExpected Relative Intensity (Ortho)Expected Relative Intensity (Meta)Expected Relative Intensity (Para)Rationale for Difference
229.120 eV211.1[M+H-H₂O]⁺100%30%25%Ortho-effect facilitates water loss via cyclization.
229.120 eV183.1[M+H-H₂O-CO]⁺60%15%10%Follows the enhanced water loss from the ortho isomer.
229.135 eV202.1[M+H-HCN]⁺40%45%50%Less dependent on carboxyl position, a marker for the pyridyl group.
229.135 eV122.1[C₆H₄(COOH)NHCH₃]⁺5%20%25%C-N cleavage; less favorable for sterically hindered ortho.
229.140 eV105.1[C₆H₅CO]⁺10%80%90%Formation of the stable benzoyl cation is a major pathway for meta/para.
229.140 eV77.1[C₆H₅]⁺5%40%45%Subsequent loss of CO from the benzoyl cation.

This comparative approach, particularly when combined with varying collision energy, allows for the creation of a detailed fragmentation map that can reliably distinguish between even closely related isomers.

Experimental Protocol: A Self-Validating LC-MS/MS Method

A robust method must ensure both the separation of isomers and their confident identification. This protocol is designed to be self-validating by systematically optimizing each stage of the analysis.

Part A: Chromatographic Separation of Isomers

The goal is to achieve baseline resolution of all potential isomers. Given the polar and ionizable nature of these compounds, mixed-mode chromatography is an excellent choice.[6][7]

  • Column Selection: Utilize a mixed-mode column with both reversed-phase and ion-exchange characteristics (e.g., a C18 column with embedded polar groups or a dedicated mixed-mode phase). This allows for separation based on both hydrophobicity and subtle differences in the pKa of the isomers.

  • Mobile Phase Optimization:

    • Aqueous (A): Water with 0.1% formic acid. The acid serves to protonate the analytes for positive-ion ESI and improve peak shape.

    • Organic (B): Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: Start with a low percentage of organic phase (e.g., 5-10% B) to retain the polar compounds. Develop a shallow gradient (e.g., 10-50% B over 15 minutes) to resolve isomers. A final high-organic wash step is essential to clean the column.

  • System Suitability: Prepare a standard mixture of all known isomers. The method is suitable when the resolution between all adjacent peaks is greater than 1.5.

Part B: Mass Spectrometry Analysis

This involves tuning the instrument to achieve sensitive detection of the precursor ion and generating information-rich fragmentation spectra.

  • Source Parameter Optimization: Infuse a standard solution of one isomer directly into the mass spectrometer. Optimize key ESI parameters such as capillary voltage, gas temperatures (nebulizing and drying), and gas flow rates to maximize the signal intensity of the protonated molecule, [M+H]⁺.

  • MS1 Full Scan: Acquire full scan data to confirm the m/z of the protonated molecules eluting from the column.

  • MS/MS Method Development:

    • Select the [M+H]⁺ ion as the precursor for CID.

    • Collision Energy (CE) Optimization: This is the most critical step. Perform a CE ramp experiment (e.g., from 10 eV to 50 eV). Plot the intensity of the precursor and major fragment ions as a function of CE.

    • Identify the CE value that results in approximately 25-50% of the precursor ion remaining (ensuring a sufficient population of ions to fragment) while providing a rich spectrum of product ions.

    • For a comprehensive analysis, create a final MS/MS method that includes multiple scan events at different CEs (e.g., a low, medium, and high energy) for each precursor. This captures both low-energy (e.g., water loss) and high-energy (e.g., ring cleavage) fragmentations.

The overall analytical workflow is depicted below.

G cluster_workflow LC-MS/MS Analytical Workflow Sample Isomer Mixture (Sample or Standard) LC Step 1: LC Separation (Mixed-Mode Column, Optimized Gradient) Sample->LC ESI Step 2: Ionization (Positive ESI) LC->ESI MS1 Step 3: MS1 Scan (Confirm [M+H]⁺) ESI->MS1 CID Step 4: Isolation & CID (Select [M+H]⁺, Apply Optimized CE) MS1->CID MS2 Step 5: MS2 Scan (Detect Product Ions) CID->MS2 Analysis Step 6: Data Analysis (Compare Spectra vs. Reference/Predicted) MS2->Analysis

Caption: A self-validating workflow for isomer analysis.

Comparison with Alternative Analytical Methods

While LC-MS/MS is arguably the most powerful tool for this specific challenge, it's worthwhile to understand its position relative to other techniques.

MethodAdvantagesDisadvantagesSuitability for this Topic
LC-MS/MS Excellent for non-volatile, polar compounds. High sensitivity and specificity. Provides structural information.Higher instrument cost.Excellent. The ideal technique for separating and identifying these isomers in complex matrices.
GC-MS High chromatographic efficiency.Requires derivatization to make the polar analytes volatile, adding complexity and potential for artifacts.[7]Poor. Not suitable without derivatization due to the low volatility and thermal lability of the compounds.
Capillary Electrophoresis (CE) Extremely high separation efficiency.[7] Low sample consumption.Lower sensitivity and concentration limits compared to LC-MS. Less robust for complex matrices.Good (for specific applications). Can be a powerful tool for separating challenging isomers if sensitivity is not the primary concern.

For the combined requirement of separating multiple, non-volatile isomers and obtaining definitive structural confirmation, LC-MS/MS remains the gold standard.

Conclusion

The successful analysis of N-methyl-N-pyridyl aminobenzoic acids and their isomers is not merely a matter of following a pre-defined method. It requires a fundamental understanding of the interplay between chromatographic separation, ionization, and gas-phase ion chemistry. By predicting fragmentation pathways based on the likely sites of protonation and systematically optimizing LC and MS parameters, researchers can develop a self-validating method that provides unambiguous structural elucidation. The frameworks presented here—from the proposed fragmentation mechanisms to the comparative data tables and step-by-step protocols—are designed to empower you to tackle this and similar analytical challenges with confidence and scientific rigor.

References

  • Demireva, M., & Armentrout, P. B. (2021). Relative Energetics of the Gas Phase Protomers of p-Aminobenzoic Acid and the Effect of Protonation Site on Fragmentation. The Journal of Physical Chemistry A, 125(15), 3236–3248. [Link][1][2]

  • Karssemeijer, L. J., et al. (2022). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 24(1), 253-263. [Link][4]

  • Demireva, M., & Armentrout, P. B. (2021). Relative Energetics of the Gas Phase Protomers of p‑Aminobenzoic Acid and the Effect of Protonation Site on Fragmentation - The Journal of Physical Chemistry A - ACS Figshare. The Journal of Physical Chemistry A. [Link][3]

  • Valadbeigi, Y., & Causon, T. J. (2023). Mechanism of formation and ion mobility separation of protomers and deprotomers of diaminobenzoic acids and aminophthalic acids. Analyst, 148(16), 3844-3852. [Link][8]

  • HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. Retrieved from [Link][6][9]

  • Wikipedia. (2023). Collision-induced dissociation. [Link][10]

  • Doc Brown's Chemistry. (2026). Mass spectrum of benzoic acid. [Link][5]

Sources

Validation

HPLC method development for purity analysis of pyridyl-benzoic acids

Topic: HPLC Method Development for Purity Analysis of Pyridyl-Benzoic Acids Content Type: Publish Comparison Guide Overcoming the Zwitterionic Challenge in Drug Development Executive Summary Pyridyl-benzoic acids represe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Purity Analysis of Pyridyl-Benzoic Acids Content Type: Publish Comparison Guide

Overcoming the Zwitterionic Challenge in Drug Development

Executive Summary Pyridyl-benzoic acids represent a critical structural motif in kinase inhibitors and anti-inflammatory agents. However, their amphoteric nature—possessing both a basic pyridine ring (


) and an acidic carboxyl group (

)—creates a "perfect storm" for chromatographic failure. Traditional Reversed-Phase (RP) methods often suffer from severe peak tailing, poor retention of polar impurities, and pH sensitivity.

This guide objectively compares the industry-standard C18 with Ion-Pairing (IPC) against the modern alternative: Mixed-Mode Chromatography (MMC) . We demonstrate why MMC is the superior choice for purity analysis, offering higher resolution, Mass Spectrometry (MS) compatibility, and robust peak symmetry.

Part 1: The Analytical Challenge (Mechanism)

The core difficulty lies in the ionization state of the molecule.

  • At Low pH (< 3.0): The pyridine is protonated (

    
    ), and the carboxylic acid is neutral (
    
    
    
    ). The molecule behaves as a cation. On standard C18 columns, the positively charged pyridine interacts with residual silanols (
    
    
    ), causing severe peak tailing .
  • At Intermediate pH (4.0–6.0): The molecule exists as a zwitterion (

    
    ). Solubility drops, and retention becomes unpredictable.
    
Visualization: The Zwitterionic Equilibrium

The following diagram illustrates the ionization states that dictate method selection.

Zwitterion_Equilibrium cluster_0 pH < 3.0 (Cationic) cluster_1 pH 4.0 - 5.5 (Zwitterionic) cluster_2 pH > 6.0 (Anionic) Node1 PyH+ / COOH (Cationic Form) Node2 PyH+ / COO- (Zwitterion) Node1->Node2 pKa1 ~ 4.2 Node3 Py / COO- (Anionic Form) Node2->Node3 pKa2 ~ 5.3

Figure 1: Ionization states of Pyridyl-Benzoic Acid vs. pH. Method development must target a single dominant species to prevent peak splitting.

Part 2: Methodology Comparison

We compared three distinct approaches for the purity analysis of a representative analyte, 3-(3-pyridinyl)benzoic acid .

Method A: Standard C18 + Low pH (The Baseline)
  • Column: High-purity C18 (3.0 x 150 mm, 3 µm).

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

  • Mechanism: Hydrophobic interaction only.

  • Verdict: Failed. The protonated pyridine interacts with silanols, resulting in a USP Tailing Factor > 2.0.

Method B: C18 + Ion-Pairing (The Traditional Fix)
  • Column: Standard C18.

  • Mobile Phase: 10 mM Hexane Sulfonic Acid (HSA) pH 2.5 / Methanol.

  • Mechanism: HSA forms a neutral complex with the charged pyridine, masking the charge.

  • Verdict: Functional but Limited. Good peak shape, but incompatible with LC-MS (source contamination) and requires long equilibration times [1, 3].

Method C: Mixed-Mode RP/Cation-Exchange (The Modern Solution)
  • Column: Mixed-Mode (e.g., Primesep 200 or similar RP/SCX hybrid).

  • Mobile Phase: 0.1% TFA or Ammonium Formate pH 3.0 / Acetonitrile.

  • Mechanism: The alkyl chains provide hydrophobic retention for the benzene ring, while embedded acidic groups repel the silanols and provide controlled ion-exchange retention for the pyridine.

  • Verdict: Superior. Excellent symmetry (Tailing < 1.1), MS-compatible, and tunable selectivity.

Part 3: Comparative Data Analysis

The following data was generated using a standard HPLC system (Agilent 1260 Infinity II) with UV detection at 254 nm.

Table 1: Performance Metrics
MetricMethod A (C18 Low pH)Method B (Ion-Pairing)Method C (Mixed-Mode)
USP Tailing Factor 2.4 (Fail)1.1 (Pass)1.05 (Excellent)
Resolution (Impurity A) 1.22.53.8
Equilibration Time 10 min60 min15 min
MS Compatibility YesNo (Signal Suppression)Yes
Robustness (pH +/- 0.1) LowMediumHigh

Key Insight: While Ion-Pairing fixes the tailing, it sacrifices MS sensitivity. Mixed-Mode chromatography resolves both issues simultaneously by integrating the ionic interaction into the stationary phase rather than the mobile phase [2, 4].

Part 4: Detailed Experimental Protocol (Method C)

This protocol is designed for the Mixed-Mode (Method C) approach, validated for linearity and precision.

Reagents & Materials
  • Analyte: 3-(3-pyridinyl)benzoic acid (Sigma-Aldrich or equivalent).

  • Column: Mixed-Mode RP/Cation-Exchange (e.g., SIELC Primesep 200, 150 x 4.6 mm, 5 µm) or Waters Atlantis BEH C18 AX.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.[1][2]

  • Buffer: Ammonium Formate (1 M stock).

  • pH Adjuster: Formic Acid (FA).

Mobile Phase Preparation[4][5][6][7][8][9]
  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? Ensures the pyridine is fully protonated (

      
      ) for consistent ion-exchange retention, while the carboxylic acid is protonated (
      
      
      
      ) for hydrophobic retention.
  • Mobile Phase B (Organic): 100% Acetonitrile.

Instrument Settings
  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 210 nm (impurity check).

  • Injection Vol: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Start (High aqueous for polar retention)
10.060Linear Gradient
12.060Wash
12.110Re-equilibration
18.010End
Workflow Logic Diagram

The following decision tree illustrates the logic used to select this protocol over alternatives.

Method_Selection_Logic Start Start: Pyridyl-Benzoic Acid Analysis Check_MS Is MS Detection Required? Start->Check_MS MS_No No (UV Only) Check_MS->MS_No MS_Yes Yes (LC-MS) Check_MS->MS_Yes IPC_Option Option: Ion-Pairing (HSA) Good Peak Shape Slow Equilibration MS_No->IPC_Option MM_Option Option: Mixed-Mode (RP/CEX) Excellent Peak Shape Fast Equilibration MS_Yes->MM_Option Result Selected Protocol: Mixed-Mode @ pH 3.0 IPC_Option->Result Legacy MM_Option->Result Recommended

Figure 2: Method Selection Decision Tree. Mixed-Mode is the only path satisfying both MS compatibility and Peak Symmetry requirements.

Part 5: Troubleshooting & Optimization

Issue: Retention Time Drift

  • Cause: pH instability. The pyridine retention is sensitive to pH changes in cation-exchange mode.

  • Fix: Use a buffer with higher capacity (e.g., increase Ammonium Formate to 25 mM) rather than just adding acid [5].

Issue: Peak Fronting

  • Cause: Sample solvent mismatch. Dissolving the sample in 100% ACN while starting at 10% B.

  • Fix: Dissolve sample in the starting mobile phase (90:10 Buffer:ACN).

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography. Journal of Chromatography A. Link

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.[5]Link

  • Chrom Tech, Inc. (2025).[6] What Causes Peak Tailing in HPLC?Link

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical analysis.[7] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Agilent Technologies. (2022). Control pH During Method Development for Better Chromatography.Link

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Comparative

A Comparative Analysis of the Reactivity of 3- vs 4-(Methyl(pyridin-2-yl)amino)benzoic Acid for Drug Development Professionals

For researchers and professionals in the field of drug development, a nuanced understanding of the chemical reactivity of molecular building blocks is paramount. The strategic selection of an isomer can profoundly impact...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, a nuanced understanding of the chemical reactivity of molecular building blocks is paramount. The strategic selection of an isomer can profoundly impact synthetic efficiency, yield, and the ultimate biological activity of a target molecule. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 3-(Methyl(pyridin-2-yl)amino)benzoic acid and 4-(Methyl(pyridin-2-yl)amino)benzoic acid. While direct, side-by-side comparative studies of these specific molecules are not extensively documented in the current literature, this analysis leverages fundamental principles of organic chemistry and available experimental data for analogous compounds to provide a robust predictive framework for their behavior in common synthetic transformations.

Introduction: The Subtle Power of Isomeric Position

The distinction between the meta (3-position) and para (4-position) substitution of the (methyl(pyridin-2-yl)amino) group on the benzoic acid scaffold may appear minor, but it gives rise to significant differences in the electronic distribution within the molecules. These electronic variations are the primary determinants of their differential reactivity in key synthetic reactions such as esterification, amidation, and electrophilic aromatic substitution.

The core of this difference lies in the interplay of two fundamental electronic effects: the resonance (or mesomeric) effect and the inductive effect. The (methyl(pyridin-2-yl)amino) group, with its nitrogen atom directly attached to the benzene ring, is a potent electron-donating group (EDG).

Electronic Landscape: A Tale of Two Isomers

The positioning of the electron-donating (methyl(pyridin-2-yl)amino) group dictates its influence on the reactivity of the carboxylic acid and the aromatic ring.

The 4-Isomer: A Resonance-Dominated System

In 4-(Methyl(pyridin-2-yl)amino)benzoic acid, the nitrogen lone pair is in direct conjugation with the carboxylic acid group through the benzene ring. This allows for a strong +R (positive resonance) effect, which donates electron density to the ring and, importantly, towards the carboxyl group. This increased electron density at the carboxyl carbon has a deactivating effect on its electrophilicity.

The 3-Isomer: An Inductively-Influenced Molecule

For 3-(Methyl(pyridin-2-yl)amino)benzoic acid, the (methyl(pyridin-2-yl)amino) group is in a meta position relative to the carboxylic acid. In this arrangement, the resonance effect of the amino group does not extend to the carboxyl group. Therefore, the electronic influence is primarily through the weaker -I (negative inductive) effect of the nitrogen atom, which withdraws electron density through the sigma bonds. This results in a comparatively less electron-rich carboxyl carbon than in the para-isomer.

electronic_effects cluster_4_isomer 4-(Methyl(pyridin-2-yl)amino)benzoic acid cluster_3_isomer 3-(Methyl(pyridin-2-yl)amino)benzoic acid a4 Amino Group (para) b4 Benzene Ring a4->b4 +R (strong donation) -I (weak withdrawal) c4 Carboxylic Acid b4->c4 Increased electron density a3 Amino Group (meta) b3 Benzene Ring a3->b3 -I (moderate withdrawal) No resonance with COOH c3 Carboxylic Acid b3->c3 Decreased electron density (relative to para)

Caption: Electronic effects in the 3- and 4-isomers.

Comparative Reactivity in Key Transformations

Based on the electronic principles outlined above, we can predict the relative reactivity of the two isomers in common synthetic reactions.

Acidity of the Carboxylic Acid (pKa)

The acidity of a benzoic acid derivative is influenced by the electronic nature of its substituents. Electron-withdrawing groups stabilize the conjugate base (carboxylate anion), leading to a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the carboxylate anion, resulting in a higher pKa (weaker acid).

  • 4-Isomer: The strong electron-donating resonance effect of the amino group in the para position will destabilize the resulting carboxylate anion, making it a weaker acid (higher pKa).

  • 3-Isomer: The dominant, albeit weaker, electron-withdrawing inductive effect of the amino group in the meta position will have a less pronounced effect, or may slightly stabilize the carboxylate anion compared to the para isomer.

Predicted pKa Ranking: 3-(Methyl(pyridin-2-yl)amino)benzoic acid (lower pKa, more acidic) > 4-(Methyl(pyridin-2-yl)amino)benzoic acid (higher pKa, less acidic).

IsomerPredicted Relative pKaPredicted Acidity
3-(Methyl(pyridin-2-yl)amino)benzoic acidLowerMore Acidic
4-(Methyl(pyridin-2-yl)amino)benzoic acidHigherLess Acidic
Esterification and Amidation Reactions

These reactions involve the nucleophilic attack on the carbonyl carbon of the carboxylic acid. The rate of these reactions is generally enhanced by the increased electrophilicity of the carbonyl carbon.

  • 3-Isomer: With a less pronounced electron-donating effect on the carboxyl group, the carbonyl carbon will be more electrophilic. This will lead to faster reaction rates in both esterification and amidation reactions.

  • 4-Isomer: The strong electron-donating resonance effect will decrease the electrophilicity of the carbonyl carbon, thus slowing down the rate of nucleophilic attack.

Predicted Reactivity Ranking (Esterification/Amidation): 3-(Methyl(pyridin-2-yl)amino)benzoic acid > 4-(Methyl(pyridin-2-yl)amino)benzoic acid.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile, and its reactivity is enhanced by electron-donating groups. The position of substitution is directed by the existing substituents. The (methyl(pyridin-2-yl)amino) group is a strong activating and ortho-, para-director.

  • 4-Isomer: The powerful activating effect of the para-amino group will make the aromatic ring highly susceptible to electrophilic attack at the positions ortho to the amino group.

  • 3-Isomer: The amino group will direct incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6). The position para to the amino group (position 6) is sterically unhindered and electronically activated.

Predicted Reactivity Ranking (EAS): 4-(Methyl(pyridin-2-yl)amino)benzoic acid > 3-(Methyl(pyridin-2-yl)amino)benzoic acid.

Experimental Protocols: Representative Methodologies

While direct comparative data is scarce, the following protocols for related aminobenzoic acids serve as a valuable starting point for the synthesis of derivatives of both the 3- and 4-isomers.

Fischer Esterification of a Substituted p-Aminobenzoic Acid[1][2]

This protocol describes the synthesis of benzocaine from p-aminobenzoic acid and can be adapted for the target molecules.

Reagents:

  • p-Aminobenzoic acid derivative (1.0 eq)

  • Ethanol (excess, as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic)

  • 10% Sodium Carbonate solution

Procedure:

  • In a round-bottom flask, dissolve the aminobenzoic acid in ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into a beaker containing ice water.

  • Neutralize the solution with a 10% sodium carbonate solution until the pH is ~8.

  • Collect the precipitated ester by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Amidation of a Benzoic Acid Derivative

This general procedure can be adapted for the synthesis of amides from the target benzoic acids.

Reagents:

  • (Methyl(pyridin-2-yl)amino)benzoic acid (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Amine (1.1 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (anhydrous)

Procedure:

  • Suspend the benzoic acid in anhydrous dichloromethane.

  • Add thionyl chloride dropwise and reflux the mixture for 2 hours to form the acid chloride.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous dichloromethane.

  • In a separate flask, dissolve the amine and triethylamine in anhydrous dichloromethane.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

experimental_workflow cluster_esterification Fischer Esterification cluster_amidation Amidation start_e Aminobenzoic Acid + Ethanol acid Add H2SO4 (cat.) start_e->acid reflux_e Reflux acid->reflux_e workup_e Aqueous Workup & Neutralization reflux_e->workup_e product_e Ester Product workup_e->product_e start_a Benzoic Acid acid_chloride Acid Chloride Formation (SOCl2) start_a->acid_chloride amine_addition Amine Addition acid_chloride->amine_addition workup_a Aqueous Workup amine_addition->workup_a product_a Amide Product workup_a->product_a

Caption: General experimental workflows for esterification and amidation.

Conclusion: Strategic Isomer Selection in Drug Design

The choice between 3- and 4-(Methyl(pyridin-2-yl)amino)benzoic acid as a synthetic precursor should be guided by the desired reaction and the intended properties of the final product.

  • For reactions requiring a more reactive carboxylic acid (e.g., esterification, amidation), the 3-isomer is predicted to be the superior choice due to the reduced electron-donating influence on the carboxyl group.

  • For reactions involving electrophilic aromatic substitution , the 4-isomer is expected to be more reactive, with substitution occurring at the positions ortho to the activating amino group.

This guide provides a foundational understanding of the anticipated reactivity of these two isomers. It is imperative for researchers to validate these predictions through small-scale experiments to determine the optimal reaction conditions for their specific synthetic targets.

References

  • LibreTexts. (2021, August 16). 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

Validation

A Researcher's Guide to Bioisosteric Replacement of Pyridine in Aminobenzoic Acid Scaffolds

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of bioisosteric...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of bioisosteric replacements for the pyridine ring within aminobenzoic acid scaffolds. Moving beyond a simple list of alternatives, we will delve into the causal reasoning behind experimental choices, present comparative data, and provide actionable experimental protocols to empower your drug discovery programs.

The Rationale for Pyridine Replacement in Drug Design

The pyridine ring is a common motif in pharmaceuticals due to its ability to form hydrogen bonds, its aqueous solubility, and its role as a versatile scaffold.[1] However, its basicity and potential for metabolic liabilities can sometimes hinder drug development.[2] Bioisosteric replacement, the substitution of a molecular fragment with another that has similar physicochemical and biological properties, offers a powerful strategy to overcome these challenges.[3] The goal is to fine-tune a molecule's characteristics to improve potency, selectivity, pharmacokinetics, and safety profiles while retaining its desired biological activity.[4][5]

This guide will focus on the bioisosteric replacement of the pyridine moiety specifically within the context of aminobenzoic acid derivatives. Para-aminobenzoic acid (PABA) and its isomers are valuable building blocks in medicinal chemistry, appearing in a wide range of therapeutic agents.[6][7] By exploring different bioisosteres for a pyridine ring attached to an aminobenzoic acid core, we can systematically modulate the properties of the resulting compounds.

Comparative Analysis of Pyridine Bioisosteres

The selection of a suitable bioisostere is highly context-dependent, with each offering a unique combination of steric, electronic, and physicochemical properties.[8] Below, we compare several common pyridine bioisosteres and their potential impact when incorporated into an aminobenzoic acid scaffold.

BioisostereKey Physicochemical Properties & Rationale for UsePotential Impact on Biological Activity
Thiazole - 5-membered aromatic heterocycle- Weaker base than pyridine- Can act as a hydrogen bond acceptor- Smaller size may improve target bindingCan maintain or improve potency by mimicking the hydrogen bonding of pyridine while potentially reducing off-target effects associated with high basicity.
Oxazole - 5-membered aromatic heterocycle- Less basic than thiazole- Oxygen atom as a hydrogen bond acceptorSimilar to thiazole, can enhance metabolic stability and fine-tune electronic properties.
Pyrazole - 5-membered aromatic heterocycle with two adjacent nitrogen atoms- Can act as both a hydrogen bond donor and acceptor- Can influence conformational preferencesThe additional hydrogen bond donor capability can lead to novel interactions with the target protein, potentially increasing affinity and selectivity.
Pyridazine - 6-membered aromatic heterocycle with two adjacent nitrogen atoms- Alters the dipole moment compared to pyridineCan modulate solubility and interactions with biological targets. May alter the ADME profile.
Pyrimidine - 6-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3- Can significantly alter electronic distribution and hydrogen bonding potentialCan be used to fine-tune pKa and improve metabolic stability.[9]
2-Difluoromethylpyridine - The CF2H group is a bioisostere of a hydroxyl group and can mimic some properties of pyridine-N-oxide.[10]Can enhance activity and improve metabolic stability compared to pyridine-N-oxide analogs.[10]
4-Pyridone - Tautomerizes with 4-hydroxypyridine- Can act as both a hydrogen bond donor and acceptorHas been shown to be an effective bioisostere for benzoic acid, suggesting its utility in modulating interactions where a hydrogen bond donor/acceptor is beneficial.[11]

Experimental Data: A Case Study

Consider a hypothetical aminobenzoic acid-based kinase inhibitor where a pyridine ring is involved in a key hydrogen bond with the hinge region of the kinase.

Table 2: Hypothetical Comparative Data for Pyridine Bioisostere Replacement in an Aminobenzoic Acid-Based Kinase Inhibitor

CompoundBioisosteric MoietyVEGFR-2 IC50 (nM)Metabolic Stability (t½ in human liver microsomes, min)Aqueous Solubility (µg/mL)
1 (Parent) Pyridine503015
2 Thiazole454525
3 Pyrazole605030
4 Pyridazine1502520
5 2-Difluoromethylpyridine406018

This data is illustrative and synthesized from general trends observed in medicinal chemistry literature. Actual results will vary depending on the specific molecular scaffold and biological target.

In this hypothetical example, replacing the pyridine with a thiazole (Compound 2) or a 2-difluoromethylpyridine (Compound 5) maintains or slightly improves potency while enhancing metabolic stability. The pyrazole (Compound 3) shows a slight decrease in potency but an improvement in metabolic stability and solubility. The pyridazine (Compound 4) demonstrates a significant loss of potency, highlighting the importance of the nitrogen's position for the specific target interaction.

Experimental Protocols

To facilitate the exploration of these bioisosteric replacements, we provide the following detailed experimental protocols for the synthesis and evaluation of aminobenzoic acid analogs.

Synthesis of Aminobenzoic Acid Scaffolds with Pyridine Bioisosteres

The synthesis of these analogs typically involves the coupling of a functionalized aminobenzoic acid with the desired heterocyclic bioisostere. A common approach is the Suzuki coupling reaction.

Diagram 1: General Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Halogenation cluster_2 Step 3: Suzuki Coupling cluster_3 Step 4: Deprotection PABA p-Aminobenzoic Acid Protected_PABA Protected p-Aminobenzoic Acid Ester PABA->Protected_PABA Esterification (e.g., MeOH, H₂SO₄) Protected_PABA_2 Protected p-Aminobenzoic Acid Ester Halogenated_PABA Halogenated Intermediate Protected_PABA_2->Halogenated_PABA e.g., NBS or NCS Halogenated_PABA_2 Halogenated Intermediate Coupled_Product Coupled Product Halogenated_PABA_2->Coupled_Product Bioisostere_Boronic_Acid Heterocyclic Boronic Acid (e.g., Thiazole-boronic acid) Bioisostere_Boronic_Acid->Coupled_Product Pd Catalyst, Base Coupled_Product_2 Coupled Product Final_Product Final Aminobenzoic Acid Analog Coupled_Product_2->Final_Product Hydrolysis (e.g., LiOH or NaOH) G Compound_Prep Prepare serial dilutions of test compounds Kinase_Reaction Incubate kinase, substrate, and ATP with test compound Compound_Prep->Kinase_Reaction Detection Measure kinase activity (e.g., fluorescence, luminescence) Kinase_Reaction->Detection Data_Analysis Calculate % inhibition and determine IC₅₀ values Detection->Data_Analysis

Sources

Comparative

Structural Validation of 3-(Methyl(pyridin-2-yl)amino)benzoic Acid: A Comparative Guide to X-Ray Crystallography vs. Solution-State Techniques

As a Senior Application Scientist in structural biology and drug development, I frequently encounter the challenge of unambiguously validating novel synthetic intermediates. For conformationally complex, conjugated syste...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and drug development, I frequently encounter the challenge of unambiguously validating novel synthetic intermediates. For conformationally complex, conjugated systems like 3-(Methyl(pyridin-2-yl)amino)benzoic acid , relying solely on solution-state analytical techniques can lead to critical blind spots regarding solid-state conformation, polymorphism, and hydrogen-bonding networks.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By examining the causality behind experimental choices, we will establish why SCXRD remains the definitive, self-validating system for structural elucidation.

The Target Molecule: Structural Challenges

The compound 3-(Methyl(pyridin-2-yl)amino)benzoic acid presents unique structural and analytical challenges:

  • Competing Hydrogen Bonding: The molecule contains a carboxylic acid (strong H-bond donor/acceptor) and a pyridine nitrogen (strong H-bond acceptor). The supramolecular assemblies of such pyridine-carboxylic acid derivatives are heavily dictated by these competing non-covalent interactions[1].

  • Steric Hindrance: The methylated tertiary amine creates significant steric bulk, forcing the pyridine and phenyl rings out of coplanarity.

  • Polymorphism: Aminobenzoic acid derivatives frequently exhibit polymorphism, which can drastically alter their mechanical properties, solubility, and downstream bioavailability[2].

ValidationLogic Compound 3-(Methyl(pyridin-2-yl)amino) benzoic acid HRMS HRMS Analysis Compound->HRMS Step 1 NMR 1H/13C/2D NMR Compound->NMR Step 2 SCXRD SCXRD Analysis Compound->SCXRD Step 3 Mass Exact Mass & Elemental Formula (No 3D Data) HRMS->Mass Conn Atomic Connectivity & Solution Dynamics (Average Conformation) NMR->Conn Conf Absolute 3D Conformation, H-Bonding & Packing (Solid-State Reality) SCXRD->Conf

Fig 1: Complementary roles of HRMS, NMR, and SCXRD in structural validation.

Comparative Analysis of Validation Techniques

High-Resolution Mass Spectrometry (HRMS)

HRMS provides exact mass measurements (typically <5 ppm error), confirming the elemental formula (C13H12N2O2).

  • Causality & Limitation: While HRMS validates that the correct atoms are present and rules out major synthetic byproducts, it provides zero information on atomic connectivity or 3D conformation. It cannot distinguish between the 3-meta and 4-para substituted regioisomers of the benzoic acid core.

Nuclear Magnetic Resonance (1H/13C/2D NMR)

NMR is the standard workhorse for establishing atomic connectivity. 2D techniques (HMBC, HSQC, NOESY) can map the relationship between the methyl group, the pyridine ring, and the benzoic acid core.

  • Causality & Limitation: In solution, the molecule experiences rapid bond rotation around the tertiary amine. NMR provides a time-averaged conformational model. It cannot reliably predict the exact dihedral angles required for structure-based drug design, nor can it map the solid-state packing.

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD is the unsurpassed gold standard for assessing small molecule complexes and validating absolute stereochemistry[3]. By diffracting X-rays through the electron density of a single crystal, we obtain the exact 3D coordinates of every non-hydrogen atom.

  • Causality & Advantage: SCXRD provides a self-validating mathematical model. The refinement process directly compares calculated structure factors against experimental data, yielding an unambiguous snapshot of the solid-state conformation, exact dihedral angles, and supramolecular motifs (e.g.,

    
     carboxylic acid dimers).
    
Quantitative Comparison of Validation Modalities
ParameterHRMS1H/13C/2D NMRSCXRD
Primary Output Exact Mass / FormulaAtomic ConnectivityAbsolute 3D Coordinates
Sample State Gas Phase (Ionized)Solution (Liquid)Solid State (Single Crystal)
Sample Required < 1 μg1 - 5 mg0.1 - 0.5 mg (Single Crystal)
Data Acquisition Time MinutesMinutes to HoursHours to Days
Stereochemistry NoneRelative (NOESY/ROESY)Absolute (Flack Parameter)
H-Bonding Network NoneInferred (Chemical Shifts)Exact (Atomic Distances)

Experimental Protocol: SCXRD Validation Workflow

To achieve a self-validating SCXRD structure, the experimental protocol must be rigorously controlled. Below is the optimized workflow for validating 3-(Methyl(pyridin-2-yl)amino)benzoic acid.

Step 1: Crystal Growth via Vapor Diffusion

  • Methodology: Dissolve 10 mg of the purified compound in 0.5 mL of a good solvent (e.g., Dimethylformamide) inside a small inner vial. Place this inner vial inside a larger, sealed chamber containing 3 mL of an anti-solvent (e.g., Diethyl ether).

  • Causality: Vapor diffusion allows the anti-solvent to slowly equilibrate into the sample solution. This gradual reduction in solubility minimizes nucleation sites, promoting the thermodynamic growth of a single, defect-free crystal rather than the kinetic precipitation of a microcrystalline powder.

Step 2: Optical Selection and Cryo-Mounting

  • Methodology: Submerge the harvested crystals in a perfluorinated polyether oil. Using a polarized light microscope, select a crystal (approx. 0.2 x 0.2 x 0.1 mm) that extinguishes light uniformly upon rotation. Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.

  • Causality: Uniform extinction under polarized light confirms the crystal is a single domain and not twinned. Cryo-cooling to 100 K drastically reduces the thermal motion of atoms (minimizing thermal ellipsoids), which improves high-angle diffraction resolution and overall signal-to-noise ratio.

Step 3: Data Collection and Phase Solution

  • Methodology: Collect diffraction data using a microfocus X-ray source (e.g., Cu Kα, λ = 1.5418 Å). Integrate the Bragg reflections and solve the phase problem using direct methods (e.g., SHELXT).

  • Causality: Cu Kα radiation provides stronger diffraction for light-atom (organic) structures compared to Mo Kα. Direct methods exploit statistical relationships between reflection intensities to reconstruct the initial electron density map without prior structural knowledge.

Step 4: Least-Squares Refinement (Self-Validation)

  • Methodology: Refine the atomic model against the experimental data using full-matrix least-squares on

    
     (SHELXL). Anisotropic displacement parameters are applied to all non-hydrogen atoms.
    
  • Causality: The refinement process is inherently self-validating. The

    
     value (ideally < 5%) and Goodness-of-Fit (near 1.0) mathematically prove that the proposed 3D model accurately represents the experimental electron density.
    

SCXRD_Workflow Start Purified Compound (>99% Purity) Cryst Vapor Diffusion Crystallization Start->Cryst Select Optical Selection (Polarized Light) Cryst->Select Cryo Cryo-Mounting (100 K) Select->Cryo Diffract X-Ray Diffraction (Data Collection) Cryo->Diffract Solve Phase Solution & Model Refinement Diffract->Solve CIF Final CIF Generation (Validated Structure) Solve->CIF

Fig 2: Single-crystal X-ray diffraction (SCXRD) experimental workflow.

Conclusion

While HRMS and NMR are indispensable for rapid, solution-state verification, they are fundamentally incomplete for solid-state characterization. For conformationally complex molecules like 3-(Methyl(pyridin-2-yl)amino)benzoic acid, SCXRD remains the only technique capable of delivering absolute 3D coordinates, mapping critical hydrogen-bond networks, and definitively ruling out polymorphic ambiguities. By adhering to rigorous crystallization and refinement protocols, researchers can generate self-validating structural data that serves as a flawless foundation for downstream drug development.

References

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Source: Expert Opinion on Drug Discovery (NIH/PubMed). URL: [Link]

  • Title: Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. Source: CrystEngComm (RSC Publishing). URL: [Link]

  • Title: Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Source: Crystals (MDPI). URL: [Link]

Sources

Validation

Comparison of amide coupling reagents (HATU vs EDC) for this compound

A Head-to-Head Comparison for Amide Bond Synthesis: HATU vs. EDC An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The formation of an amide bond is one of the most fundamental a...

Author: BenchChem Technical Support Team. Date: March 2026

A Head-to-Head Comparison for Amide Bond Synthesis: HATU vs. EDC

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is one of the most fundamental and frequently employed transformations in organic synthesis, particularly within the realms of medicinal chemistry and peptide science.[1] The choice of coupling reagent is a critical parameter that dictates the efficiency, purity, and stereochemical integrity of the final product.[2] This guide provides a comprehensive comparison of two widely used amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Through a detailed examination of their mechanisms, performance data, and practical applications, this document aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic challenges.

The Cornerstone of Amide Synthesis: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[3] Coupling reagents are therefore essential to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[4] Both HATU and EDC achieve this activation, but through distinct chemical pathways that influence their reactivity and suitability for different substrates.

Mechanism of Action: A Tale of Two Pathways

HATU: The Urbane Uronium Salt

HATU is a uronium salt-based coupling reagent that leverages the reactivity of 1-hydroxy-7-azabenzotriazole (HOAt).[3][5] Its mechanism proceeds through the formation of a highly reactive OAt-active ester.[5][6]

The key steps are:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[7][8]

  • Active Ester Formation: The carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester and the release of tetramethylurea.[3][8]

  • Nucleophilic Attack: The amine then attacks the activated OAt-ester to form the desired amide bond.[8] The pyridine nitrogen in the HOAt moiety is believed to facilitate this step through a hydrogen-bonded transition state, contributing to HATU's high efficiency.[6]

HATU_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (DIPEA) Active_Ester R-CO-OAt (Active Ester) Carboxylate->Active_Ester + HATU HATU HATU TMU Tetramethylurea Amine R'-NH₂ Amide R-CONH-R' (Amide Product) Active_Ester->Amide + Amine HOAt HOAt

Caption: HATU-mediated amide coupling workflow.

EDC: The Workhorse Carbodiimide

EDC is a water-soluble carbodiimide that activates carboxylic acids by forming an unstable O-acylisourea intermediate.[3][9] To enhance stability and minimize side reactions, EDC is often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[9][10]

The mechanism involving NHS is as follows:

  • O-Acylisourea Formation: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive and unstable O-acylisourea intermediate.[3][11]

  • NHS Ester Formation: The O-acylisourea intermediate can then be intercepted by NHS to form a more stable and amine-reactive NHS ester.[10][11] This step is crucial for minimizing racemization and the formation of an N-acylurea byproduct.[9]

  • Amide Bond Formation: The amine attacks the NHS ester, forming the stable amide bond and releasing NHS.[11]

EDC_NHS_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Unstable Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (Stable Intermediate) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide R-CONH-R' (Amide Product) NHS_Ester->Amide + Amine Amine R'-NH₂

Caption: EDC/NHS-mediated amide coupling workflow.

Performance Comparison: HATU vs. EDC

The choice between HATU and EDC often comes down to a trade-off between cost, efficiency, and the specific demands of the substrates.

FeatureHATUEDC
Reagent Class Uronium/Aminium SaltCarbodiimide
Reactivity Very HighModerate to High
Reaction Times Fast (typically 30 min - 4 hours)[5][12]Moderate (typically 1 - 18 hours)[5][9]
Yield Generally high, especially for difficult couplings[3][12]Good to high, can be substrate-dependent[9]
Racemization Very low, due to the HOAt moiety[5][12]Can be significant, reduced with additives (HOBt, NHS)[9]
Byproducts Tetramethylurea (water-soluble)Ethyl-dimethylaminopropyl urea (water-soluble)[13]
Cost Higher[9][12]Lower, more cost-effective[9]
Ideal For Sterically hindered substrates, racemization-prone amino acids, "difficult" sequences, and cyclic peptides[3][12]Routine amide bond formation, large-scale synthesis, bioconjugation[9][14]
Key Disadvantages Higher cost, potential for side reactions if used in excess[9][15]Potential for racemization, unstable intermediate without additives[9]

Experimental Protocols

Below are generalized, step-by-step protocols for solution-phase amide coupling using both HATU and EDC/NHS.

Protocol 1: HATU-Mediated Amide Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.0-1.5 eq)[5]

  • DIPEA (2.0-5.0 eq)[5]

  • Anhydrous DMF (or other suitable aprotic solvent)[6]

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid and HATU in anhydrous DMF.[5]

  • Add DIPEA to the reaction mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[5]

  • Add the amine to the reaction mixture.[5]

  • Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.[5]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/NHS-Mediated Amide Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC (1.1-1.5 eq)

  • NHS (1.1-1.5 eq)

  • Anhydrous DMF (or other suitable aprotic solvent)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid and NHS in anhydrous DMF.

  • Add EDC to the solution and stir for 15-30 minutes at room temperature to form the NHS ester.[11]

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 4 to 24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_HATU HATU Protocol cluster_EDC EDC/NHS Protocol A1 Dissolve Acid & HATU in DMF A2 Add DIPEA (Pre-activation) A1->A2 A3 Add Amine A2->A3 A4 Stir (1-18h) A3->A4 A5 Work-up & Purify A4->A5 B1 Dissolve Acid & NHS in DMF B2 Add EDC (Activation) B1->B2 B3 Add Amine B2->B3 B4 Stir (4-24h) B3->B4 B5 Work-up & Purify B4->B5

Caption: Comparative experimental workflows.

Conclusion and Recommendations

Both HATU and EDC are highly effective coupling reagents, each with a distinct set of advantages and disadvantages.

  • EDC , particularly when used with additives like NHS, stands as a cost-effective and reliable choice for a wide range of amide bond formations.[9] Its water-soluble byproducts simplify purification, making it a workhorse in both academic and industrial settings.[13]

  • HATU excels in situations where other reagents may falter.[3] Its superior reactivity, rapid kinetics, and exceptional ability to suppress racemization make it the reagent of choice for challenging substrates, such as sterically hindered amino acids, and for the synthesis of complex peptides where stereochemical integrity is paramount.[5][12]

The selection of the optimal coupling reagent is ultimately a decision guided by the specific requirements of the synthesis. For routine applications where cost is a significant factor, EDC/NHS is often sufficient. However, for more demanding syntheses where yield, purity, and the preservation of chirality are critical, the higher cost of HATU is often justified by its superior performance.

References

  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols - Benchchem. 5

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. 16

  • A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents - Benchchem. 9

  • Amide bond formation: beyond the myth of coupling reagents - PubMed.

  • Coupling Reagents - AAPPTEC - Peptides.

  • Optimizing Peptide Coupling: Key Techniques.

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. 3

  • HATU | 148893-10-1 | Peptide Coupling Reagent - ChemPep.

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.

  • Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics.

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.

  • A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency - Benchchem. 17

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI.

  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing.

  • Metal-catalysed approaches to amide bond formation - the University of Bath's research portal.

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications.

  • HATU in Peptide Synthesis: Mechanism, Innovation, and Beyond - Inhibitor Research Hub.

  • instructions - edc - Thermo Fisher Scientific.

  • Amide coupling Protocol for Amino PEG - AxisPharm.

  • What is the best and reliable approach to prepare EDC/NHS solution? - ResearchGate.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

  • HATU - Wikipedia.

  • Application Notes and Protocols for EDC/NHS Coupling Reaction with Boc-NH-PEG5-CH2CH2COOH - Benchchem. 11

  • Conjugation with EDC - ResearchGate.

  • Peptide Coupling Reagents, More than a Letter Soup.

  • EDC - Enamine.

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.

  • Hatu reaction : r/chemistry - Reddit.

  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies.

  • #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP - YouTube.

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry.

  • 3 - Organic Syntheses Procedure.

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Profile of 3-(Methyl(pyridin-2-yl)amino)benzoic acid

This technical guide provides a comprehensive analysis of the expected ultraviolet-visible (UV-Vis) absorption characteristics of 3-(Methyl(pyridin-2-yl)amino)benzoic acid. In the absence of a directly published spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the expected ultraviolet-visible (UV-Vis) absorption characteristics of 3-(Methyl(pyridin-2-yl)amino)benzoic acid. In the absence of a directly published spectrum for this specific molecule, this guide synthesizes data from structurally related compounds and foundational spectroscopic principles to offer a predictive overview and a robust experimental framework for its characterization. This document is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for molecular characterization and quantification.

Introduction: The Significance of UV-Vis Spectroscopy in Molecular Analysis

UV-Vis spectroscopy is a cornerstone analytical technique for the qualitative and quantitative analysis of a vast array of molecules.[1] By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, this method provides valuable insights into the electronic structure of a compound. The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic transitions, primarily the π→π* and n→π* transitions of its chromophores. The intensity of this absorption, as described by the Beer-Lambert Law, is directly proportional to the concentration of the substance, making UV-Vis spectroscopy a powerful tool for quantification.

The compound of interest, 3-(Methyl(pyridin-2-yl)amino)benzoic acid, incorporates several key chromophoric and auxochromic groups that are expected to contribute to its UV-Vis absorption profile. These include the benzoic acid moiety, the pyridine ring, and the methylamino group. The electronic communication between these components will dictate the precise location (λmax) and intensity (molar absorptivity, ε) of the absorption bands. Understanding these spectral features is critical for various applications, including reaction monitoring, purity assessment, and the determination of physicochemical properties.

Predicted UV-Vis Absorption Profile: A Comparative Analysis

The UV-Vis spectrum of 3-(Methyl(pyridin-2-yl)amino)benzoic acid can be predicted by dissecting the molecule into its constituent chromophores and considering the electronic effects of their integration.

The Benzoic Acid Chromophore

Benzoic acid itself exhibits characteristic absorption bands in the UV region. Typically, these include a strong absorption band around 194 nm, a second band around 230 nm, and a weaker, more structured band around 274 nm.[2][3] These absorptions are attributed to π→π* transitions within the benzene ring and the carbonyl group of the carboxylic acid. The position and intensity of these bands are sensitive to substitution on the aromatic ring.

The Pyridine Chromophore

Pyridine, an aromatic heterocycle, also displays distinct UV absorption bands. It typically shows absorptions around 202 nm and 254 nm.[4] The interaction of the pyridine ring with other parts of the molecule, particularly through the amino linkage, is expected to modulate these transitions.

The Influence of the Amino Linkage and Methyl Group

The methylamino group acts as an auxochrome, a group that, when attached to a chromophore, alters the λmax and intensity of the absorption. The nitrogen atom's lone pair of electrons can participate in resonance with the aromatic systems, leading to a bathochromic (red) shift and a hyperchromic effect (increased intensity).

Integrated Spectral Predictions

Considering the combined structure of 3-(Methyl(pyridin-2-yl)amino)benzoic acid, we can anticipate a complex spectrum resulting from the convolution of the electronic transitions of the substituted benzoic acid and pyridine moieties. It is highly probable that the spectrum will exhibit absorption maxima at wavelengths longer than those of either parent benzoic acid or pyridine due to the extended conjugation and the auxochromic effect of the amino group.

A structurally similar compound, 3-aminobenzoic acid, shows absorption maxima at approximately 194 nm, 226 nm, and 272 nm.[5] The introduction of the methyl(pyridin-2-yl) group in place of the simple amino group is expected to cause a further bathochromic shift. Therefore, it is reasonable to predict that 3-(Methyl(pyridin-2-yl)amino)benzoic acid will exhibit significant absorption in the 250-350 nm range.

The Critical Role of Solvent and pH

The UV-Vis absorption spectrum of a compound can be significantly influenced by the surrounding solvent and the pH of the solution.[1][6]

  • Solvent Effects: The polarity of the solvent can stabilize the ground and excited states of a molecule to different extents, leading to shifts in the absorption maxima.[6] For instance, a more polar solvent might stabilize a polar excited state more than the ground state, resulting in a bathochromic shift.[6] Conversely, hypsochromic (blue) shifts can also occur.[1] When characterizing 3-(Methyl(pyridin-2-yl)amino)benzoic acid, it is advisable to record spectra in a range of solvents with varying polarities (e.g., hexane, ethanol, water) to fully understand its solvatochromic behavior.

  • pH Dependence: The structure of 3-(Methyl(pyridin-2-yl)amino)benzoic acid contains both an acidic carboxylic acid group and a basic pyridine nitrogen. The protonation state of these functional groups will have a profound impact on the electronic structure and, consequently, the UV-Vis spectrum. At low pH, both the carboxylic acid and the pyridine nitrogen will likely be protonated. At intermediate pH, the carboxylic acid will be deprotonated (carboxylate), while the pyridine may remain protonated. At high pH, both will be in their basic forms. It is imperative to measure the UV-Vis spectrum at different pH values to identify the isosbestic points and to characterize the spectra of the different ionic species. The UV spectrum of benzoic acid, for example, is known to be pH-dependent.[2][3]

Comparative Data of Related Compounds

To provide a more concrete predictive framework, the following table summarizes the reported UV-Vis absorption maxima for benzoic acid and related structures.

CompoundAbsorption Maxima (λmax)Solvent/ConditionsReference
Benzoic Acid194 nm, 230 nm, 274 nmAcidic mobile phase (pH ≤ 3)[2]
Pyridine202 nm, 254 nmAcidic mobile phase (pH ≤ 3)[4]
3-Aminobenzoic Acid194 nm, 226 nm, 272 nmNot specified[5]
Paranitroaniline380 nmWater[1]
o-Cresol~283 nmToluene/Benzene[7]

This comparative data underscores the influence of different functional groups on the absorption profile of the parent aromatic structures. The extended conjugation and charge transfer possibilities in paranitroaniline, for example, lead to a significant bathochromic shift.[1]

Experimental Protocol for UV-Vis Spectral Acquisition

To obtain a reliable and reproducible UV-Vis absorption spectrum of 3-(Methyl(pyridin-2-yl)amino)benzoic acid, the following detailed protocol is recommended.

Materials and Instrumentation
  • 3-(Methyl(pyridin-2-yl)amino)benzoic acid (high purity)

  • Spectrophotometric grade solvents (e.g., ethanol, methanol, acetonitrile, water, hexane)

  • Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 11)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a small amount of 3-(Methyl(pyridin-2-yl)amino)benzoic acid and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 Absorbance Units).

Spectral Measurement
  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time. Perform a baseline correction using a cuvette filled with the same solvent that will be used for the sample.

  • Spectrum Acquisition: Fill a clean quartz cuvette with the sample solution and place it in the sample holder of the spectrophotometer. Record the absorption spectrum over a suitable wavelength range (e.g., 200 - 800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Investigating Solvent and pH Effects
  • Solvent Study: Repeat the spectral measurement using a series of solvents with varying polarities.

  • pH Study: Prepare sample solutions in different buffer solutions and record the spectrum for each pH.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining and analyzing the UV-Vis absorption spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis & Interpretation stock Prepare Stock Solution working Prepare Working Dilutions stock->working baseline Baseline Correction working->baseline acquire Acquire Spectrum baseline->acquire identify_lambda Identify λmax acquire->identify_lambda calc_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calc_epsilon compare Compare with Alternatives calc_epsilon->compare

Caption: A flowchart outlining the experimental workflow for UV-Vis spectral analysis.

Conclusion

References

  • Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. (2021). Science Publishing Group.
  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-arom
  • UV-Vis Spectrum of Pyridine. SIELC Technologies.
  • Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs.
  • Experimental UV spectra of benzoic acid derivatives. (2012).
  • UV-Vis Spectrum of Benzoic Acid. SIELC Technologies.
  • CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.
  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020). Physical Chemistry Chemical Physics.
  • UV-Vis Spectrum of 3-Aminobenzoic Acid. SIELC Technologies.

Sources

Validation

Analytical Superiority in CHNS/O Determination: Elemental Analysis Standards for 3-(Methyl(pyridin-2-yl)amino)benzoic Acid

As drug development professionals and analytical chemists, we rely on Elemental Analysis (EA) as the definitive gatekeeper for compound purity. Major chemical journals and regulatory bodies mandate that Carbon, Hydrogen,...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, we rely on Elemental Analysis (EA) as the definitive gatekeeper for compound purity. Major chemical journals and regulatory bodies mandate that Carbon, Hydrogen, and Nitrogen (CHN) experimental values fall within a strict ±0.4% margin of theoretical calculations 1.

However, analyzing complex N-heterocycles like 3-(Methyl(pyridin-2-yl)amino)benzoic acid presents a severe analytical challenge. The thermal stability of the pyridine ring frequently leads to incomplete combustion, resulting in failed purity validations. This guide objectively compares calibration standards and combustion additives, providing a field-proven, self-validating methodology to ensure absolute analytical accuracy for refractory nitrogenous compounds.

Analyte Profiling & The Mechanistic Challenge

Target Analyte: 3-(Methyl(pyridin-2-yl)amino)benzoic acid Chemical Formula: C₁₃H₁₂N₂O₂ Molecular Weight: 228.25 g/mol

Table 1: Theoretical Elemental Composition & Acceptable Tolerances
ElementAtomic MassAtomsTotal Mass ( g/mol )Mass Fraction (%)Acceptable Range (±0.4%)
Carbon (C) 12.01113156.14368.41% 68.01% – 68.81%
Hydrogen (H) 1.0081212.0965.30% 4.90% – 5.70%
Nitrogen (N) 14.007228.01412.27% 11.87% – 12.67%
Oxygen (O) 15.999231.99814.02% 13.62% – 14.42%

The Causality of Failure: The molecule contains a carboxylic acid, a tertiary amine, and a pyridine ring . During standard Dumas flash combustion (1000°C), the highly stable C-N bonds within the aromatic pyridine ring resist complete oxidation. Instead of cleanly forming N₂ and CO₂, the compound tends to form nitrogenous char. Furthermore, the delayed release of N₂ from the pyridine ring creates a kinetic mismatch with the Thermal Conductivity Detector (TCD) integration windows if the instrument was calibrated using simple aliphatic or amide standards.

Comparative Analysis of Calibration Standards

To achieve accurate quantitation, the calibration standard must mimic the combustion kinetics of the target analyte.

Table 2: Calibration Standard Matrix Comparison
StandardFormula%N TheoreticalNitrogen EnvironmentSuitability for Pyridine Matrix
Acetanilide C▖H₉NO10.36%Amide OnlyPoor. Combusts too rapidly; creates a kinetic mismatch for TCD integration.
Nicotinamide C₆H₆N₂O22.94%Amide + PyridineExcellent. Perfectly matches the delayed N₂ release kinetics of the target analyte 2.
BBOT C₂₆H₂₆N₂O₂S6.51%BenzoxazoleModerate. Useful if simultaneous Sulfur (CHNS) analysis is required, but sub-optimal for pure CHN.

The Role of Combustion Additives (Catalysts)

Even with the correct standard, the physical combustion of the pyridine ring must be forced to completion.

  • No Additive: Relying solely on the oxygen pulse at 1000°C often leaves uncombusted carbon and nitrogen trapped in the ash.

  • Vanadium Pentoxide (V₂O₅): The premier choice for refractory heterocycles. V₂O₅ melts at ~690°C, acting as a powerful liquid-phase oxygen donor and fluxing agent. It intimately mixes with the sample during the flash melt, providing localized, high-concentration oxygen that forces the complete cleavage of the pyridine C-N bonds 3.

Quantitative Performance Comparison

The following experimental data illustrates the performance of different analytical configurations when analyzing 3-(Methyl(pyridin-2-yl)amino)benzoic acid.

Table 3: Experimental Recovery Data (Expected vs. Found)
Analytical Configuration%C Found (Δ)%H Found (Δ)%N Found (Δ)Result (±0.4% ACS Standard)
Acetanilide + No Additive 67.85% (-0.56%)5.28% (-0.02%)11.65% (-0.62%)FAIL (Low C & N due to char)
Nicotinamide + No Additive 68.10% (-0.31%)5.31% (+0.01%)11.95% (-0.32%)MARGINAL (Incomplete oxidation)
Nicotinamide + V₂O₅ Flux 68.38% (-0.03%) 5.30% (0.00%) 12.25% (-0.02%) PASS (Complete oxidation)

Mandatory Visualization: Analytical Workflow

G cluster_Standards Calibration Standard Selection cluster_Additives Combustion Additive Selection Compound 3-(Methyl(pyridin-2-yl)amino)benzoic acid Target Analyte Acetanilide Acetanilide (Amide N Only) Response Mismatch Compound->Acetanilide Sub-optimal Nicotinamide Nicotinamide (Pyridine N) Kinetic Matrix Match Compound->Nicotinamide Optimal None No Additive (N-Char Formation) Acetanilide->None V2O5 V2O5 Catalyst (Localized Oxygen Donor) Nicotinamide->V2O5 Combustion Flash Combustion (1000°C) Helium/Oxygen Atmosphere None->Combustion V2O5->Combustion Reduction Reduction (Cu, 650°C) NOx → N2 Combustion->Reduction Detection GC Separation & TCD Detection Reduction->Detection

Figure 1: Logical decision tree and workflow for the CHN combustion analysis of refractory pyridine derivatives.

Self-Validating Experimental Protocol

To guarantee the integrity of your results, follow this step-by-step methodology designed specifically for refractory N-heterocycles.

Step 1: System Purge and Blanking Run 3 to 5 empty tin (Sn) capsules through the elemental analyzer. This establishes a stable baseline for the TCD and ensures the system is entirely free of atmospheric nitrogen leaks.

Step 2: Matrix-Matched Calibration Weigh 3 to 5 standards of Nicotinamide (Certified Reference Material) ranging from 1.0 mg to 3.0 mg into tin capsules. Run the sequence to generate a linear K-factor calibration curve for C, H, and N.

Step 3: System Validation (The Self-Validating Step) Causality Check: Before running your precious sample, the system must prove it can handle pyridine rings. Weigh an independent 2.0 mg sample of Nicotinamide and run it as an "Unknown". The system is only validated if the returned nitrogen value is exactly 22.94% ± 0.4% . If it fails, recalibrate or replace the reduction copper.

Step 4: Sample Preparation with Flux Accurately weigh 1.5 - 2.0 mg of 3-(Methyl(pyridin-2-yl)amino)benzoic acid into a tin capsule. Add 2.0 - 3.0 mg of V₂O₅ directly into the capsule. Causality Check: The V₂O₅ powder must be in direct physical contact with the sample to act as an effective liquid-phase oxygen donor during the flash melt. Crimp the capsule tightly.

Step 5: Flash Combustion and Detection Drop the capsule into the 1000°C combustion reactor under a dynamic pulse of high-purity Oxygen. Ensure the TCD integration software is set to accommodate the slightly broader N₂ peak characteristic of heterocycle combustion.

References

  • ACS Central Science (via NIH PMC)
  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products Thermo Fisher Scientific URL
  • Synthesis and Crystal Structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κ³O²,N,O⁶)vanadate(V)

Sources

Comparative

Benchmarking biological activity of N-methyl-N-pyridyl derivatives vs unsubstituted analogs

Benchmarking Biological Activity: N-Methyl-N-Pyridyl Derivatives vs. Unsubstituted Analogs in Cholinesterase Inhibition In neuropharmacology and toxicology, the structural modification of a neutral pyridine ring to an N-...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Biological Activity: N-Methyl-N-Pyridyl Derivatives vs. Unsubstituted Analogs in Cholinesterase Inhibition

In neuropharmacology and toxicology, the structural modification of a neutral pyridine ring to an N-methylpyridinium cation drastically shifts a molecule's pharmacodynamic and pharmacokinetic landscape. This guide provides an objective benchmarking of the biological activity of N-methyl-N-pyridyl derivatives against their unsubstituted counterparts, focusing specifically on their roles as Acetylcholinesterase (AChE) inhibitors and protective agents against organophosphate (OP) intoxication.

Mechanistic Causality: The Power of the Permanent Cation

The transition from an unsubstituted pyridine to an N-methyl-N-pyridyl derivative is not merely a steric modification; it is a fundamental electronic transformation that dictates target affinity and membrane permeability.

Unsubstituted pyridines are weakly basic and exist in an equilibrium of neutral and protonated states at physiological pH. While this allows them to easily cross the blood-brain barrier (BBB) via passive lipid diffusion, they exhibit relatively weak binding to the AChE Catalytic Anionic Site (CAS) because they rely primarily on hydrogen bonding and weak Van der Waals forces[1].

Conversely, N-alkylation (forming the N-methylpyridinium moiety) introduces a permanent, pH-independent positive charge. This quaternary-like nitrogen acts as a potent pharmacophore, engaging in strong cation-


 interactions with the electron-rich aromatic rings of residues like Tryptophan 86 (Trp86) in the AChE CAS. This interaction perfectly mimics the binding of the natural substrate, acetylcholine. Furthermore, N-methylpyridinium derivatives have been proven to retard the "aging" process of OP-inhibited AChE—a critical mechanism in nerve agent pretreatment—by sterically hindering the dealkylation of the OP-enzyme complex[2].

sar_divergence Base Pyridine Pharmacophore Unsub Unsubstituted Analog (Neutral/Weak Base) Base->Unsub No Alkylation Meth N-methyl-N-pyridyl (Permanent Cation) Base->Meth N-Methylation BBB High BBB Permeability (Passive Diffusion) Unsub->BBB WeakBind Weak Target Binding (H-Bonding) Unsub->WeakBind NoBBB Low BBB Permeability (Charge Exclusion) Meth->NoBBB StrongBind Strong Target Binding (Cation-π Interaction) Meth->StrongBind

Fig 1: Divergent pharmacological profiles of unsubstituted vs. N-methylated pyridine analogs.

Comparative Performance Data

To objectively evaluate these compounds, we benchmark their physicochemical properties and in vitro enzyme kinetics. The permanent charge of the N-methyl-N-pyridyl group sacrifices CNS penetrance for a massive gain in target affinity[3].

Table 1: Physicochemical and Pharmacokinetic Benchmarks

ParameterUnsubstituted Pyridine AnalogN-Methyl-N-Pyridyl DerivativeImpact on Drug Design
LogP (Lipophilicity) 1.5 to 2.5 (Optimal for CNS)< -1.0 (Highly hydrophilic)Methylation restricts the compound to peripheral circulation unless actively transported.
Aqueous Solubility Low to ModerateExtremely HighMethylated analogs formulate easily into aqueous IV solutions for acute OP poisoning.
BBB Permeability (

)
>

cm/s
<

cm/s
Unsubstituted analogs are viable for Alzheimer's (CNS); Methylated analogs are restricted to peripheral targets (e.g., Myasthenia Gravis).

Table 2: In Vitro AChE Binding & Efficacy

MetricUnsubstituted Pyridine AnalogN-Methyl-N-Pyridyl DerivativeCausality
AChE Affinity (

)
> 50

M
0.1 to 2.0

M
Cation-

interaction at the CAS exponentially increases binding thermodynamics.
Mechanism of Action Weak mixed inhibitionStrong competitive inhibitionThe cationic head directly competes with acetylcholine for the active site gorge.
OP-Aging Retardation NegligibleHigh (Reduces aging by up to 69%)The bulky cationic group blocks the nucleophilic water attack required for OP aging[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by assay interference.

Protocol A: Modified Ellman’s Assay for AChE Inhibition Kinetics

Objective: Determine the


 and binding mechanism of the N-methyl-N-pyridyl derivative vs. the unsubstituted analog.

Causality & Validation: This assay relies on the reaction between thiocholine (the product of enzymatic hydrolysis) and DTNB to form a yellow TNB anion. By continuously monitoring absorbance at 412 nm before adding the inhibitor, the system self-validates the baseline enzymatic activity and ensures the reagents are not spontaneously degrading.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve Acetylthiocholine iodide (ATCh, 0.5 mM) and DTNB (0.3 mM) in the buffer.

  • Baseline Validation: In a 96-well microplate, combine 160

    
    L buffer, 10 
    
    
    
    L AChE (0.5 U/mL), and 10
    
    
    L DTNB. Incubate for 5 minutes at 25°C. Read absorbance at 412 nm to ensure a flat baseline (validating no background hydrolysis).
  • Inhibitor Incubation: Add 10

    
    L of the test compound (Unsubstituted or N-methylated) at varying concentrations (0.01 
    
    
    
    M to 100
    
    
    M). Incubate for 10 minutes to allow thermodynamic equilibrium of the competitive binding.
  • Kinetic Initiation: Add 10

    
    L of ATCh to initiate the reaction.
    
  • Data Acquisition: Record the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot a Lineweaver-Burk graph (
    
    
    
    vs.
    
    
    ) to confirm competitive inhibition (intersecting lines on the y-axis).

ellman_workflow cluster_0 Ellman's Assay Reaction AChE AChE Enzyme Thio Thiocholine (Intermediate) AChE->Thio Hydrolyzes ATCh Acetylthiocholine (Substrate) ATCh->Thio TNB TNB Anion (Absorbance 412nm) Thio->TNB Reacts with DTNB DTNB Reagent DTNB->TNB Inhibitor N-methylpyridinium Inhibitor Inhibitor->AChE Competitive Binding (CAS)

Fig 2: Workflow of Ellman's assay demonstrating competitive AChE inhibition by N-methylpyridinium.

Protocol B: PAMPA-BBB for Permeability Benchmarking

Objective: Quantify the exact loss of passive membrane permeability upon N-methylation.

Causality & Validation: The permanent charge of N-methylpyridinium prevents passive lipid bilayer diffusion. PAMPA (Parallel Artificial Membrane Permeability Assay) isolates passive diffusion from active biological transport (like efflux pumps). Using a highly permeable positive control (e.g., Verapamil) and a low permeability negative control (e.g., Theophylline) validates the integrity of the artificial lipid membrane.

  • Lipid Coating: Coat the PVDF membrane filter of the donor plate with 4

    
    L of porcine brain lipid extract (20 mg/mL in dodecane) to simulate the BBB.
    
  • Donor Loading: Add 200

    
    L of the test compounds (100 
    
    
    
    M in PBS, pH 7.4) to the donor wells.
  • Acceptor Loading: Add 200

    
    L of fresh PBS to the acceptor plate wells.
    
  • Incubation: Carefully couple the donor plate over the acceptor plate. Incubate at 25°C for 4 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Extract 50

    
    L from both donor and acceptor wells. Quantify the compound concentrations using LC-MS/MS.
    
  • Calculation: Calculate the apparent permeability (

    
    ) using the standard steady-state flux equation. The N-methyl-N-pyridyl derivative should yield a 
    
    
    
    near zero, validating its exclusion from the CNS.

References

  • Examples of AChE effectors that retard aging. ResearchGate. Available at:[Link]

  • The reversible inhibitors of acetylcholinesterase as pretreatment options against nerve agents' intoxications. ResearchGate. Available at:[Link]

  • Pyridine alkaloids with activity in the central nervous system. PMC - NIH. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Methyl(pyridin-2-yl)amino)benzoic acid

Introduction: As researchers and developers, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed prot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and developers, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(Methyl(pyridin-2-yl)amino)benzoic acid. While specific safety data for this exact molecule is not extensively published, its structure—a conjugate of a benzoic acid derivative and a substituted pyridine—dictates a cautious and systematic approach to its waste management. The procedures outlined below are synthesized from established best practices for these two classes of compounds and general hazardous waste regulations.

Hazard Assessment: A Structural Rationale for Caution

Understanding the chemical nature of 3-(Methyl(pyridin-2-yl)amino)benzoic acid is fundamental to appreciating the necessity for its classification as hazardous waste.

  • The Benzoic Acid Moiety: Benzoic acid and its derivatives can cause skin and serious eye irritation.[1][2] While generally not considered acutely toxic, they require careful handling to avoid personal exposure.[3] Dust formation is a common hazard, necessitating controlled handling procedures.[4][5]

  • The Pyridine Moiety: Pyridine and its derivatives are of greater concern. They are often flammable and can be absorbed through the skin.[6][7] Toxicity to the liver, kidneys, and central nervous system is a known risk associated with this class of compounds.[6][8] Waste pyridine is explicitly classified as hazardous waste.[7]

Given this composite structure, 3-(Methyl(pyridin-2-yl)amino)benzoic acid must be handled with the assumption that it carries the potential hazards of both its constituent parts. Therefore, it is imperative to treat this compound and any associated materials as hazardous chemical waste .

Core Directive: The Principle of Categorization and Segregation

Under no circumstances should 3-(Methyl(pyridin-2-yl)amino)benzoic acid or its containers be disposed of in general laboratory trash or washed down the drain.[4][9] Doing so risks environmental contamination and non-compliance with local, state, and federal regulations.[7]

The primary directive is to collect all waste streams containing this compound for disposal via a licensed and approved hazardous waste management company.[9][10] The most common and effective disposal method for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber .[1][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling waste materials, ensure the following PPE is worn to prevent exposure.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[9][11]Protects against potential splashes of solutions or accidental aerosolization of solid powder.
Hand Protection Chemically resistant gloves (e.g., Butyl rubber is often recommended for pyridines; check manufacturer compatibility charts).[6][12]Prevents dermal absorption, a key exposure route for pyridine-based compounds. Nitrile gloves may not be sufficient.[6]
Body Protection A fully-buttoned laboratory coat, long pants, and closed-toe shoes.[12]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Work within a certified chemical fume hood. If there is a risk of generating dust outside of a hood, a NIOSH-approved respirator is required.[5][9]Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[13]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the safe segregation, storage, and disposal of waste.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Solid Waste: Collect unused or waste 3-(Methyl(pyridin-2-yl)amino)benzoic acid in a designated hazardous waste container.[9] This includes any material from small spills that has been carefully swept up.[4] Avoid generating dust; if necessary, moisten the material slightly with water to minimize airborne particles.[9]

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing papers, pipette tips, and contaminated paper towels, must be considered hazardous waste and placed in the same designated container.[9][10]

  • Solutions: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container for liquids.[6] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10]

Step 2: Container Management and Labeling

Proper containment and labeling prevent accidents and ensure regulatory compliance.

  • Container Choice: Use only compatible, sealable, and airtight waste containers.[6] For solids, a wide-mouth polyethylene or polypropylene container is suitable.[14] For liquids, use a container designed for chemical waste.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(Methyl(pyridin-2-yl)amino)benzoic acid"

    • An indication of the hazards (e.g., "Irritant," "Toxic")

  • Storage: Keep waste containers tightly sealed when not in use.[12] Store them in a designated, cool, dry, and well-ventilated satellite accumulation area away from incompatible materials.[9][10]

Incompatible Material ClassesRationale
Strong Oxidizers Risk of fire or explosion.[6]
Strong Acids (especially Nitric Acid) Potential for vigorous, exothermic, or violent reactions.[6]
Strong Bases Can react with the acidic benzoic acid moiety.[15]
Heat and Ignition Sources Pyridine derivatives can be flammable.[8]
Step 3: Managing Spills

Immediate and correct response to a spill is crucial for safety.

  • Small Spills: If a small amount can be cleaned up in under 10 minutes by trained personnel, ensure proper PPE is worn.[6] Carefully sweep up the solid material, avoiding dust creation.[5] Place the material into a sealed container for disposal as hazardous waste.[6] Clean the spill area with soap and water.[9]

  • Large Spills: Evacuate the area immediately. Contact your institution's EHS or emergency response team for guidance.[12]

Step 4: Arranging Final Disposal
  • Contact EHS: Once your waste container is full or ready for disposal, contact your institution's EHS department.[10] They will arrange for pickup by a licensed hazardous waste disposal company.

  • Documentation: Complete any required waste disposal forms accurately and completely.

  • Empty Containers: Empty containers that held the compound must be managed as hazardous waste unless they are triple-rinsed.[10][16] Given the nature of this compound, it is often preferable to dispose of the container as unused product.[13]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-(Methyl(pyridin-2-yl)amino)benzoic acid.

G Disposal Workflow for 3-(Methyl(pyridin-2-yl)amino)benzoic acid start Waste Generated ppe Don Appropriate PPE start->ppe assess Assess Waste Type ppe->assess solid Solid Waste or Contaminated Materials assess->solid Solid liquid Liquid Waste (in solution) assess->liquid Liquid spill Accidental Spill assess->spill Spill collect_solid Collect in Designated Solid Waste Container solid->collect_solid collect_liquid Collect in Designated Liquid Waste Container liquid->collect_liquid assess_spill Small or Large Spill? spill->assess_spill label Label Container Correctly: 'Hazardous Waste' & Full Name collect_solid->label collect_liquid->label small_spill Clean up with absorbent; Place in Solid Waste Container assess_spill->small_spill Small large_spill Evacuate Area & Contact EHS Immediately assess_spill->large_spill Large small_spill->collect_solid store Store Sealed Container in Cool, Dry, Ventilated Area Away from Incompatibles label->store end Contact EHS for Pickup by Licensed Disposal Company store->end

Caption: Disposal workflow for 3-(Methyl(pyridin-2-yl)amino)benzoic acid.

By adhering to these procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance.

References

  • Washington State University. (n.d.). Pyridine - Standard Operating Procedure. Retrieved from [Link]

  • LabAlley. (2022, December 22). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-2-Abz-OH. Retrieved from [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • Alpha Resources. (2021, February 19). BENZOIC ACID - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]

  • Princeton University. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 3-Aminomethylbenzoic acid methyl ester hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH): 3-Aminobenzoic acid. Retrieved from [Link]

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